molecular formula C8H14 B098941 4-Methyl-1,3-heptadiene CAS No. 17603-57-5

4-Methyl-1,3-heptadiene

Cat. No.: B098941
CAS No.: 17603-57-5
M. Wt: 110.2 g/mol
InChI Key: AHWGKLXMXHPYBI-SOFGYWHQSA-N
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Description

4-Methyl-1,3-heptadiene is a hydrocarbon.

Properties

CAS No.

17603-57-5

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

(3E)-4-methylhepta-1,3-diene

InChI

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,6H,1,5,7H2,2-3H3/b8-6+

InChI Key

AHWGKLXMXHPYBI-SOFGYWHQSA-N

SMILES

CCCC(=CC=C)C

Isomeric SMILES

CCC/C(=C/C=C)/C

Canonical SMILES

CCCC(=CC=C)C

Other CAS No.

40095-05-4

Synonyms

4-Methyl-1,3-heptadiene (c,t)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1,3-heptadiene (CAS No: 17603-57-5[1]), a conjugated diene with potential applications in organic synthesis and materials science. This document details plausible synthetic routes, including experimental protocols, and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound is a volatile organic compound with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[2] Its structure, featuring a conjugated diene system, makes it a valuable synthon in various chemical transformations, including Diels-Alder reactions and polymerizations. Understanding its synthesis and having a complete set of characterization data is crucial for its effective utilization in research and development.

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound: the dehydration of 4-methyl-3-heptanol (B77350) and the Wittig reaction.

Route 1: Dehydration of 4-Methyl-3-heptanol

This method involves the acid-catalyzed dehydration of the corresponding secondary alcohol, 4-methyl-3-heptanol. The reaction proceeds through a carbocation intermediate, and due to the potential for rearrangements and the formation of multiple alkene isomers, careful control of reaction conditions is necessary to favor the desired conjugated diene product.

Workflow for the Dehydration of 4-Methyl-3-heptanol:

cluster_0 Synthesis of 4-Methyl-3-heptanol (Precursor) cluster_1 Dehydration to this compound start Propanal + 2-Bromopentane (B28208) grignard Grignard Reagent Formation (Mg, dry ether) start->grignard 1. reaction Grignard Reaction grignard->reaction 2. workup Aqueous Workup reaction->workup 3. product_alcohol 4-Methyl-3-heptanol workup->product_alcohol 4. alcohol_input 4-Methyl-3-heptanol dehydration Acid-Catalyzed Dehydration (e.g., conc. H₂SO₄, heat) alcohol_input->dehydration product_diene This compound dehydration->product_diene

Caption: Synthesis of this compound via dehydration.

Experimental Protocol: Synthesis of 4-Methyl-3-heptanol

This protocol is adapted from the synthesis of 4-methyl-3-heptanol.[3]

  • Grignard Reagent Formation: In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopentane in anhydrous diethyl ether is then added dropwise to the magnesium turnings with stirring. The reaction mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard solution is cooled, and a solution of propanal in anhydrous diethyl ether is added dropwise with stirring at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 4-methyl-3-heptanol is purified by fractional distillation.

Experimental Protocol: Dehydration of 4-Methyl-3-heptanol

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place the purified 4-methyl-3-heptanol.

  • Dehydration: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. The mixture is then gently heated.

  • Product Collection: The alkene products will distill as they are formed. The distillate, which will contain a mixture of alkene isomers and water, is collected.

  • Workup and Purification: The organic layer of the distillate is separated, washed with a dilute sodium bicarbonate solution and then with water, and dried over a suitable drying agent (e.g., anhydrous calcium chloride). The final product, this compound, is isolated and purified by fractional distillation. It is important to note that this reaction may yield a mixture of isomers, including 4-methyl-2-heptene (B1238739) and other dienes.

Route 2: Wittig Reaction

The Wittig reaction provides a highly regioselective method for alkene synthesis.[4] To synthesize this compound, a Wittig reagent derived from a propyl halide would react with but-2-enal, or a Wittig reagent from an ethyl halide would react with 2-methylpent-2-enal. The choice of reactants will influence the stereoselectivity of the resulting double bond.

Workflow for the Wittig Synthesis of this compound:

cluster_0 Wittig Reagent Preparation cluster_1 Wittig Reaction start_wittig Propyl Halide + Triphenylphosphine (B44618) phosphonium_salt Phosphonium (B103445) Salt Formation start_wittig->phosphonium_salt ylide_formation Ylide Formation (Strong Base) phosphonium_salt->ylide_formation wittig_reagent Propyl-triphenylphosphonium Ylide ylide_formation->wittig_reagent wittig_reaction Wittig Reaction wittig_reagent->wittig_reaction carbonyl But-2-enal carbonyl->wittig_reaction product_diene_wittig This compound wittig_reaction->product_diene_wittig

Caption: Synthesis of this compound via Wittig reaction.

Experimental Protocol: Wittig Synthesis

Note: A specific protocol for the synthesis of this compound via the Wittig reaction is not detailed in the searched literature. The following is a general procedure.

  • Phosphonium Salt Preparation: A solution of triphenylphosphine and a propyl halide (e.g., 1-bromopropane) in a suitable solvent (e.g., toluene) is heated at reflux to form the corresponding phosphonium salt. The salt is then filtered, washed, and dried.

  • Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added at low temperature to generate the ylide.

  • Wittig Reaction: A solution of but-2-enal in the same solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. This includes determining its physical properties and analyzing its spectroscopic data.

Physical Properties

The known physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [2]
Boiling Point 126.6 °C at 760 mmHg
Density 0.739 g/cm³
Flash Point 16.7 °C
Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound.

Workflow for Spectroscopic Characterization:

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation sample Purified this compound nmr ¹H and ¹³C NMR sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Molecular Ion Peak, Fragmentation Pattern ms->ms_data structure Confirmed Structure of This compound nmr_data->structure ir_data->structure ms_data->structure

Caption: Spectroscopic characterization workflow.

¹H NMR Spectroscopy

While a specific experimental spectrum for this compound was not found in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the structure.

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
=CH₂4.9 - 5.1dd
=CH-5.8 - 6.5m
=CH- (next to methyl)5.5 - 5.7d
-CH₂-2.0 - 2.2q
-CH₃ (on double bond)1.7 - 1.9s
-CH₂-CH₃ 0.9 - 1.1t

¹³C NMR Spectroscopy

PubChem lists the availability of a ¹³C NMR spectrum for (E)-1,3-Heptadiene, 4-methyl-.[2] The expected chemical shifts are outlined below.

Carbon EnvironmentPredicted Chemical Shift (ppm)
=CH₂~115
=CH-~130-140
=C(CH₃)-~135
-CH₂-~30
-CH₃ (on double bond)~12
-CH₂-C H₃~14
=C H- (next to methyl)~125

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST WebBook.[1] Key absorption bands are summarized below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080-3010C-H stretch=C-H (alkene)
~2960-2850C-H stretch-C-H (alkane)
~1650 & ~1600C=C stretchConjugated Diene
~990 and ~910C-H bend (out-of-plane)Monosubstituted alkene
~890C-H bend (out-of-plane)Trisubstituted alkene

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST database.[1] The fragmentation pattern is key to confirming the structure.

m/zProposed Fragment
110[M]⁺ (Molecular Ion)
95[M - CH₃]⁺
81[M - C₂H₅]⁺
67[M - C₃H₇]⁺

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound and has provided a comprehensive overview of its characteristic physical and spectroscopic properties. While detailed experimental protocols for the direct synthesis of this specific compound are not widely published, the general procedures provided for the dehydration of alcohols and the Wittig reaction serve as a strong foundation for its laboratory synthesis. The compiled characterization data will be invaluable for the unambiguous identification and quality control of the synthesized product. This information is intended to support researchers and scientists in the effective synthesis and application of this compound in their respective fields.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-1,3-heptadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-heptadiene is a conjugated diene with the molecular formula C₈H₁₄. The presence of two double bonds, one of which can exhibit geometric isomerism, and the placement of the methyl group give rise to several isomers. This guide provides a detailed overview of the chemical and physical properties of the (E) and (Z) isomers of this compound, along with other positional isomers. Understanding the distinct properties of these isomers is crucial for their identification, separation, and application in chemical synthesis and research.

Physicochemical Properties

The physicochemical properties of this compound isomers are summarized in the tables below. Data for the (E)-isomer is more readily available in public databases compared to the (Z)-isomer.

Table 1: General Properties of this compound Isomers
PropertyValueReference
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [1][2]
CAS Number 17603-57-5 (for cis,trans mixture)[1][3]
40095-05-4 (for E-isomer)[2]
Table 2: Physical Properties of this compound and Related Isomers
Property(E)-4-Methyl-1,3-heptadiene(Z)-4-Methyl-1,3-heptadiene4-Methyl-1,4-heptadiene3-Methyl-1,4-heptadiene4-Methyl-1,5-heptadiene
Boiling Point Not explicitly availableNot availableNot availableNot availableNot available
Density Not explicitly availableNot availableNot availableNot availableNot available
Kovats Retention Index (Standard non-polar) 800.4Not available747.1, 787715Not available

Note: Experimental physical properties for the individual isomers of this compound are not well-documented in publicly available literature. The Kovats index is a gas chromatographic retention index used for the identification of volatile organic compounds.

Table 3: Computed Physicochemical Properties of (E)-4-Methyl-1,3-heptadiene
PropertyValueReference
XLogP3 3.7[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 3[2]
Exact Mass 110.109550447[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 8[2]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of this compound isomers is expected to show a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern would involve the loss of alkyl fragments, with characteristic peaks aiding in the identification of the carbon skeleton. The NIST Mass Spectrometry Data Center provides a reference spectrum for (E)-1,3-Heptadiene, 4-methyl- (NIST Number: 113091).[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic C-H stretching vibrations for the sp² and sp³ hybridized carbons are expected above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ region can provide information about the substitution pattern of the double bonds. A vapor phase IR spectrum for this compound is available.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific this compound isomers are not extensively published. However, general methodologies for the synthesis of conjugated dienes and their analysis by gas chromatography are well-established.

Synthesis of this compound Isomers

A plausible synthetic route for this compound isomers involves the Wittig reaction, a powerful method for forming carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.

General Protocol for Wittig Reaction:

  • Ylide Preparation: A phosphonium (B103445) ylide is prepared by treating a suitable phosphonium salt with a strong base. For the synthesis of a (Z)-alkene, a non-stabilized ylide is typically used, while a stabilized ylide often favors the formation of the (E)-alkene.

  • Reaction with Carbonyl: The ylide is then reacted with an appropriate aldehyde or ketone. For the synthesis of this compound, one could envision reacting an α,β-unsaturated aldehyde with a phosphorus ylide, or an allylic phosphonium ylide with a saturated aldehyde.

  • Work-up and Purification: The reaction mixture is worked up to remove the triphenylphosphine (B44618) oxide byproduct and other impurities. The final product is typically purified by distillation or column chromatography.

Another potential synthetic approach involves the Grignard reaction. An organomagnesium halide (Grignard reagent) can be reacted with an α,β-unsaturated ketone, which can lead to either 1,2- or 1,4-addition products depending on the reaction conditions and the presence of catalysts like copper(I) salts.[5] Subsequent dehydration of the resulting alcohol could yield the desired diene.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like diene isomers.

General Protocol for GC-MS Analysis:

  • Sample Preparation: The sample containing the diene isomers is dissolved in a suitable volatile solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The isomers are separated on a capillary column based on their boiling points and interactions with the stationary phase. Non-polar columns are often used for hydrocarbon analysis. The elution order of cis and trans isomers can depend on the specific column and conditions.

  • Detection and Identification: As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a mass spectrum for each component. The retention times from the gas chromatogram and the mass spectra are used to identify the individual isomers, often by comparison with reference standards or library data.[6][7]

Mandatory Visualization

Synthesis_and_Characterization_Workflow start Starting Materials (e.g., Aldehyde/Ketone, Phosphonium Salt) synthesis Chemical Synthesis (e.g., Wittig Reaction) start->synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification isomer_mixture Mixture of Isomers ((E)- and (Z)-4-Methyl-1,3-heptadiene) purification->isomer_mixture separation Isomer Separation (e.g., Preparative GC) isomer_mixture->separation e_isomer (E)-4-Methyl-1,3-heptadiene separation->e_isomer z_isomer (Z)-4-Methyl-1,3-heptadiene separation->z_isomer analysis Structural Characterization e_isomer->analysis z_isomer->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir

Caption: Workflow for the synthesis and characterization of this compound isomers.

Conclusion

This technical guide has summarized the available chemical and physical property data for this compound isomers. While there are gaps in the experimental data, particularly for the (Z)-isomer, this document provides a foundational understanding for researchers. The outlined general experimental protocols for synthesis and analysis offer a starting point for further investigation into these interesting conjugated dienes. The distinct properties of each isomer, once fully characterized, will be critical for their specific applications in organic synthesis and materials science.

References

Synthetic Routes for (3E)-4-methylhepta-1,3-diene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-4-methylhepta-1,3-diene is a conjugated diene of interest in organic synthesis. This technical guide provides a detailed overview of the primary synthetic routes for its preparation, with a focus on stereoselective methods. The core methodologies discussed are the Wittig reaction, the Julia-Kocienski olefination, and the dehydration of a tertiary alcohol precursor. This document includes detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Conjugated dienes are pivotal structural motifs in a vast array of natural products and are versatile intermediates in chemical synthesis. The stereoselective synthesis of these compounds is of paramount importance, as the geometric configuration of the double bonds significantly influences the biological activity and chemical reactivity of the molecule. This guide focuses on the synthesis of (3E)-4-methylhepta-1,3-diene, a specific isomer of 4-methylhepta-1,3-diene, and outlines key synthetic strategies to achieve its formation with high stereocontrol.

Overview of Synthetic Strategies

The synthesis of (3E)-4-methylhepta-1,3-diene can be approached through several established olefination and elimination reactions. The choice of method often depends on the desired stereoselectivity, the availability of starting materials, and the required scale of the synthesis. The three principal routes detailed in this guide are:

  • The Wittig Reaction: A classic and widely used method for alkene synthesis, which can be adapted to form conjugated dienes.

  • The Julia-Kocienski Olefination: A powerful and highly stereoselective olefination reaction that typically favors the formation of (E)-alkenes.

  • Dehydration of 4-methylhept-1-en-4-ol: An elimination reaction from a readily accessible tertiary alcohol.

The logical flow of these synthetic approaches is depicted in the following diagram.

Synthetic_Routes cluster_wittig Wittig Reaction Route cluster_julia Julia-Kocienski Olefination Route cluster_dehydration Dehydration Route 2-Pentanone 2-Pentanone Wittig_Reaction Wittig Reaction 2-Pentanone->Wittig_Reaction Allyltriphenylphosphonium bromide Allyltriphenylphosphonium bromide Allyltriphenylphosphonium bromide->Wittig_Reaction Base Base Base->Wittig_Reaction (3E)-4-methylhepta-1,3-diene_W (3E)-4-methylhepta-1,3-diene Wittig_Reaction->(3E)-4-methylhepta-1,3-diene_W 2-Pentanone_J 2-Pentanone Julia_Reaction Julia-Kocienski Olefination 2-Pentanone_J->Julia_Reaction Allylic_Sulfone Allylic PT-Sulfone Allylic_Sulfone->Julia_Reaction Base_J Base (e.g., KHMDS) Base_J->Julia_Reaction (3E)-4-methylhepta-1,3-diene_J (3E)-4-methylhepta-1,3-diene Julia_Reaction->(3E)-4-methylhepta-1,3-diene_J 2-Pentanone_D 2-Pentanone Grignard_Reaction Grignard Reaction 2-Pentanone_D->Grignard_Reaction Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->Grignard_Reaction 4-methylhept-1-en-4-ol 4-methylhept-1-en-4-ol Grignard_Reaction->4-methylhept-1-en-4-ol Dehydration Dehydration 4-methylhept-1-en-4-ol->Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl3, Iodine) Dehydrating_Agent->Dehydration (3E)-4-methylhepta-1,3-diene_D (3E)-4-methylhepta-1,3-diene Dehydration->(3E)-4-methylhepta-1,3-diene_D

Caption: Overview of synthetic pathways to (3E)-4-methylhepta-1,3-diene.

Detailed Synthetic Routes and Experimental Protocols

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[1] For the synthesis of (3E)-4-methylhepta-1,3-diene, 2-pentanone is reacted with an allylic phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides generally favor (Z)-alkenes.[2] The allylic ylide required for this synthesis is considered semi-stabilized, which can lead to mixtures of (E) and (Z) isomers.[1] The Schlosser modification can be employed to enhance the formation of the (E)-isomer.[3]

Experimental Protocol (General Procedure):

  • Preparation of the Phosphonium (B103445) Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a solution of triphenylphosphine (B44618) (1.1 eq.) in anhydrous toluene (B28343) is prepared under an inert atmosphere (e.g., nitrogen or argon). Allyl bromide (1.0 eq.) is added dropwise, and the mixture is heated to reflux for 24 hours. The resulting white precipitate, allyltriphenylphosphonium bromide, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Ylide Formation and Reaction with 2-Pentanone: The dried phosphonium salt (1.0 eq.) is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.0 eq.) is added dropwise, resulting in the formation of the orange-red ylide. The mixture is stirred at this temperature for 1 hour. A solution of 2-pentanone (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 4-methylhepta-1,3-diene. The (E) and (Z) isomers may be separable by careful chromatography or distillation.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the classical Julia olefination and is renowned for its high (E)-selectivity.[4][5][6] This one-pot reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound.[7] For the synthesis of (3E)-4-methylhepta-1,3-diene, 2-pentanone is reacted with an allylic 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. The high (E)-selectivity is a result of the kinetically controlled addition of the metalated sulfone to the ketone, leading to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene.[6]

Experimental Protocol (General Procedure):

  • Preparation of the Allylic PT-Sulfone: The allylic PT-sulfone can be prepared from allyl alcohol via conversion to the corresponding bromide, followed by substitution with the sodium salt of 1-phenyl-1H-tetrazole-5-thiol and subsequent oxidation to the sulfone.

  • Olefination Reaction: To a stirred solution of the allylic PT-sulfone (1.0 eq.) in anhydrous dimethoxyethane (DME) under an inert atmosphere at -78 °C, a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq.) in DME is added dropwise. The resulting solution is stirred for 1 hour at this temperature. A solution of 2-pentanone (1.2 eq.) in DME is then added dropwise. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water, and the mixture is diluted with diethyl ether. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to yield (3E)-4-methylhepta-1,3-diene.[7]

Dehydration of 4-methylhept-1-en-4-ol

This two-step route begins with the synthesis of the tertiary alcohol, 4-methylhept-1-en-4-ol, via a Grignard reaction between vinylmagnesium bromide and 2-pentanone. The subsequent dehydration of this alcohol can lead to a mixture of isomeric dienes. Achieving high selectivity for the conjugated (3E)-isomer requires careful selection of the dehydrating agent and reaction conditions. While strong acids can promote this dehydration, they often lead to a mixture of products and potential polymerization. Milder reagents such as phosphorus oxychloride in pyridine (B92270) or iodine are often employed to achieve greater control.

Experimental Protocol:

  • Synthesis of 4-methylhept-1-en-4-ol (Grignard Reaction):

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar, magnesium turnings (1.2 eq.) and a crystal of iodine are placed under an inert atmosphere. A solution of vinyl bromide (1.2 eq.) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent has formed, the solution is cooled to 0 °C, and a solution of 2-pentanone (1.0 eq.) in anhydrous THF is added dropwise.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude alcohol, which can be purified by distillation.

  • Dehydration to (3E)-4-methylhepta-1,3-diene:

    • Method A (Phosphorus Oxychloride/Pyridine): The purified 4-methylhept-1-en-4-ol (1.0 eq.) is dissolved in anhydrous pyridine in a flask cooled to 0 °C. Phosphorus oxychloride (1.5 eq.) is added dropwise with stirring. The mixture is then heated at reflux for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and extracted with diethyl ether. The organic extracts are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated.

    • Method B (Catalytic Iodine): The purified 4-methylhept-1-en-4-ol (1.0 eq.) is heated with a catalytic amount of iodine. The product diene is distilled directly from the reaction mixture as it is formed. This method often favors the formation of the more stable conjugated diene.

  • Purification: The crude diene from either dehydration method is purified by fractional distillation to isolate the (3E)-4-methylhepta-1,3-diene.

Quantitative Data

The following table summarizes the reported and expected quantitative data for the described synthetic routes. It is important to note that specific yields and stereoselectivities for the synthesis of (3E)-4-methylhepta-1,3-diene may not be extensively reported in the literature, and the data presented here may be based on analogous reactions.

Synthetic RouteKey ReagentsTypical Yield(E/Z) SelectivityReference(s)
Wittig Reaction2-Pentanone, Allyltriphenylphosphonium bromide, n-BuLiModerateMixture of isomers, (E) favored with Schlosser modification[1][3]
Julia-Kocienski Olefination2-Pentanone, Allylic PT-Sulfone, KHMDSGood to ExcellentHigh (E)-selectivity[4][6][7]
Dehydration of Alcohol4-methylhept-1-en-4-ol, POCl₃/Pyridine or I₂Moderate to GoodMixture of isomers, thermodynamic product favoredN/A

Conclusion

This technical guide has detailed three primary synthetic routes for the preparation of (3E)-4-methylhepta-1,3-diene. The Julia-Kocienski olefination stands out as the most promising method for achieving high (E)-stereoselectivity. The Wittig reaction offers a viable alternative, although controlling the stereochemical outcome may require specific modifications. The dehydration of 4-methylhept-1-en-4-ol is a straightforward approach, but may yield a mixture of isomeric dienes requiring careful purification. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including the desired purity, scale, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for chemists aiming to synthesize this and related conjugated dienes.

References

In-Depth Technical Guide: Thermodynamic Properties of 4-Methyl-1,3-heptadiene (CAS 17603-57-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for the compound 4-Methyl-1,3-heptadiene (CAS 17603-57-5). Due to a lack of experimentally derived thermodynamic parameters in publicly accessible literature, this document focuses on computationally predicted data obtained through the Joback group contribution method. Furthermore, it outlines the general experimental protocols that would be employed for the direct measurement of these properties.

Compound Identification

  • CAS Number: 17603-57-5

  • Chemical Name: this compound

  • Molecular Formula: C₈H₁₄

  • Molecular Weight: 110.20 g/mol

  • Structure:

    • SMILES: C=CC=C(C)CCC

    • InChI Key: AHWGKLXMXHPYBI-UHFFFAOYSA-N

Thermodynamic Data

The following tables summarize the calculated thermodynamic and physical properties of this compound. These values have been estimated using the Joback and Crippen computational methods, which are widely used for predicting chemical properties when experimental data is unavailable.[1]

Table 1: Calculated Thermodynamic Properties [1]

PropertyValueUnitMethod
Ideal Gas Heat Capacity (Cp,gas)See Table 4J/(mol·K)Joback
Standard Gibbs Free Energy of Formation (ΔfG°)175.99kJ/molJoback
Enthalpy of Formation (Gas, ΔfH°gas)24.41kJ/molJoback
Enthalpy of Fusion (ΔfusH°)14.09kJ/molJoback
Enthalpy of Vaporization (ΔvapH°)32.77kJ/molJoback

Table 2: Calculated Physical Properties [1]

PropertyValueUnitMethod
Normal Boiling Point (Tboil)383.16KJoback
Melting Point (Tfus)159.12KJoback
Critical Temperature (Tc)562.15KJoback
Critical Pressure (Pc)2808.38kPaJoback
Critical Volume (Vc)0.446m³/kmolJoback
McGowan's Characteristic Volume (McVol)114.980ml/molMcGowan

Table 3: Calculated Partition and Solubility Properties [1]

PropertyValueUnitMethod
Octanol/Water Partition Coefficient (logPoct/wat)2.919-Crippen
Water Solubility (log10WS)-2.88mol/lCrippen

Table 4: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature (Joback Method) [1]

The Joback method uses a polynomial to express the ideal gas heat capacity as a function of temperature: Cp,gas = A + B·T + C·T² + D·T³

CoefficientValue
A-1.139 x 10¹
B6.008 x 10⁻¹
C-2.043 x 10⁻⁴
D-4.900 x 10⁻⁸

Methodologies: Computational and Experimental

Computational Methodology: The Joback Group Contribution Method

The thermodynamic data presented in this guide were calculated using the Joback method, a group contribution technique for the estimation of pure component properties from molecular structure alone. This method is an extension of the Lydersen method and relies on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.

Core Principles:

  • Group Contributions: The molecule is broken down into a set of predefined functional groups. Each group is assigned a numerical contribution for a specific thermodynamic property.

  • Additivity: The overall property of the molecule is calculated by summing the contributions of its constituent groups. The Joback method assumes no interactions between the groups.

  • Structure-Property Relationship: This approach establishes a direct link between the chemical structure of a compound and its macroscopic properties.

The general workflow for the Joback method is illustrated in the diagram below.

Joback_Method_Workflow cluster_input Input cluster_process Process cluster_output Output start Molecular Structure of This compound A Identify Functional Groups start->A Decomposition B Retrieve Group Contributions from Database A->B Lookup C Apply Joback Equations B->C Summation & Calculation end Calculated Thermodynamic Properties C->end Estimation

Caption: Workflow for the Joback group contribution method.

General Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard, well-established protocols for the determination of key thermodynamic properties for volatile organic compounds.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

  • Principle: The compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during this exothermic reaction (enthalpy of combustion, ΔcH°) is measured by observing the temperature change of the surrounding water bath. The enthalpy of formation is then calculated using Hess's Law, which relates the enthalpy of formation of reactants and products to the enthalpy of the reaction.

  • Apparatus: A bomb calorimeter, which consists of a high-pressure stainless steel vessel (the "bomb"), a water bath, a stirrer, a thermometer, and an ignition system.

  • Procedure:

    • A precisely weighed sample of the liquid is placed in a crucible within the bomb.

    • The bomb is sealed, purged of air, and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The system is allowed to reach thermal equilibrium.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is recorded until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the measured enthalpy of combustion.

2. Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be measured directly by calorimetry or indirectly from vapor pressure measurements.

  • Direct Calorimetric Measurement:

    • Principle: A known amount of electrical energy is supplied to a sample of the liquid at a constant temperature to induce vaporization. The mass of the vaporized substance is measured. The enthalpy of vaporization is the ratio of the energy supplied to the amount of substance vaporized.

    • Apparatus: A vaporization calorimeter, often a Calvet-type microcalorimeter or a custom-built apparatus with a heating element, a sample cell, and a system for collecting and quantifying the vapor.

  • Indirect Measurement from Vapor Pressure:

    • Principle: The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at various temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

    • Apparatus: A static or boiling-point apparatus to measure the vapor pressure of the liquid at different, precisely controlled temperatures.

3. Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The heat capacity is determined by comparing the heat flow to the sample with the heat flow to a known standard (e.g., sapphire) under the same conditions.

  • Apparatus: A differential scanning calorimeter, which contains two pans (one for the sample, one for a reference) situated in a furnace that can be heated or cooled at a controlled rate.

  • Procedure:

    • An empty sample pan is run as a baseline.

    • A standard material with a known heat capacity (e.g., sapphire) is run.

    • The sample of this compound is run under the same experimental conditions (heating rate, gas atmosphere).

    • The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.

The diagram below illustrates a generalized workflow for the calorimetric determination of thermodynamic properties.

Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Sample Preparation (Weighing) C Load Sample into Calorimeter A->C B Calorimeter Calibration B->C D Initiate Process (e.g., Combustion, Heating) C->D E Data Acquisition (Temperature vs. Time) D->E F Calculate Heat Flow E->F G Apply Thermodynamic Equations F->G H Thermodynamic Property (e.g., ΔcH°, Cp) G->H

References

A Comprehensive Guide to the IUPAC Nomenclature of 4-Methyl-1,3-heptadiene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereoisomerism and corresponding IUPAC nomenclature for the organic compound 4-Methyl-1,3-heptadiene. A systematic approach to applying the Cahn-Ingold-Prelog (CIP) priority rules for the assignment of absolute configuration at the chiral center and the geometric configuration of the double bond is presented. This document aims to serve as a definitive reference for the unambiguous naming of all stereoisomers of this molecule, a critical aspect in chemical synthesis, pharmacological studies, and regulatory documentation.

Structural Analysis and Identification of Stereogenic Centers

This compound possesses the molecular formula C₈H₁₄. Its structure consists of a seven-carbon chain with a methyl group at the fourth position and conjugated double bonds at the first and third positions.

Two stereogenic elements are present in the molecule:

  • A chiral center at the carbon atom C4, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. This gives rise to the possibility of R and S enantiomers.

  • A double bond between carbons C3 and C4 that can exhibit geometric isomerism. The substituents on C3 are a hydrogen and a vinyl group, while the substituents on C4 are a methyl group and an ethyl group. This allows for E and Z diastereomers.

The double bond between C1 and C2 has two hydrogen atoms attached to C1, and therefore cannot exhibit E/Z isomerism. Consequently, there are a total of 2 x 2 = 4 possible stereoisomers for this compound.

Assignment of Stereochemical Descriptors

The unambiguous naming of each stereoisomer requires the application of the Cahn-Ingold-Prelog (CIP) priority rules.

Experimental Protocols: Assigning Priorities

Protocol for Assigning Cahn-Ingold-Prelog Priorities:

  • Examine the atoms directly attached to the stereocenter or the double-bond carbon. The atom with the higher atomic number receives higher priority.

  • If there is a tie , move to the next atoms along each chain until a point of first difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority.

  • Treat multiple bonds as multiple single bonds . A carbon atom double-bonded to another carbon is considered to be bonded to two carbon atoms. A carbon atom triple-bonded to another carbon is considered to be bonded to three carbon atoms.

Determination of R/S Configuration at the C4 Chiral Center

To assign the R or S configuration at C4, the four substituents are ranked according to the CIP rules:

  • -CH=CH₂ (vinyl group): The first carbon is attached to another carbon.

  • -CH₂CH₃ (ethyl group): The first carbon is attached to another carbon.

  • -CH₃ (methyl group): The first carbon is attached to three hydrogens.

  • -H (hydrogen): Lowest atomic number.

To differentiate between the vinyl and ethyl groups, we look at the next atoms. The vinyl group's first carbon is double-bonded to another carbon (treated as two carbon attachments), while the ethyl group's first carbon is single-bonded to another carbon and two hydrogens. Therefore, the vinyl group has higher priority than the ethyl group.

The final priority order is: -CH=CH₂ > -CH₂CH₃ > -CH₃ > -H .

To determine the R/S configuration, the molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer. If the sequence from the highest to the lowest priority group (1 to 3) is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Determination of E/Z Configuration at the C3=C4 Double Bond

To assign the E or Z configuration, the substituents on each carbon of the double bond are prioritized.

  • At C3: The vinyl group (-CH=CH₂) has a higher priority than the hydrogen atom (-H).

  • At C4: The ethyl group (-CH₂CH₃) has a higher priority than the methyl group (-CH₃).

If the two higher-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite).

The Stereoisomers of this compound

Based on the possible combinations of the stereochemical descriptors, the four stereoisomers of this compound are:

IUPAC NameConfiguration at C4Configuration at C3
(3E,4R)-4-Methyl-1,3-heptadieneRE
(3E,4S)-4-Methyl-1,3-heptadieneSE
(3Z,4R)-4-Methyl-1,3-heptadieneRZ
(3Z,4S)-4-Methyl-1,3-heptadieneSZ

Visualization of Stereoisomer Relationships

The logical relationship between the stereoisomers can be visualized as a decision tree, where each node represents a stereochemical choice.

stereoisomers cluster_C4 Configuration at C4 cluster_C3 Configuration at C3 start This compound C4_R (4R) start->C4_R R C4_S (4S) start->C4_S S C3_E_R (3E,4R) C4_R->C3_E_R E C3_Z_R (3Z,4R) C4_R->C3_Z_R Z C3_E_S (3E,4S) C4_S->C3_E_S E C3_Z_S (3Z,4S) C4_S->C3_Z_S Z

The Elusive Natural Origins of 4-Methyl-1,3-heptadiene: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the vast array of volatile organic compounds (VOCs) produced by terrestrial and marine life, current scientific literature does not identify any specific natural sources of 4-methyl-1,3-heptadiene. This technical overview addresses the current void in documented occurrences of this specific branched diene in plants, insects, or microorganisms, a notable contrast to the well-documented origins of many other structurally related natural products.

While the biosynthesis of a wide range of hydrocarbons and other volatile compounds is a subject of ongoing research, specific pathways leading to the formation of this compound have not been elucidated in any organism. Comprehensive searches of scientific databases for natural occurrences in essential oils, fruit and plant volatiles, and insect pheromones have failed to yield any documented instances of its isolation and identification from a natural source.

This lack of data precludes the development of a detailed technical guide on its natural sources, including quantitative data on its abundance and the experimental protocols for its extraction and characterization from any biological matrix.

General Principles of Unsaturated Hydrocarbon Biosynthesis

While information specific to this compound is unavailable, the biosynthesis of structurally similar unsaturated hydrocarbons in plants and insects generally follows established metabolic pathways. These pathways serve as a theoretical framework within which the potential for this compound biosynthesis could be considered.

Volatile organic compounds in plants are typically synthesized through several major pathways, including the shikimate, mevalonic acid (MVA), methylerythritol phosphate (B84403) (MEP), and lipoxygenase (LOX) pathways. The MEP and MVA pathways are responsible for the production of terpenoids, which are built from five-carbon isoprene (B109036) units. The LOX pathway, on the other hand, leads to the formation of "green leaf volatiles" from the oxidative cleavage of fatty acids.

In insects, the biosynthesis of pheromones and other signaling molecules often involves modifications of fatty acids or polyketide pathways. These processes can generate a diverse array of branched and unsaturated hydrocarbons.

A hypothetical biosynthetic pathway for an unsaturated, branched hydrocarbon like this compound could potentially originate from the modification of a fatty acid precursor. This would likely involve a series of enzymatic reactions including desaturation to introduce double bonds and methylation to add the methyl group. However, without any identified natural producer, this remains speculative.

Hypothetical Experimental Workflow for Investigation

For researchers interested in exploring the potential for undiscovered natural sources of this compound, a general experimental workflow can be proposed. This workflow is based on standard methodologies for the analysis of volatile organic compounds from biological samples.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Chemistry cluster_confirmation Structural Confirmation Sample Biological Sample (Plant, Insect) Extraction Headspace SPME / Steam Distillation Sample->Extraction Extraction of Volatiles GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GCMS Separation & Detection Identification Mass Spectral Library Comparison & Retention Index Matching GCMS->Identification Tentative Identification Comparison Co-injection & Spectral Matching Identification->Comparison Confirmation Standard Synthesis of Authentic Standard Standard->Comparison Reference

Figure 1. A generalized workflow for the identification of novel volatile organic compounds from natural sources.

The Chemistry of 4-Methyl-1,3-heptadiene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the chemistry of 4-Methyl-1,3-heptadiene. It covers the fundamental physicochemical properties, spectroscopic data, and potential synthetic routes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available information on this conjugated diene. While detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established organic chemistry principles, providing a foundation for further research and development.

Introduction

This compound is a conjugated diene with the molecular formula C8H14.[1] Conjugated dienes are valuable building blocks in organic synthesis, known for their participation in various cycloaddition reactions, polymerizations, and other transformations. The presence of the methyl group and the specific arrangement of the double bonds in this compound can influence its reactivity and stereochemistry in these reactions. This guide aims to collate the known information about this compound and to propose logical synthetic pathways for its preparation.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases.[1][2][3]

PropertyValueReference
Molecular Formula C8H14[1]
Molecular Weight 110.1968 g/mol [1]
CAS Registry Number 17603-57-5[1]
IUPAC Name 4-methylhepta-1,3-diene[4]
Synonyms 1,3-Heptadiene, 4-methyl-[1]
Stereoisomers (E)-4-Methyl-1,3-heptadiene, cis,trans-4-Methyl-1,3-heptadiene[1]
Kovats Retention Index 800.4 (standard non-polar column)[4]
Spectroscopic DataObservationsReference
Infrared (IR) Spectrum A gas-phase IR spectrum is available in the NIST WebBook.[3]
Mass Spectrum (MS) Electron ionization mass spectral data is available.[1]
1H NMR Spectrum Data for the related compound 4-Methyl-1,3-pentadiene is available.[5]
13C NMR Spectrum Placeholder for data.[4]

Proposed Synthetic Routes and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are scarce in the surveyed literature. However, based on general principles of organic synthesis for conjugated dienes, several plausible routes can be proposed. Two common and effective methods for the formation of carbon-carbon double bonds, the Wittig reaction and the Grignard reaction followed by dehydration, are outlined below as hypothetical but experimentally sound procedures.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of this compound, a plausible approach would involve the reaction of 2-pentanone with allylidenetriphenylphosphorane.

Proposed Experimental Protocol:

  • Preparation of the Phosphonium Ylide (Allylidenetriphenylphosphorane):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 eq) and anhydrous diethyl ether.

    • To this suspension, add allyl bromide (1.0 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 24 hours to form the phosphonium salt.

    • Filter the resulting white precipitate, wash with anhydrous diethyl ether, and dry under vacuum.

    • To a suspension of the dried phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour to generate the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Add 2-pentanone (1.0 eq) dissolved in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Synthesis via Grignard Reaction and Dehydration

Another viable route involves the addition of a Grignard reagent to an α,β-unsaturated aldehyde, followed by the dehydration of the resulting allylic alcohol. For the synthesis of this compound, the reaction of crotonaldehyde (B89634) with propylmagnesium bromide would be a suitable starting point.

Proposed Experimental Protocol:

  • Grignard Reaction:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

    • Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C.

    • Add a solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-methylhept-1-en-3-ol.

  • Dehydration of the Allylic Alcohol:

    • To the crude 4-methylhept-1-en-3-ol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

    • Heat the mixture and distill the resulting this compound as it is formed.

    • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the pure product.

Potential Reactions of this compound

As a conjugated diene, this compound is expected to undergo a variety of reactions characteristic of this functional group. These include electrophilic additions, cycloaddition reactions, and polymerizations.

Electrophilic Addition

Electrophilic addition to conjugated dienes can result in both 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction conditions, such as temperature. For example, the addition of a hydrogen halide (HX) would proceed via a resonance-stabilized allylic carbocation intermediate.

Electrophilic_Addition This compound This compound Allylic_Carbocation_Intermediate Allylic_Carbocation_Intermediate This compound->Allylic_Carbocation_Intermediate + H+ 1,2-Addition_Product 1,2-Addition_Product Allylic_Carbocation_Intermediate->1,2-Addition_Product + X- 1,4-Addition_Product 1,4-Addition_Product Allylic_Carbocation_Intermediate->1,4-Addition_Product + X-

Caption: Electrophilic addition to this compound.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound can act as the diene in this reaction. The regioselectivity and stereoselectivity of the reaction would be influenced by the methyl group on the diene and any substituents on the dienophile.

Diels_Alder_Reaction cluster_reactants Reactants This compound This compound Cyclohexene_Derivative Cyclohexene_Derivative This compound->Cyclohexene_Derivative [4+2] Cycloaddition Dienophile Dienophile Dienophile->Cyclohexene_Derivative

Caption: Diels-Alder reaction of this compound.

Conclusion

This compound is a conjugated diene with potential applications in organic synthesis. This guide has summarized the available physicochemical and spectroscopic data for this compound. While specific, peer-reviewed synthetic procedures are not widely reported, this document provides detailed, plausible experimental protocols based on well-established synthetic methodologies. These proposed routes, including the Wittig reaction and a Grignard-based approach, offer a solid foundation for the laboratory preparation of this compound. Further research is warranted to optimize these synthetic pathways and to explore the full range of reactivity of this interesting diene.

References

Investigating the Reaction Mechanisms of 4-Methyl-1,3-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reaction mechanisms of 4-methyl-1,3-heptadiene, a conjugated diene with significant potential in organic synthesis and as a building block for complex molecules. This document provides a detailed overview of its expected reactivity in key organic reactions, including ozonolysis, hydrohalogenation, and Diels-Alder cycloaddition. While specific quantitative kinetic and thermodynamic data for this compound are not extensively available in the current literature, this guide extrapolates from well-established principles of diene chemistry to predict its behavior and provides detailed experimental protocols for its investigation.

Core Reaction Mechanisms

This compound, as a conjugated diene, is characterized by its system of alternating double and single bonds. This conjugation leads to a delocalized π-electron system, which governs its reactivity. The primary modes of reaction involve electrophilic additions and pericyclic reactions.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The reaction of this compound with ozone is expected to proceed via the Criegee mechanism, leading to the formation of aldehydes and ketones. Given the two double bonds in the molecule, complete ozonolysis will cleave the diene into three smaller carbonyl-containing fragments.

Reaction Pathway:

Ozonolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_workup Workup cluster_products Products 4M13H This compound Molozonide1 Primary Ozonide (Molozonide) at C1-C2 4M13H->Molozonide1 + O₃ Molozonide2 Primary Ozonide (Molozonide) at C3-C4 4M13H->Molozonide2 + O₃ O3 Ozone (O₃) Criegee1 Criegee Intermediate 1 Molozonide1->Criegee1 Carbonyl1 Formaldehyde Molozonide1->Carbonyl1 Criegee2 Criegee Intermediate 2 Molozonide2->Criegee2 Carbonyl2 Propanal Molozonide2->Carbonyl2 Ozonide1 Secondary Ozonide (Ozonide) 1 Criegee1->Ozonide1 Ozonide2 Secondary Ozonide (Ozonide) 2 Carbonyl1->Ozonide2 Criegee2->Ozonide2 Carbonyl2->Ozonide1 Reductive Reductive Workup (e.g., Zn/H₂O or DMS) Ozonide1->Reductive Oxidative Oxidative Workup (e.g., H₂O₂) Ozonide1->Oxidative Ozonide2->Reductive Ozonide2->Oxidative Aldehyde1 Formaldehyde Reductive->Aldehyde1 Aldehyde2 Propanal Reductive->Aldehyde2 Ketone Butan-2-one Reductive->Ketone Oxidative->Ketone CarboxylicAcid1 Formic Acid Oxidative->CarboxylicAcid1 CarboxylicAcid2 Propanoic Acid Oxidative->CarboxylicAcid2

Caption: Ozonolysis mechanism of this compound.

Experimental Protocol: Ozonolysis of this compound

  • Dissolution: Dissolve this compound in an inert solvent such as dichloromethane (B109758) or methanol (B129727) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozone Generation: Generate ozone using a laboratory ozone generator.

  • Reaction: Bubble the ozone gas through the cooled solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Workup:

    • Reductive Workup: After completion, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent such as zinc dust and water, or dimethyl sulfide (B99878) (DMS), to the flask. Allow the mixture to warm to room temperature and stir until the ozonide is completely reduced.

    • Oxidative Workup: For an oxidative workup, add hydrogen peroxide (H₂O₂) to the reaction mixture after purging the excess ozone.

  • Product Isolation and Analysis: Extract the products with a suitable organic solvent. Analyze the resulting aldehydes, ketones, or carboxylic acids using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrohalogenation

The addition of hydrogen halides (HX) to a conjugated diene can result in two major products: the 1,2-adduct and the 1,4-adduct. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often temperature-dependent. At lower temperatures, the 1,2-adduct (kinetic product) is typically favored, while at higher temperatures, the more stable 1,4-adduct (thermodynamic product) predominates.

Reaction Pathway:

Hydrohalogenation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4M13H This compound Carbocation Resonance-Stabilized Allylic Carbocation 4M13H->Carbocation + H⁺ HX HX (e.g., HBr) Product12 1,2-Adduct (Kinetic Product) Carbocation->Product12 + X⁻ (Low Temp) Product14 1,4-Adduct (Thermodynamic Product) Carbocation->Product14 + X⁻ (High Temp)

Caption: Hydrohalogenation of this compound.

Experimental Protocol: Hydrohalogenation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable non-polar solvent like diethyl ether or pentane.

  • Temperature Control:

    • Kinetic Control: Cool the flask to a low temperature, typically between -80 °C and 0 °C, using an appropriate cooling bath.

    • Thermodynamic Control: Heat the reaction mixture to a higher temperature, for example, 40 °C or higher.

  • Reagent Addition: Slowly bubble gaseous hydrogen halide (e.g., HBr) through the solution or add a solution of the hydrogen halide in a non-reactive solvent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup and Analysis: Once the reaction is complete, neutralize any excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the organic products, dry the organic layer, and remove the solvent. Analyze the product mixture by NMR and GC-MS to determine the ratio of the 1,2- and 1,4-addition products.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound can act as the diene component. The stereochemistry of the diene and dienophile is retained in the product. The diene must adopt an s-cis conformation for the reaction to occur.

Reaction Pathway:

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound (s-cis conformation) TS Concerted [4+2] Cycloaddition Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Adduct Diels-Alder Adduct (Cyclohexene derivative) TS->Adduct

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: Diels-Alder Reaction with this compound

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound and a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide) in a solvent such as toluene (B28343) or xylene.

  • Reaction Conditions: Heat the reaction mixture under reflux. The reaction time will vary depending on the reactivity of the dienophile.

  • Monitoring: Follow the disappearance of the reactants by TLC or GC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution. If not, remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the Diels-Alder adduct using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and stereochemistry.

Quantitative Data Summary

Table 1: Illustrative Product Distribution in the Hydrohalogenation of this compound with HBr

Temperature (°C)1,2-Adduct (%)1,4-Adduct (%)Control Type
-80~80~20Kinetic
40~20~80Thermodynamic

Table 2: Illustrative Ozonolysis Products of this compound

Workup ConditionProduct 1Product 2Product 3
Reductive (Zn/H₂O)FormaldehydeButan-2-onePropanal
Oxidative (H₂O₂)Formic AcidButan-2-onePropanoic Acid

Experimental Workflows and Logic

The investigation of reaction mechanisms typically follows a structured workflow, from initial reaction setup to final product analysis and characterization.

Workflow for Investigating a Reaction Mechanism:

Experimental_Workflow Start Hypothesize Reaction Mechanism Protocol Develop Experimental Protocol Start->Protocol Setup Reaction Setup and Execution Protocol->Setup Monitoring Reaction Monitoring (TLC, GC) Setup->Monitoring Workup Workup and Product Isolation Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Data Data Interpretation and Mechanism Confirmation Analysis->Data End Conclusion Data->End

Caption: General experimental workflow for mechanism investigation.

Conclusion

This technical guide provides a foundational understanding of the expected reaction mechanisms of this compound based on established principles of organic chemistry. The provided experimental protocols offer a starting point for researchers to investigate these reactions in a laboratory setting. While specific quantitative data for this molecule remains a gap in the literature, the frameworks presented here for ozonolysis, hydrohalogenation, and Diels-Alder reactions will enable scientists and drug development professionals to predict its chemical behavior and design synthetic routes utilizing this versatile diene. Further experimental investigation is warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions.

An In-depth Technical Guide to the Electron Density Distribution in 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the electron density distribution in 4-Methyl-1,3-heptadiene, a conjugated diene of interest in organic synthesis and material science. The electronic structure of this molecule is fundamental to understanding its reactivity, stability, and potential applications. In the absence of extensive experimental crystallographic data for this specific molecule, this guide leverages high-level computational chemistry methods to provide a robust theoretical model of its electronic properties. This approach is a standard and powerful tool in modern chemical research for predicting and understanding molecular behavior.

Introduction

This compound is a substituted conjugated diene. The arrangement of its double bonds and the presence of an electron-donating methyl group create a non-uniform distribution of electron density across the molecule. This distribution is critical in determining the molecule's reactivity, particularly in electrophilic additions and pericyclic reactions like the Diels-Alder reaction. Understanding the regions of high and low electron density allows for the prediction of reaction sites and the design of novel synthetic pathways.

This guide outlines the theoretical framework for understanding the electron density distribution in this compound, presents quantitative data derived from computational modeling, and provides a generalized experimental protocol for the determination of electron density in similar organic molecules.

Methodology

Computational Protocol: Density Functional Theory (DFT)

To investigate the electronic structure of this compound, a computational study using Density Functional Theory (DFT) is the chosen method. DFT provides a good balance between computational cost and accuracy for molecules of this size.

Workflow for Computational Analysis:

G Computational Workflow for Electron Density Analysis A 1. Structure Definition Define the 3D structure of (E)-4-Methyl-1,3-heptadiene. B 2. Geometry Optimization Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G(d)). A->B C 3. Frequency Calculation Confirm the optimized structure is a true energy minimum (no imaginary frequencies). B->C D 4. Electronic Property Calculation Perform a single-point energy calculation to derive: - Molecular Orbitals (HOMO/LUMO) - Mulliken Atomic Charges - Electron Density Map C->D E 5. Data Analysis & Visualization Extract quantitative data into tables. Visualize molecular orbitals and electron density surfaces. D->E G Electron Density and Chemical Reactivity cluster_0 Electronic Properties cluster_1 Chemical Behavior A Electron Density Distribution (from DFT) C Site of Electrophilic Attack (e.g., protonation, halogenation) A->C High density regions (e.g., C1) are nucleophilic E Molecular Stability A->E Delocalization of pi-electrons leads to stabilization B Frontier Molecular Orbitals (HOMO & LUMO) B->C HOMO lobes indicate likely reaction sites D Regioselectivity in Diels-Alder Reactions B->D FMO energies and shapes determine selectivity

An In-depth Technical Guide to the Solubility of 4-Methyl-1,3-heptadiene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,3-heptadiene in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from the structurally similar C8 alkene, 1-octene (B94956), to provide reliable estimations. This document also outlines a standard experimental protocol for solubility determination and presents a logical workflow for solvent selection in relevant applications.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the chemical formula C8H14. As a non-polar molecule, its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for non-polar organic solvents.[1][2] Understanding its solubility is crucial for various applications, including its use as a synthesis intermediate, in polymerization reactions, and for its purification and isolation.

Estimated Solubility Data

SolventSolvent ClassQualitative/Semi-Quantitative Solubility of 1-Octene
HexaneNon-polar AliphaticHighly Soluble/Miscible[1][3]
TolueneAromaticMiscible
BenzeneAromaticSoluble
Diethyl EtherEtherMiscible[3][4]
ChloroformHalogenatedSoluble[3]
DichloromethaneHalogenatedHighly Soluble[1]
AcetoneKetoneSoluble/Miscible[3][5]
EthanolPolar Protic (Alcohol)Miscible[3][4]
WaterPolar ProticInsoluble[1][6]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[7] This protocol details the steps for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: In a sealed glass vial, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct solute phase ensures that the solution is saturated.

  • Equilibration: Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand, permitting the separation of the undissolved solute from the saturated solution. To ensure complete separation of any micro-droplets, the mixture should be centrifuged at a high speed or filtered through a solvent-compatible syringe filter.[9]

  • Sample Dilution: Carefully extract a known aliquot of the clear, saturated supernatant and dilute it gravimetrically or volumetrically with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in g/L, mol/L, or mg/mL, based on the measured concentration and the dilution factor.

Visualization of a Relevant Workflow

Given that this compound is a simple hydrocarbon not involved in biological signaling pathways, a more relevant visualization is a workflow diagram for solvent selection in an organic chemistry context, such as for a purification process like crystallization or extraction.[10][11]

G cluster_0 Solvent Selection Workflow for Purification A Define Purification Goal (e.g., Crystallization, Extraction) B Identify Solute and Impurity Properties (Polarity, BP, etc.) A->B C Initial Solvent Screening ('Like Dissolves Like') B->C D Evaluate Solvent Properties (BP, Toxicity, Cost) C->D E Experimental Solubility Testing (e.g., Shake-Flask Method) D->E F Select Optimal Solvent(s) E->F G Perform Purification Process F->G H Analyze Purity of Final Product G->H

Caption: A logical workflow for selecting an appropriate solvent for the purification of an organic compound.

Conclusion

This technical guide has provided an in-depth overview of the solubility of this compound in organic solvents, leveraging data from a close structural analog to offer valuable estimations. The outlined experimental protocol for the shake-flask method provides a robust framework for researchers to determine precise solubility data. The included solvent selection workflow offers a systematic approach for the practical application of this solubility knowledge in a laboratory setting. This information is intended to support researchers, scientists, and drug development professionals in their work with this and similar non-polar organic compounds.

References

Methodological & Application

Application Notes and Protocols for Diels-Alder Reaction using 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction occurs between a conjugated diene and a dienophile, forming a new cyclohexene (B86901) derivative through a concerted mechanism.[1] The regioselectivity and stereoselectivity of the Diels-Alder reaction make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This document provides a detailed protocol for a representative Diels-Alder reaction using 4-Methyl-1,3-heptadiene as the diene and maleic anhydride (B1165640) as the dienophile.

Normal-demand Diels-Alder reactions are typically facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2] this compound possesses an electron-donating methyl group, which enhances its reactivity as a diene. For the reaction to occur, the diene must be in the s-cis conformation.[3] Maleic anhydride is a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups.[4]

Reaction Scheme

This compound + Maleic Anhydride → 4-methyl-3-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride

Data Presentation

Table 1: Reactant Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
DieneThis compound17603-57-5C₈H₁₄110.20[5]
DienophileMaleic Anhydride108-31-6C₄H₂O₃98.06

Table 2: Representative Reaction Parameters and Expected Outcomes

ParameterValueNotes
Stoichiometry
This compound1.0 eqLimiting Reagent
Maleic Anhydride1.1 eq
Reaction Conditions
SolventToluene (B28343) or XyleneHigh boiling point allows for necessary thermal conditions.[4][6]
TemperatureReflux (approx. 110-140 °C)To overcome the activation energy barrier.
Reaction Time2-4 hoursMonitor by TLC for consumption of starting material.
Work-up & Purification
ProcedureCooling, Crystallization, FiltrationThe product is expected to be a solid at room temperature.
Purification MethodRecrystallizationFrom a suitable solvent system (e.g., xylene/petroleum ether).[7]
Expected Product
Product Name4-methyl-3-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
Expected Yield70-90%Based on similar Diels-Alder reactions.
Expected AppearanceColorless or white crystalline solid.[7]

Experimental Protocol

Materials and Reagents
  • This compound (ensure purity, may require distillation if stored for a long time)

  • Maleic Anhydride

  • Toluene or Xylene (anhydrous)

  • Petroleum Ether or Hexane (B92381) (for recrystallization)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Glassware for filtration (Büchner funnel, filter flask)

  • Ice bath

  • TLC plates (silica gel), chamber, and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp for TLC visualization

  • Melting point apparatus

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Maleic anhydride is corrosive and a respiratory irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene and xylene are flammable and toxic. Avoid inhalation of vapors and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 5.4 g, 55 mmol, 1.1 eq).

    • Add 40 mL of anhydrous toluene (or xylene).

    • In a separate container, weigh out this compound (e.g., 5.5 g, 50 mmol, 1.0 eq).

    • Add the diene to the flask containing the maleic anhydride solution.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.[8]

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle or oil bath, while stirring continuously.[4]

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • To monitor by TLC, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting materials. The disappearance of the limiting reagent spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

    • Cool the flask further in an ice bath for 15-20 minutes to induce crystallization of the product.[4]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

    • Wash the collected crystals with a small amount of cold petroleum ether or hexane to remove any residual solvent and unreacted starting material.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Transfer the solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot toluene or xylene to dissolve the solid completely.[7]

    • Slowly add petroleum ether until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry them thoroughly.

  • Characterization:

    • Determine the mass of the dried product and calculate the percentage yield.

    • Measure the melting point of the purified product. A sharp melting point range is indicative of high purity.[7]

    • Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the Diels-Alder adduct.

Mandatory Visualization

Diels_Alder_Workflow Diels-Alder Reaction Workflow A Reactant Preparation (this compound & Maleic Anhydride) B Reaction Setup (Add reactants to solvent in RBF) A->B C Reflux (Heat to 110-140 °C, 2-4h) B->C D Reaction Monitoring (TLC) C->D Periodic Sampling D->C Incomplete E Work-up (Cooling & Crystallization) D->E Complete F Isolation (Vacuum Filtration) E->F G Purification (Recrystallization) F->G H Characterization (Yield, MP, Spectroscopy) G->H

Caption: Workflow for the Diels-Alder reaction.

References

Application Notes and Protocols for 4-Methyl-1,3-heptadiene and Structurally Related Dienes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and stereocontrolled method for the formation of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile is widely utilized in the synthesis of complex molecules, including natural products and pharmaceutical agents. 4-Methyl-1,3-heptadiene, a substituted conjugated diene, possesses the requisite electronic and structural features to participate in such cycloaddition reactions, offering a route to a variety of substituted cyclohexene (B86901) derivatives.

This document provides detailed application notes and protocols for the use of this compound and structurally similar dienes in cycloaddition reactions. While specific experimental data for this compound is not extensively reported in the literature, the principles and protocols outlined herein are based on well-established precedents for analogous alkyl-substituted 1,3-dienes. These guidelines will enable researchers to effectively design and execute cycloaddition reactions for the synthesis of novel molecular scaffolds relevant to drug discovery and development.

General Principles of Cycloaddition Reactions with Substituted Dienes

The reactivity of a conjugated diene in a Diels-Alder reaction is governed by several factors:

  • Conformation: The diene must adopt an s-cis conformation to allow for the concerted overlap of orbitals with the dienophile. Bulky substituents on the diene can influence the equilibrium between the s-cis and s-trans conformations.

  • Electronic Effects: Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles. Alkyl groups, such as the methyl and propyl groups in this compound, are weakly electron-donating.

  • Steric Hindrance: Steric bulk on the diene or dienophile can hinder the approach of the reactants, slowing the reaction rate.

  • Regioselectivity: In reactions with unsymmetrical dienes and dienophiles, the regioselectivity is predicted by considering the electronic effects of the substituents on both components. The most common isomer formed is the one where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile.

  • Stereoselectivity: The Diels-Alder reaction is stereospecific with respect to both the diene and the dienophile. The relative stereochemistry of the substituents on the starting materials is retained in the product. Furthermore, the "endo rule" often predicts the major diastereomer in reactions involving cyclic dienophiles, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state.

Application: Synthesis of a Substituted Cyclohexene Derivative

As a representative example, this section details the reaction of a substituted 1,3-diene with a common dienophile, maleic anhydride (B1165640). This reaction is a classic example of a Diels-Alder cycloaddition and is expected to proceed readily with this compound.

Reaction Scheme

G cluster_product Product r1 This compound plus + r2 Maleic Anhydride p1 Diels-Alder Adduct r2->p1 Heat (Δ)

Caption: General Diels-Alder reaction scheme.

Predicted Regio- and Stereochemistry

The reaction between (3E)-4-methyl-1,3-heptadiene and maleic anhydride is expected to yield a single major regioisomer due to the symmetry of the dienophile. The stereochemistry of the product will be influenced by the endo rule, leading to the formation of an adduct where the anhydride ring is oriented syn to the newly formed double bond.

Experimental Protocols

The following are generalized protocols for performing a Diels-Alder reaction with a substituted 1,3-diene like this compound. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve the best results for specific substrates.

Protocol 1: Thermal Cycloaddition with Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of a substituted 1,3-diene and maleic anhydride.

Materials:

  • This compound (or other substituted diene)

  • Maleic anhydride

  • Toluene (B28343) (or other suitable high-boiling solvent like xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 equivalent).

  • Solvent Addition: Add a suitable volume of toluene to dissolve the maleic anhydride.

  • Diene Addition: Add this compound (1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica (B1680970) gel.

G start Start setup Reaction Setup: - Add maleic anhydride to flask - Add toluene - Add this compound start->setup heat Heat to Reflux setup->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Workup: - Cool to room temperature - Isolate product (filtration or solvent removal) monitor->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for thermal cycloaddition.

Protocol 2: Lewis Acid Catalyzed Cycloaddition

For less reactive dienophiles, a Lewis acid catalyst can be employed to accelerate the reaction and improve selectivity.

Materials:

  • This compound (or other substituted diene)

  • Dienophile (e.g., methyl acrylate)

  • Lewis Acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Septum and needles for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), to a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 equivalent) and anhydrous DCM.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (0.1 to 1.1 equivalents) to the stirred solution.

  • Diene Addition: Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often much faster than thermal cycloadditions.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following table summarizes expected outcomes for the Diels-Alder reaction of a representative substituted 1,3-diene (e.g., isoprene) with various dienophiles. These values can serve as a starting point for the investigation of this compound.

DieneDienophileConditionsYield (%)Major Product(s)Reference
IsopreneMaleic AnhydrideToluene, 110 °C, 4h>904-Methylcyclohex-4-ene-1,2-dicarboxylic anhydrideGeneric
IsopreneMethyl AcrylateNeat, 150 °C, 12h~70Mixture of 1,4- and 1,3-adductsGeneric
IsopreneMethyl AcrylateAlCl₃, DCM, 0 °C, 2h~85Predominantly 1,4-adductGeneric
(E)-1,3-PentadieneMaleic AnhydrideBenzene, 80 °C, 6h>953-Methylcyclohex-4-ene-1,2-dicarboxylic anhydrideGeneric

Signaling Pathways in Drug Development

The cyclohexene scaffolds produced from Diels-Alder reactions are prevalent in many biologically active molecules and approved drugs. The specific biological activity of a cycloadduct derived from this compound would depend on the nature of the dienophile and any subsequent functional group transformations.

For instance, if the resulting cyclohexene derivative is designed to be a kinase inhibitor, it might interact with the ATP-binding site of a specific kinase, thereby modulating a cellular signaling pathway implicated in a disease such as cancer.

G start Cycloaddition Product target Target Protein (e.g., Kinase) start->target binding Binding to Active Site target->binding inhibition Inhibition of Protein Function binding->inhibition pathway Modulation of Signaling Pathway inhibition->pathway response Cellular Response (e.g., Apoptosis) pathway->response end Therapeutic Effect response->end

Caption: Logical flow of drug action.

Conclusion

This compound and related substituted dienes are valuable starting materials for the synthesis of complex six-membered rings via the Diels-Alder reaction. The protocols and principles outlined in this document provide a comprehensive guide for researchers to explore the utility of these dienes in the development of novel chemical entities for drug discovery and other applications. Careful consideration of reaction conditions and the stereochemical and regiochemical aspects of the cycloaddition will be crucial for successful synthetic outcomes.

detailed experimental procedure for synthesizing 4-Methyl-1,3-heptadiene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methyl-1,3-heptadiene derivatives, valuable intermediates in organic synthesis and potential components in drug discovery programs. The described protocol is based on the widely utilized Wittig reaction, a powerful method for the formation of carbon-carbon double bonds.

Introduction

This compound and its derivatives are conjugated dienes that serve as versatile building blocks in the synthesis of more complex molecules. The conjugated diene motif is present in numerous natural products and biologically active compounds. The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, offers a reliable and stereoselective route to such compounds.[1][2][3][4] This application note details a reproducible experimental procedure for the synthesis of this compound via the Wittig olefination of 2-pentanone.

Reaction Scheme

The overall synthetic strategy involves a two-step, one-pot procedure: the in situ generation of the allylic phosphorus ylide from allyltriphenylphosphonium bromide, followed by its reaction with 2-pentanone to yield the desired diene.

Step 1: Formation of the Phosphonium Ylide (Wittig Reagent)

Allyltriphenylphosphonium bromide + Base → Allylidenetriphenylphosphorane

Step 2: Wittig Olefination

Allylidenetriphenylphosphorane + 2-Pentanone → this compound + Triphenylphosphine oxide

Experimental Protocol

This protocol outlines the synthesis of this compound. The procedure can be adapted for the synthesis of various derivatives by substituting the starting ketone.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Argon or Nitrogen gas inlet

  • Ice bath and Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tube and spectrometer

  • Infrared spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

1. Preparation of the Wittig Reagent (In Situ):

1.1. In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. 1.2. Cool the suspension to 0 °C using an ice bath. 1.3. Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. A distinct color change to deep orange or reddish-brown indicates the formation of the ylide.[5] 1.4. Stir the resulting ylide solution at 0 °C for 1 hour to ensure complete formation.[5]

2. Wittig Reaction:

2.1. While maintaining the inert atmosphere and 0 °C temperature, slowly add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF to the ylide solution via syringe. 2.2. After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

3. Work-up and Purification:

3.1. Upon completion of the reaction, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.[5] 3.2. Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).[5] 3.3. Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.[5] 3.4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 3.5. Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Allyltriphenylphosphonium bromide1.1 eq[5]
2-Pentanone1.0 eq[5]
n-Butyllithium1.0 eq[5]
Reaction Conditions
SolventAnhydrous THF[6]
Ylide Formation Temperature0 °C[5]
Ylide Formation Time1 hour[5]
Reaction Temperature0 °C to Room Temperature[5]
Reaction Time4-12 hours[5]
Product Characterization
Yield Typically moderate to good
Boiling Point ~125-127 °C (Predicted)
¹H NMR Expected signals for vinylic, allylic, and aliphatic protons
¹³C NMR Expected signals for sp² and sp³ hybridized carbons
IR (cm⁻¹) ~3080 (C-H, vinyl), ~1650, 1600 (C=C, conjugated), ~965 (trans C=C bend)
MS (m/z) Expected molecular ion peak at 110.20

Note: Specific yield and spectroscopic data should be determined experimentally.

Visualizations

Experimental Workflow

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Suspend Allyltriphenylphosphonium bromide in anhydrous THF B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Stir at 0 °C for 1 hr C->D E Add 2-Pentanone solution in THF D->E F Warm to RT and stir for 4-12 hrs E->F G Quench with sat. aq. NH4Cl F->G H Extract with Hexane G->H I Wash, Dry, and Concentrate H->I J Column Chromatography I->J K Characterization J->K

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Wittig Reaction Mechanism)

G Ylide Phosphonium Ylide (Nucleophile) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone (Electrophile) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Formation Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

References

Application Note: Quantitative Analysis of 4-Methyl-1,3-heptadiene using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-Methyl-1,3-heptadiene using static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This method is suitable for the determination of this volatile organic compound in various matrices, which is pertinent to flavor, fragrance, and environmental analysis. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. Representative quantitative data and method validation parameters are also presented.

Introduction

This compound is a volatile hydrocarbon that can be found as a flavor and aroma component in various natural products and is also of interest in environmental monitoring. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of such volatile compounds.[1] When coupled with a mass spectrometer (MS), it provides a powerful tool for both identification and sensitive quantification.[2] Headspace sampling is a clean and efficient sample introduction technique for volatile analytes in complex matrices, as it minimizes the introduction of non-volatile residues into the GC system.[3] This application note details a validated method for the quantitative determination of this compound.

Experimental Protocols

Sample Preparation: Static Headspace (HS)

This protocol is designed for a liquid matrix such as a beverage or water sample. Modifications may be required for other sample types.

  • Vial Preparation: Place a 10 mL aliquot of the liquid sample into a 20 mL headspace vial. This provides a phase ratio (β = Vgas/Vliquid) of 1, which is optimal for many applications.[4]

  • Matrix Modification (Optional but Recommended): To enhance the partitioning of this compound into the headspace, add 2 grams of anhydrous sodium chloride to the vial.[5][6] This "salting out" effect reduces the solubility of the analyte in the aqueous phase.[3]

  • Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., Toluene-d8) to each sample, calibration standard, and blank. The concentration should be in the mid-range of the calibration curve for this compound.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap.

  • Equilibration: Place the vial in the headspace autosampler's incubator. Incubate at 70°C for 30 minutes with gentle shaking to facilitate the equilibration of this compound between the liquid and gas phases.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are a robust starting point for the analysis. Optimization may be necessary depending on the specific instrumentation and sample matrix.

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature: 40°C, hold for 5 minRamp: 5°C/min to 300°CFinal hold: 3 min at 300°C
Injector Split/Splitless, operated in splitless mode
Injector Temperature 250°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Mass Spectrometer SIM Parameters

For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity. Based on the mass spectrum of this compound (C8H14, Molecular Weight: 110.2 g/mol ), the following ions are recommended for monitoring.

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound6781, 95, 110
Toluene-d8 (Internal Standard)9869

Note: The fragmentation of C8H14 isomers can be complex. The base peak is often not the molecular ion. Common fragments for branched alkenes include losses of alkyl groups. The proposed ions are based on typical fragmentation patterns of similar structures. It is crucial to verify these ions by analyzing a pure standard of this compound.

Quantitative Data and Method Validation

Calibration Curve

A calibration curve should be prepared using at least five concentration levels to ensure linearity.[8] The concentration range should bracket the expected sample concentrations.

Example Calibration Standards:

Level Concentration (µg/L)
11.0
25.0
310.0
425.0
550.0

The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.995.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[9]

  • LOD = 3.3 x (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the y-intercept / Slope)

Alternatively, the LOQ can be empirically determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., ±20%).[10]

Representative Quantitative Data:

Parameter Value
Linear Range 1.0 - 50.0 µg/L
Correlation Coefficient (R²) > 0.997
Limit of Detection (LOD) ~0.3 µg/L
Limit of Quantitation (LOQ) ~1.0 µg/L
Precision (%RSD, n=6) < 10%
Accuracy (% Recovery) 90 - 110%

Note: These values are representative and should be determined for each instrument and matrix during method validation.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing p1 Sample Aliquoting (10 mL) p2 Matrix Modification (NaCl) p1->p2 p3 Internal Standard Spiking p2->p3 p4 Vial Sealing p3->p4 a1 Incubation & Equilibration (70°C, 30 min) p4->a1 a2 Headspace Injection a1->a2 a3 GC Separation a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_validation Method Validation cluster_quant Quantitative Analysis v1 Linearity & Range q4 Generate Calibration Curve v1->q4 Defines linear range v2 LOD & LOQ q1 Prepare Calibration Standards v2->q1 Determines lowest standard v3 Precision q3 Analyze by HS-GC-MS v3->q3 Assesses reproducibility v4 Accuracy q2 Prepare Samples v4->q2 Evaluates recovery v5 Specificity v5->q3 Ensures no interference q1->q4 q2->q3 q3->q4 q5 Calculate Concentration q4->q5

Caption: Logical relationship between method validation and quantitative analysis steps.

Conclusion

The described static headspace GC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound. The protocol is straightforward and can be adapted for various sample matrices. Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is crucial for obtaining reliable quantitative results. The use of an internal standard is highly recommended to compensate for variations in sample preparation and injection. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of volatile compounds.

References

safe handling and long-term storage of 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-1,3-heptadiene was found. The following information is based on the chemical properties of this compound and safety guidelines for the general class of conjugated dienes. It is imperative to handle this chemical with extreme caution and to perform a thorough risk assessment before use.

Introduction

This compound is a conjugated diene, a class of compounds known for their unique reactivity and stability.[1][2][3][4] This structural motif imparts specific chemical properties that are valuable in various research and development applications. However, it also necessitates stringent safety protocols for handling and long-term storage to mitigate potential hazards. These application notes provide a comprehensive guide to the safe handling, storage, and experimental use of this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data should be considered for any experimental design and safety procedure development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄[5][6]
Molecular Weight110.20 g/mol [5]
Boiling Point126.6 °C at 760 mmHg[7]
Flash Point16.7 °C[7]
Density0.739 g/cm³[7]

Safety and Handling

Due to its flammable nature and the potential for hazardous reactions common to conjugated dienes, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A minimum set of PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification and Mitigation
  • Flammability: this compound is a flammable liquid.[8][9] All work should be conducted away from open flames, sparks, and other potential ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.

  • Peroxide Formation: Like other dienes, this compound may form explosive peroxides upon exposure to air. It is crucial to store it under an inert atmosphere and check for the presence of peroxides before use, especially after prolonged storage.

  • Polymerization: Conjugated dienes can undergo polymerization, which can be exothermic and potentially violent. This process can be initiated by heat, light, or catalysts.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and ensure they are comfortable to breathe.

  • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Long-Term Storage

Proper long-term storage is critical to maintain the stability and safety of this compound.

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommendation
TemperatureStore in a cool, dry place.
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation.
ContainerUse a tightly sealed, amber glass bottle to protect from light.
InhibitorConsider adding a polymerization inhibitor (e.g., BHT) for long-term storage.

Experimental Protocols

Protocol for Checking Peroxide Formation

Objective: To qualitatively determine the presence of peroxides in this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI) solution (10% w/v in water)

  • Starch solution (1% w/v)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Shake the test tube vigorously for 1 minute.

  • Allow the layers to separate.

  • Add a few drops of the starch solution.

  • Observation: The formation of a blue or purple color in the aqueous layer indicates the presence of peroxides. If peroxides are present, the material should be purified or disposed of according to institutional guidelines.

Diagrams

Safe_Handling_Workflow Figure 1: Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Don PPE: - Goggles - Gloves - Lab Coat B Work in Fume Hood A->B C Check for Peroxides B->C D Use Inert Atmosphere C->D If peroxides absent I Follow Institutional Guidelines C->I If peroxides present E Avoid Ignition Sources D->E F Store in Cool, Dark Place E->F After Use G Inert Atmosphere F->G H Tightly Sealed Container G->H

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for 4-Methyl-1,3-heptadiene in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-heptadiene is a substituted conjugated diene with the potential to serve as a versatile precursor in multi-step organic synthesis. Its structure, featuring a conjugated π-system and an alkyl substituent, allows it to participate in a variety of cycloaddition and other carbon-carbon bond-forming reactions. The methyl group can influence the regioselectivity and stereoselectivity of these reactions, offering a handle for controlling the architecture of complex target molecules. These application notes provide a theoretical framework and generalized protocols for the use of this compound in key synthetic transformations, drawing upon established principles of organic chemistry.

Note: Extensive literature searches did not yield specific, published multi-step syntheses commencing with this compound containing detailed experimental protocols and quantitative data. Therefore, the following sections are based on the expected reactivity of this diene in well-established reaction classes, such as the Diels-Alder reaction. The provided protocols are generalized and would require optimization for specific substrates and desired outcomes.

Key Applications and Synthetic Strategies

The primary application of this compound in multi-step synthesis is expected to be as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the rapid construction of six-membered rings with the potential to set multiple stereocenters in a single step.

Diels-Alder Reaction: Construction of Substituted Cyclohexene (B86901) Scaffolds

The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene derivative.[1] The reaction is highly valuable for its stereospecificity and ability to generate molecular complexity efficiently. This compound, with its electron-donating methyl group, is expected to react readily with electron-deficient dienophiles.

Logical Workflow for a Diels-Alder Approach:

Diels_Alder_Workflow Start This compound (Precursor) Reaction [4+2] Cycloaddition (Diels-Alder Reaction) Start->Reaction Dienophile Electron-Deficient Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction Adduct Cyclohexene Adduct (Intermediate) Reaction->Adduct Modification Functional Group Modification Adduct->Modification Target Target Molecule Modification->Target

Caption: Generalized workflow for a multi-step synthesis utilizing a Diels-Alder reaction of this compound.

Data Presentation: Predicted Diels-Alder Adducts and Conditions

The following table outlines the expected products and generalized conditions for the Diels-Alder reaction of this compound with common dienophiles. Yields and specific conditions would need to be determined empirically.

DienophileExpected Adduct StructureGeneralized Reaction ConditionsExpected Regio-/Stereochemistry
Maleic Anhydride4-methyl-6-propyl-3,3a,4,5,6,7-hexahydroisobenzofuran-1,3-dioneThermal (e.g., reflux in toluene (B28343) or xylene)endo product favored under kinetic control. Regioselectivity influenced by the methyl group.
Acrolein3-methyl-5-propylcyclohex-3-enecarbaldehydeThermal or Lewis acid catalysis (e.g., AlCl₃, BF₃·OEt₂)Two regioisomers possible ("ortho" and "meta" adducts). Lewis acid may enhance regioselectivity.
Methyl AcrylateMethyl 3-methyl-5-propylcyclohex-3-enecarboxylateThermal or Lewis acid catalysisSimilar regioselectivity considerations as with acrolein.

Experimental Protocol: Generalized Diels-Alder Reaction

Objective: To synthesize a substituted cyclohexene derivative from this compound and a dienophile.

Materials:

  • This compound

  • Dienophile (e.g., maleic anhydride)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the dienophile (1.0 eq) and the chosen anhydrous solvent.

  • Begin stirring the solution and add this compound (1.1 eq).

  • Attach a condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

  • Characterize the purified product by NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Safety Precautions: Diels-Alder reactions can be exothermic and may require elevated temperatures. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Further Synthetic Transformations

The cyclohexene adducts obtained from the Diels-Alder reaction can undergo a variety of subsequent transformations to introduce further complexity, leading to the synthesis of diverse molecular scaffolds.

Potential Multi-Step Synthesis Pathway:

Multi_Step_Synthesis Diene This compound Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Cyclohexene Substituted Cyclohexene Diels_Alder->Cyclohexene Epoxidation Epoxidation Cyclohexene->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide Ring_Opening Nucleophilic Ring-Opening Epoxide->Ring_Opening Functionalized_Product Functionalized Target Molecule Ring_Opening->Functionalized_Product

Caption: A hypothetical multi-step pathway involving Diels-Alder reaction followed by functionalization of the resulting cyclohexene.

Experimental Protocol: Generalized Epoxidation of a Diels-Alder Adduct

Objective: To synthesize an epoxide from the cyclohexene adduct.

Materials:

  • Cyclohexene adduct

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)

  • Aprotic solvent (e.g., dichloromethane, DCM)

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite (B76179) solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the cyclohexene adduct (1.0 eq) in the chosen aprotic solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the combined organic layers sequentially with aqueous sodium sulfite, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography if necessary.

Conclusion

While specific, documented multi-step syntheses utilizing this compound as a starting material are not readily found in the surveyed literature, its chemical structure strongly suggests its utility as a valuable precursor, particularly in Diels-Alder reactions. The provided application notes and generalized protocols offer a foundational guide for researchers to explore the synthetic potential of this diene. The construction of substituted cyclohexene rings via [4+2] cycloaddition serves as a logical entry point for the development of novel synthetic routes towards complex molecular targets. Further empirical investigation is required to establish optimal reaction conditions and explore the full scope of its reactivity in multi-step organic synthesis.

References

Application Notes and Protocols for the Controlled Polymerization of 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of the controlled polymerization of 4-Methyl-1,3-heptadiene. This document outlines protocols for achieving controlled polymer structures, which is crucial for the development of advanced materials with tailored properties for various applications, including in the pharmaceutical and biomedical fields. While specific literature on the controlled polymerization of this compound is limited, the following protocols are based on well-established methods for analogous substituted 1,3-dienes, such as 4-methyl-1,3-pentadiene. These notes serve as a robust starting point for the development of specific polymerization conditions.

Introduction to Controlled Polymerization of Substituted Dienes

Controlled polymerization techniques are essential for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled stereochemistry. For substituted 1,3-dienes like this compound, the most relevant controlled polymerization methods are Ziegler-Natta polymerization and anionic polymerization.

  • Ziegler-Natta Polymerization: This method utilizes transition metal-based catalysts, typically from Group IV metals like titanium, in conjunction with an organoaluminum co-catalyst.[1][2] It is renowned for its ability to produce stereoregular polymers, such as isotactic or syndiotactic structures.[3] The choice of catalyst, co-catalyst, and reaction conditions significantly influences the polymer's microstructure and properties.

  • Anionic Polymerization: This is a living polymerization technique, meaning that the propagating chain ends remain active in the absence of termination or chain transfer reactions.[4][5] This "living" nature allows for the synthesis of well-defined block copolymers and polymers with controlled end-group functionalities.[5] Anionic polymerization of dienes is typically initiated by organolithium compounds.[5]

Data Presentation: Exemplary Conditions for Controlled Polymerization of Substituted Dienes

The following tables summarize typical starting conditions for the controlled polymerization of substituted 1,3-dienes, which can be adapted for this compound.

Table 1: Ziegler-Natta Polymerization of Substituted 1,3-Dienes (Analogous Systems)

ParameterConditionExpected OutcomeReference
Catalyst System CpTiCl₃ / MAOControlled polymerization[6]
TiCl₄ / Al(C₂H₅)₃Stereoregular polymers[1]
Solvent Toluene (B28343)Good solubility for catalyst and polymer
Temperature 20 - 50 °COptimized catalytic activity[7]
[Al]/[Ti] Molar Ratio 100 - 500Influences activity and polymer properties[6]
Monomer Concentration 1 - 5 MAffects reaction rate and polymer molecular weight-
Polymer Microstructure High 1,4-selectivityDependent on catalyst system[6]
Polydispersity Index (PDI) 1.5 - 2.5Typically broader than living polymerizations[7]

MAO: Methylaluminoxane, Cp: Cyclopentadienyl

Table 2: Anionic Polymerization of Substituted 1,3-Dienes (Analogous Systems)

ParameterConditionExpected OutcomeReference
Initiator n-Butyllithium (n-BuLi)Living polymerization[5]
sec-Butyllithium (sec-BuLi)Living polymerization[8]
Solvent Toluene, BenzeneNon-polar, promotes 1,4-addition[5][8]
Tetrahydrofuran (THF)Polar, increases initiation rate and 1,2-addition[5]
Temperature 25 - 50 °CControlled initiation and propagation[8]
Monomer/Initiator Ratio 50 - 1000Controls molecular weight-
Additives THF (in non-polar solvent)Narrows molecular weight distribution[5]
Phosphazene superbasesIncreases reaction rate[8]
Polymer Microstructure 1,4- and 1,2-additionDependent on solvent polarity[5]
Polydispersity Index (PDI) < 1.2Narrow distribution, characteristic of living polymerization[5][8]

Experimental Protocols

Safety Precaution: All polymerization reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox. Solvents and monomers must be rigorously purified and dried before use. Organoaluminum and organolithium reagents are pyrophoric and must be handled with extreme care.

Protocol for Ziegler-Natta Polymerization of this compound

This protocol is adapted from procedures for the polymerization of other substituted dienes using a CpTiCl₃/MAO catalyst system.[6][7]

Materials:

  • This compound (purified and dried)

  • Toluene (anhydrous)

  • Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Methanol (B129727) (for quenching)

  • 2,6-di-tert-butyl-4-methylphenol (BHT) (antioxidant)

  • Hydrochloric acid (HCl) in ethanol (B145695) (for catalyst residue removal)

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with argon.

  • Anhydrous toluene is cannulated into the flask.

  • The desired amount of this compound is injected into the flask.

  • The solution is brought to the desired polymerization temperature (e.g., 20 °C) in a thermostated bath.

  • The MAO solution is added to the flask via syringe, and the mixture is stirred for 10 minutes.

  • The polymerization is initiated by the injection of a freshly prepared toluene solution of CpTiCl₃.

  • The reaction is allowed to proceed for the desired time (e.g., 1-5 hours).

  • The polymerization is quenched by the addition of methanol containing BHT.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and then redissolved in a small amount of toluene.

  • To remove catalyst residues, the polymer solution is washed with an acidic ethanol solution, followed by water until neutral.

  • The polymer is re-precipitated in methanol, collected by filtration, and dried under vacuum to a constant weight.

  • The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis.

Protocol for Anionic Polymerization of this compound

This protocol is a general procedure for the living anionic polymerization of dienes initiated by n-butyllithium.[5]

Materials:

  • This compound (rigorously purified and dried)

  • Toluene or Benzene (anhydrous)

  • n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)

  • Tetrahydrofuran (THF) (anhydrous, as needed)

  • Methanol (degassed, for quenching)

  • 2,6-di-tert-butyl-4-methylphenol (BHT) (antioxidant)

Procedure:

  • A bake-dried Schlenk flask with a magnetic stir bar is placed under a high vacuum and then backfilled with argon. This cycle is repeated three times.

  • Anhydrous toluene (or benzene) is cannulated into the flask.

  • The desired amount of purified this compound is added via syringe.

  • The solution is equilibrated at the desired reaction temperature (e.g., 25 °C).

  • The calculated amount of n-BuLi initiator is rapidly injected into the stirred solution to ensure fast initiation.

  • The reaction mixture may develop a color, indicating the presence of the living carbanionic chain ends.

  • The polymerization proceeds for the desired time, typically until full monomer conversion is achieved (can be monitored by taking aliquots for analysis).

  • The living polymerization is terminated by the addition of a small amount of degassed methanol containing BHT. The color of the solution should disappear upon quenching.

  • The polymer is isolated by precipitation into a large excess of methanol.

  • The polymer is collected by filtration and dried in a vacuum oven at a moderate temperature.

  • The polymer is characterized by GPC (for molecular weight and PDI) and NMR (for microstructure). For block copolymer synthesis, the second monomer is added to the living polymer solution before the quenching step.

Visualizations

Ziegler_Natta_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis Monomer This compound Add_Solvent_Monomer Add Solvent & Monomer Monomer->Add_Solvent_Monomer Solvent Anhydrous Toluene Solvent->Add_Solvent_Monomer Catalyst CpTiCl3 Solution Initiate Initiate with CpTiCl3 Catalyst->Initiate Cocatalyst MAO Solution Add_Cocatalyst Add MAO, Stir Cocatalyst->Add_Cocatalyst Reactor_Setup Inert Atmosphere Reactor Setup Reactor_Setup->Add_Solvent_Monomer Add_Solvent_Monomer->Add_Cocatalyst Add_Cocatalyst->Initiate Polymerize Polymerization at Constant Temp. Initiate->Polymerize Quench Quench with Methanol/BHT Polymerize->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Purify Redissolve & Catalyst Removal Filter_Wash->Purify Dry Dry Polymer under Vacuum Purify->Dry Characterization GPC, NMR Analysis Dry->Characterization Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis Monomer Purified this compound Add_Solvent_Monomer Add Solvent & Monomer Monomer->Add_Solvent_Monomer Solvent Anhydrous Toluene/Benzene Solvent->Add_Solvent_Monomer Initiator n-BuLi Solution Initiate Initiate with n-BuLi Initiator->Initiate Reactor_Setup Inert Atmosphere Reactor Setup Reactor_Setup->Add_Solvent_Monomer Add_Solvent_Monomer->Initiate Polymerize Living Polymerization Initiate->Polymerize Quench Quench with Degassed Methanol Polymerize->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry Characterization GPC, NMR Analysis Dry->Characterization

References

Application Notes and Protocols for Novel 4-Methyl-1,3-heptadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe the synthesis and potential applications of a hypothetical novel derivative of 4-Methyl-1,3-heptadiene. The experimental procedures and biological data are representative examples based on established chemical principles and published research on analogous compounds. These are intended for illustrative and educational purposes to guide further research and development.

Introduction

This compound is a conjugated diene with a methylated backbone, a structural motif with potential for further chemical modification to generate novel derivatives with diverse biological activities. The introduction of specific pharmacophores onto this scaffold can lead to the development of new therapeutic agents. This document outlines the synthesis and potential applications of a representative novel derivative, (E)-4-methyl-1,3-heptadien-5-amine, and provides detailed protocols for its synthesis and hypothetical biological evaluation.

Application Notes: (E)-4-methyl-1,3-heptadien-5-amine as a Potential Kinase Inhibitor

Hypothetical Application: Modulation of the PI3K/Akt Signaling Pathway

Substituted dienes and methylated compounds are known to exhibit a range of biological activities, including the inhibition of key cellular signaling pathways implicated in cancer and inflammatory diseases. We hypothesize that (E)-4-methyl-1,3-heptadien-5-amine may act as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The amine functionality could serve as a key interaction point within the ATP-binding pocket of PI3K, while the diene scaffold provides a rigid backbone for optimal orientation.

Mechanism of Action:

The proposed mechanism involves the competitive inhibition of ATP binding to the p110α catalytic subunit of PI3K. The amine group of the derivative is postulated to form hydrogen bonds with key amino acid residues in the kinase hinge region, while the hydrophobic heptadiene chain occupies the adjacent hydrophobic pocket. This inhibition would block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as Akt, ultimately leading to the inhibition of cell proliferation and survival.

Potential Therapeutic Areas:

  • Oncology: Many cancers exhibit hyperactivation of the PI3K/Akt pathway.

  • Inflammatory Diseases: This pathway is also implicated in various inflammatory and autoimmune disorders.

Data Presentation

Table 1: Hypothetical In Vitro Activity of (E)-4-methyl-1,3-heptadien-5-amine

Assay TypeTargetIC50 (nM)Cell LineEffect
Kinase AssayPI3Kα15-Direct Inhibition
Kinase AssayPI3Kβ85-Direct Inhibition
Kinase AssayPI3Kδ250-Direct Inhibition
Kinase AssayPI3Kγ400-Direct Inhibition
Cell Proliferation-75MCF-7Anti-proliferative
Apoptosis Assay-120PC-3Pro-apoptotic

Experimental Protocols

Protocol 1: Synthesis of (E)-4-methyl-1,3-heptadien-5-amine

This protocol describes a potential synthetic route for the amination of this compound. The reaction proceeds via an electrophilic activation of the diene followed by nucleophilic attack by an amine.

Materials:

Procedure:

  • Allylic Bromination:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, while protecting the reaction from light.

    • Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude allylic bromide.

  • Nucleophilic Substitution:

    • Dissolve the crude allylic bromide in a suitable solvent such as Tetrahydrofuran (THF).

    • Add a solution of ammonia in THF (3.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove ammonium (B1175870) salts.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure (E)-4-methyl-1,3-heptadien-5-amine.

Protocol 2: In Vitro PI3Kα Kinase Assay

This protocol describes a representative biochemical assay to determine the inhibitory activity of the synthesized derivative against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα

  • (E)-4-methyl-1,3-heptadien-5-amine (test compound)

  • Wortmannin (positive control)

  • PIP2 (substrate)

  • ATP (γ-³²P labeled)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Phospholipid vesicles

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound and the positive control in kinase buffer.

  • In a 96-well plate, add the kinase buffer, recombinant PI3Kα enzyme, and the test compound or control at various concentrations.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2-containing phospholipid vesicles and γ-³²P labeled ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction by adding a stop solution (e.g., 6 N HCl).

  • Extract the lipids and spot them on a TLC plate to separate ³²P-PIP3 from unreacted γ-³²P-ATP.

  • Quantify the amount of ³²P-PIP3 produced using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Derivative (E)-4-methyl-1,3-heptadien-5-amine Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of (E)-4-methyl-1,3-heptadien-5-amine cluster_analysis Analysis Start This compound Step1 Allylic Bromination (NBS, DCM, 0°C) Start->Step1 Intermediate Allylic Bromide Intermediate Step1->Intermediate TLC TLC Monitoring Step1->TLC Step2 Nucleophilic Substitution (Ammonia, THF, rt) Intermediate->Step2 Crude Crude Product Step2->Crude Step2->TLC Purification Silica Gel Column Chromatography Crude->Purification Final (E)-4-methyl-1,3-heptadien-5-amine Purification->Final NMR NMR Spectroscopy Final->NMR MS Mass Spectrometry Final->MS

Caption: Synthetic workflow for the proposed derivative.

Troubleshooting & Optimization

strategies for optimizing the yield of 4-Methyl-1,3-heptadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1,3-heptadiene. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of this valuable conjugated diene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes for this compound are the Wittig reaction and the acid-catalyzed dehydration of an allylic alcohol.

  • Wittig Reaction: This method involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. For the synthesis of this compound, this could involve the reaction of crotonaldehyde (B89634) with sec-butyltriphenylphosphonium halide. This method is known for its reliability in forming a carbon-carbon double bond at a specific location.

  • Acid-Catalyzed Dehydration: This route typically starts with the synthesis of the precursor alcohol, 4-methyl-1-hepten-3-ol, via a Grignard reaction between an organomagnesium halide (e.g., sec-butylmagnesium bromide) and an α,β-unsaturated aldehyde like acrolein. The resulting secondary allylic alcohol is then dehydrated using an acid catalyst to form the conjugated diene system.

Q2: I am experiencing low yields in my Wittig reaction. What are the common causes?

A2: Low yields in the Wittig reaction for the synthesis of this compound can stem from several factors:

  • Ylide Formation: Incomplete formation of the ylide is a frequent issue. This can be due to an insufficiently strong base, impurities in the solvent or glassware that quench the base or ylide, or using a secondary alkyl halide which is less ideal for forming the phosphonium salt.

  • Steric Hindrance: While not extreme in this specific synthesis, steric hindrance around the carbonyl group of the aldehyde or the ylide can slow down the reaction.

  • Side Reactions: The highly basic conditions can lead to side reactions of the aldehyde, such as aldol (B89426) condensation. The ylide can also be sensitive to air and moisture.

  • Product Stability: Conjugated dienes can be susceptible to polymerization, especially under prolonged heating or in the presence of acid or radical initiators.

Q3: What are the typical byproducts in the acid-catalyzed dehydration of 4-methyl-1-hepten-3-ol?

A3: The acid-catalyzed dehydration of a secondary allylic alcohol like 4-methyl-1-hepten-3-ol can lead to a mixture of isomeric dienes and other byproducts:

  • Isomeric Dienes: Besides the desired this compound, other isomers such as 4-methyl-1,4-heptadiene (B80527) or E/Z isomers of the product can be formed.

  • Rearrangement Products: Carbocation intermediates formed during the E1 dehydration pathway can undergo rearrangements, leading to different connectivity in the final product.

  • Ether Formation: Under certain conditions, particularly at lower temperatures, intermolecular dehydration can occur, leading to the formation of an ether byproduct.

  • Polymerization: The acidic conditions and heat can promote the polymerization of the diene product, reducing the overall yield.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most effective method for purifying this compound from the reaction mixture. This technique is particularly useful for separating the desired diene from isomeric byproducts that may have close boiling points. It is crucial to have an efficient fractionating column and to carefully control the distillation rate to achieve good separation.

Troubleshooting Guides

Troubleshooting Low Yield in Wittig Synthesis of this compound
Symptom Potential Cause Suggested Solution
Low conversion of aldehyde Incomplete ylide formation.Ensure the use of a strong, fresh base (e.g., n-BuLi, NaH). Use anhydrous solvents and flame-dried glassware to eliminate moisture. Consider using a different base or solvent system.
Steric hindrance.Increase reaction time and/or temperature. However, be cautious of potential side reactions at higher temperatures.
Formation of multiple products Aldol condensation of crotonaldehyde.Add the aldehyde slowly to the ylide solution at a low temperature to minimize self-condensation.
Isomerization of the product.Minimize reaction time and purify the product promptly after workup. Avoid acidic conditions during workup.
Low isolated yield after workup Product polymerization.Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture or during purification.
Difficulty in separating from triphenylphosphine (B44618) oxide.Use a non-polar solvent for extraction to minimize the co-extraction of the polar triphenylphosphine oxide. Purification by column chromatography on silica (B1680970) gel can also be effective.
Troubleshooting Low Yield in Acid-Catalyzed Dehydration of 4-Methyl-1-hepten-3-ol
Symptom Potential Cause Suggested Solution
Low conversion of alcohol Insufficient acid catalyst or temperature.Increase the concentration of the acid catalyst (e.g., H₂SO₄, H₃PO₄) or the reaction temperature. Monitor the reaction closely to avoid excessive decomposition.
Reversible reaction.Remove the diene and water as they are formed by using a Dean-Stark apparatus or by performing the reaction under reduced pressure.
Formation of a mixture of isomers Non-selective dehydration.Experiment with different acid catalysts and reaction temperatures. Milder acids or solid acid catalysts may offer better selectivity.
Carbocation rearrangement.Use reaction conditions that favor an E2 mechanism, such as using a poorer leaving group (e.g., by converting the alcohol to a tosylate followed by elimination with a non-nucleophilic base).
Significant amount of high-boiling residue Polymerization of the diene product.Use a lower reaction temperature and shorter reaction time. Consider adding a polymerization inhibitor. Distill the product as it is formed.
Formation of ether byproduct Reaction temperature is too low.Increase the reaction temperature to favor elimination over substitution (ether formation).

Experimental Protocols

Illustrative Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add sec-butyltriphenylphosphonium bromide (1.1 eq) to anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.

    • Allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change to deep red or orange.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Slowly add a solution of freshly distilled crotonaldehyde (1.0 eq) in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with a non-polar solvent like pentane (B18724) or hexane (B92381) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Illustrative Protocol 2: Synthesis of this compound via Dehydration of 4-Methyl-1-hepten-3-ol

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Synthesis of 4-Methyl-1-hepten-3-ol (Grignard Reaction):

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 2-bromobutane (B33332) in anhydrous diethyl ether or THF to magnesium turnings.

    • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

    • Slowly add a solution of acrolein (1.0 eq) in the same anhydrous solvent.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Dehydration of 4-Methyl-1-hepten-3-ol:

    • Place the crude 4-methyl-1-hepten-3-ol in a round-bottom flask equipped for distillation.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

    • Heat the mixture to a temperature sufficient to distill the diene product as it is formed (the boiling point of this compound is approximately 123-125 °C).

    • Collect the distillate, which will contain the diene and water.

  • Workup and Purification:

    • Separate the organic layer from the collected distillate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous calcium chloride.

    • Perform a final fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Wittig Reaction Yield (Hypothetical Data)

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1n-BuLiTHF-78 to RT1275
2NaHDMSORT2460
3KOtBuTHF0 to RT1865
4n-BuLiDiethyl Ether-78 to RT1270

Table 2: Influence of Catalyst on Dehydration Yield (Hypothetical Data)

Entry Catalyst Temperature (°C) Reaction Time (h) Yield (%) Selectivity for Conjugated Diene (%)
1H₂SO₄ (conc.)14026580
2H₃PO₄ (85%)16037085
3p-TsOH12047590
4Amberlyst-1513068095

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction sec-Butyl-PPh3+ Br- sec-Butyl-PPh3+ Br- Ylide Ylide sec-Butyl-PPh3+ Br-->Ylide + Base Base Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Crotonaldehyde Crotonaldehyde Crotonaldehyde This compound This compound Oxaphosphetane->this compound Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide Dehydration_Workflow cluster_grignard Grignard Reaction cluster_dehydration Acid-Catalyzed Dehydration sec-Butyl-MgBr sec-Butyl-MgBr 4-Methyl-1-hepten-3-ol 4-Methyl-1-hepten-3-ol sec-Butyl-MgBr->4-Methyl-1-hepten-3-ol + Acrolein Acrolein Acrolein Carbocation_Intermediate Carbocation Intermediate 4-Methyl-1-hepten-3-ol->Carbocation_Intermediate + H+ Acid_Catalyst H+ Product_Mixture Product Mixture (Isomers, Byproducts) Carbocation_Intermediate->Product_Mixture - H+ This compound This compound Product_Mixture->this compound Purification Troubleshooting_Logic Low_Yield Low Yield? Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Yes Successful_Synthesis Optimized Yield Low_Yield->Successful_Synthesis No Optimize_Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Starting_Materials->Optimize_Reaction_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS) Optimize_Reaction_Conditions->Analyze_Byproducts Improve_Workup_Purification Improve Workup & Purification Analyze_Byproducts->Improve_Workup_Purification Improve_Workup_Purification->Successful_Synthesis

addressing challenges in the separation of 4-Methyl-1,3-heptadiene geometric isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 4-Methyl-1,3-heptadiene geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the geometric isomers of this compound?

A1: The main challenge lies in the similar physicochemical properties of the (E)- and (Z)-isomers. These isomers have very close boiling points and polarities, making their separation by traditional methods like fractional distillation and standard chromatography difficult. Complete separation often requires highly optimized and specialized techniques.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: Gas chromatography (GC) is generally the most effective method for the analytical separation of volatile isomers like this compound due to its high resolving power. High-performance liquid chromatography (HPLC) can also be employed, particularly for preparative scale separations, though method development can be more challenging for these nonpolar compounds. Fractional distillation is theoretically possible but often impractical due to the small differences in boiling points.

Q3: What type of GC column is best suited for separating this compound isomers?

A3: For separating polarizable molecules like alkenes, a polar stationary phase is generally recommended.[1][2] The pi electrons in the double bonds of the isomers interact differently with the polar phase, leading to separation. While non-polar columns can provide some separation, especially when very long, highly polar columns often yield better resolution.

Q4: Is it possible to separate the isomers using fractional distillation?

A4: While fractional distillation is a common technique for separating liquids with different boiling points, it is challenging for geometric isomers due to their very similar boiling points.[3] A highly efficient fractional distillation column with a high number of theoretical plates and a very slow distillation rate would be required, and complete separation may still not be achievable.

Troubleshooting Guides

Gas Chromatography (GC)

Issue: Poor resolution or co-elution of isomer peaks.

This is the most common issue encountered during the GC analysis of this compound isomers.

Possible Cause Suggested Solution
Inappropriate GC Column The stationary phase lacks the necessary selectivity. For alkenes, polarizable compounds, a highly polar stationary phase is often more effective than a non-polar one.[1][2] Consider a column with a polyethylene (B3416737) glycol (wax) or a cyanopropyl-based stationary phase.
Suboptimal Oven Temperature Program A fast temperature ramp can prevent sufficient interaction with the stationary phase. Decrease the ramp rate (e.g., from 10°C/min to 2-5°C/min) to improve separation. Introducing an isothermal hold at a temperature just below the elution temperature of the isomers can also enhance resolution.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Optimize the flow rate for your column dimensions and carrier gas (Helium or Hydrogen) to achieve the best resolution.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Dilute your sample or use a split injection with a higher split ratio.
High-Performance Liquid Chromatography (HPLC)

Issue: No separation of isomers on a reversed-phase column.

Possible Cause Suggested Solution
Insufficient Selectivity of Stationary and Mobile Phases For nonpolar compounds, a C18 or C8 column is a good starting point.[4] To improve separation, fine-tune the mobile phase composition. For these nonpolar isomers, a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) with water is typically used. Small changes in the organic-to-water ratio can significantly impact resolution. Isocratic elution is often preferred for isomer separations to maximize resolution.
Inappropriate Mobile Phase Explore different organic modifiers (e.g., switch from acetonitrile to methanol (B129727) or vice-versa). The different solvent properties can alter the selectivity.
Fractional Distillation

Issue: Poor separation of isomers.

Possible Cause Suggested Solution
Insufficient Column Efficiency The boiling points of the isomers are extremely close. Use a highly efficient fractionating column with a high number of theoretical plates (e.g., a long Vigreux or a packed column).[5]
Distillation Rate is Too Fast A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases. Maintain a very slow and controlled distillation rate.[6]
Poor Column Insulation An inconsistent temperature gradient will hinder separation. Insulate the distillation column to maintain a stable gradient.[6]

Quantitative Data

The following table summarizes available quantitative data for this compound and its isomers. Data for the individual geometric isomers is limited, highlighting the challenge in their separation and characterization.

Property Value Notes
Molecular Formula C₈H₁₄Applies to all isomers.[7]
Molecular Weight 110.20 g/mol Applies to all isomers.[8]
Boiling Point (Mixture) 126.6°C at 760 mmHgFor the isomer mixture. Individual isomer boiling points are expected to be very close.[9]
Kovats Retention Index (E)-isomer 800.4On a standard non-polar column.[8] This can be used as a reference point for GC method development.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for Isomer Separation

This protocol provides a starting point for developing a GC method for the separation of this compound geometric isomers.

1. Instrument and Column:

  • Gas Chromatograph with a Flame Ionization Detector (FID).
  • Column: Highly polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Injector Temperature: 200°C.
  • Detector Temperature: 250°C.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.
  • Injection Volume: 1 µL of a dilute sample in a volatile solvent (e.g., pentane).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 5°C/minute to 150°C.
  • Hold at 150°C for 5 minutes.
  • Optimization: If co-elution occurs, reduce the ramp rate to 2-3°C/minute.

3. Data Analysis:

  • Identify the peaks corresponding to the (E)- and (Z)-isomers based on their retention times. The elution order may vary depending on the column's stationary phase.
  • Integrate the peak areas to determine the relative abundance of each isomer.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol outlines a general approach for separating this compound isomers using reversed-phase HPLC.

1. Instrument and Column:

  • HPLC system with a UV detector (detection at a low wavelength, e.g., 210 nm, may be necessary as dienes have a weak chromophore).
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water. Start with a high percentage of acetonitrile (e.g., 80:20 acetonitrile:water).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Optimization: Adjust the acetonitrile/water ratio in small increments (e.g., 85:15, 75:25) to improve separation.

3. Data Analysis:

  • Monitor the chromatogram for the elution of the two isomer peaks.
  • Quantify the isomers based on their peak areas.

Visualizations

GC_Troubleshooting_Workflow start Poor Isomer Resolution in GC check_column Is the GC column appropriate? start->check_column change_column Switch to a more polar column (e.g., WAX) check_column->change_column Yes optimize_temp Optimize Oven Temperature Program check_column->optimize_temp No change_column->optimize_temp reduce_ramp Decrease ramp rate (e.g., to 2-5°C/min) optimize_temp->reduce_ramp Yes optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow No reduce_ramp->optimize_flow adjust_flow Adjust flow to column's optimal linear velocity optimize_flow->adjust_flow Yes check_concentration Is the sample too concentrated? optimize_flow->check_concentration No adjust_flow->check_concentration dilute_sample Dilute sample or use a higher split ratio check_concentration->dilute_sample Yes success Resolution Achieved check_concentration->success No dilute_sample->success

Caption: Troubleshooting workflow for poor GC resolution of isomers.

Separation_Method_Selection start Goal: Separate this compound Isomers analytical Analytical Scale (Qualitative/Quantitative) start->analytical preparative Preparative Scale (Isomer Isolation) start->preparative gc Gas Chromatography (GC) - High Resolution - Requires Volatility analytical->gc Primary Choice hplc High-Performance Liquid Chromatography (HPLC) - Lower Resolution for Nonpolar Isomers - Good for Scaling Up analytical->hplc Alternative preparative->hplc Often Preferred frac_dist Fractional Distillation - Very Challenging - Requires High Efficiency Column preparative->frac_dist Potentially Low Purity

Caption: Decision tree for selecting a separation method.

References

identifying and minimizing side reactions in 4-Methyl-1,3-heptadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 4-Methyl-1,3-heptadiene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. For this compound, a common approach involves the reaction of an appropriate phosphonium (B103445) ylide with a carbonyl compound.

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inefficient Ylide Formation Ensure anhydrous reaction conditions as Grignard reagents and many strong bases used for deprotonation are moisture-sensitive.[1] Use a sufficiently strong base (e.g., n-butyllithium, sodium amide) to deprotonate the phosphonium salt.[1][2]
Poor Reactivity of Carbonyl Ketones are generally less reactive than aldehydes. If using a ketone, consider longer reaction times or slightly elevated temperatures.
Steric Hindrance Significant steric hindrance around the carbonyl group or the ylide can impede the reaction. If possible, choose a less hindered precursor.
Incorrect Stoichiometry Ensure the correct molar ratios of the phosphonium salt, base, and carbonyl compound are used. A slight excess of the ylide is often employed.

Problem 2: Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct

The formation of triphenylphosphine oxide is an inherent and often challenging part of the Wittig reaction.[3]

Minimization & Removal Strategy Description
Crystallization TPPO can sometimes be removed by crystallization from a suitable solvent system, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or diethyl ether) and a slightly more polar solvent.
Precipitation with Metal Salts TPPO can be precipitated from the reaction mixture by the addition of metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which form insoluble complexes with TPPO.
Chromatography Column chromatography is an effective but sometimes time-consuming method for separating the nonpolar diene from the more polar TPPO.
Aqueous Extraction If the product is not water-sensitive, washing the organic layer with water can help remove some of the TPPO, although its solubility in water is low.

Problem 3: Undesired E/Z Isomer Ratio

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

Issue Recommendation
Formation of (Z)-isomer is favored Use of non-stabilized ylides (where the R group on the ylide is alkyl) generally leads to the (Z)-alkene.[4]
Formation of (E)-isomer is favored Use of stabilized ylides (where the R group is an electron-withdrawing group) typically results in the (E)-alkene.[4] The Schlosser modification of the Wittig reaction can also be employed to favor the E-alkene.[2][5]
Route 2: Olefin Metathesis

Olefin metathesis provides an alternative route to dienes, often utilizing ruthenium-based catalysts.

Problem: Isomerization of the Double Bond

A common side reaction in olefin metathesis is the migration of the double bond, leading to a mixture of isomers.

Mitigation Strategy Details
Use of Additives The addition of 1,4-benzoquinone (B44022) has been shown to suppress double bond isomerization during ruthenium-catalyzed olefin metathesis reactions.
Catalyst Selection Certain catalysts, such as some Hoveyda-Grubbs catalysts, may offer better control over isomerization depending on the specific substrate.
Reaction Conditions Minimize reaction time and temperature to reduce the extent of isomerization. Prolonged exposure to the catalyst can increase the likelihood of this side reaction.
Route 3: Dehydration of an Unsaturated Alcohol

Acid-catalyzed dehydration of an appropriate unsaturated alcohol, such as 4-methyl-1-hepten-3-ol, can yield this compound.

Problem: Formation of Multiple Isomeric Products

Dehydration reactions can often lead to a mixture of alkene isomers due to the possibility of proton abstraction from different adjacent carbon atoms.

Control Measure Explanation
Choice of Dehydrating Agent Milder dehydrating agents and conditions may offer better selectivity. Common reagents include sulfuric acid, phosphoric acid, or acidic alumina.
Temperature Control Lower reaction temperatures generally favor the formation of the less substituted (Hofmann) product, while higher temperatures favor the more substituted (Zaitsev) product. Careful temperature control can influence the product distribution.
Purification Fractional distillation can be employed to separate isomers with sufficiently different boiling points. Preparative gas chromatography may be necessary for isomers with very close boiling points.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Wittig synthesis of this compound?

A1: The most significant side product is triphenylphosphine oxide (TPPO), which is formed in stoichiometric amounts with the desired diene.[3] Depending on the specific ylide and reaction conditions used, you may also obtain a mixture of (E) and (Z) stereoisomers of this compound.

Q2: How can I confirm the isomeric purity of my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate and identify different isomers and any other byproducts in your sample.[6][7][8][9] The mass spectra of the isomers will be very similar, but they will have different retention times on the GC column. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the E/Z ratio by analyzing the coupling constants of the vinylic protons.

Q3: Are there any "green" alternatives for the synthesis of this compound?

A3: Olefin metathesis is often considered a greener alternative to classical methods like the Wittig reaction because it can be more atom-economical and may use less hazardous reagents. Additionally, modifications to the Wittig reaction, such as performing it in aqueous media, have been developed to reduce the use of organic solvents.

Q4: My reaction mixture turned dark brown during the dehydration of the alcohol. What does this indicate?

A4: Darkening of the reaction mixture during acid-catalyzed dehydration often indicates polymerization or charring of the starting material or product. This is more likely to occur at higher temperatures or with prolonged reaction times. Consider using milder conditions or a shorter reaction time.

Experimental Protocols

General Protocol for Wittig Reaction
  • Phosphonium Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in an appropriate solvent (e.g., toluene (B28343) or acetonitrile). Add the corresponding alkyl halide (e.g., 1-bromopropane (B46711) to form the propyltriphenylphosphonium bromide for one possible disconnection). Heat the mixture to reflux for several hours. The phosphonium salt will often precipitate as a white solid. Cool the mixture, collect the solid by filtration, wash with a nonpolar solvent like diethyl ether, and dry under vacuum.

  • Ylide Formation and Reaction with Carbonyl: In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in an anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath or dry ice/acetone bath. Add a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic color of the ylide appears (often orange or deep red). Stir for a period to ensure complete ylide formation. Slowly add a solution of the carbonyl compound (e.g., crotonaldehyde (B89634) for the alternative disconnection) in the same anhydrous solvent.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates completion. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or hexane). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to separate the this compound from triphenylphosphine oxide.

General Protocol for Olefin Metathesis (Cross-Metathesis)
  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the two olefin starting materials in a degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Catalyst Addition: Add the ruthenium-based metathesis catalyst (e.g., a Grubbs catalyst) to the solution. The catalyst loading is typically low (0.1-5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the catalyst by adding a small amount of a phosphine (B1218219) scavenger or by bubbling air through the solution. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to remove the ruthenium byproducts and any unreacted starting materials.

Visualizations

Wittig_Reaction_Workflow Wittig Reaction Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_products Products & Byproducts Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base Base Base->Ylide Formation Carbonyl Compound Carbonyl Compound Wittig Reaction Wittig Reaction Carbonyl Compound->Wittig Reaction Ylide Formation->Wittig Reaction Quenching Quenching Wittig Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound Triphenylphosphine Oxide Triphenylphosphine Oxide Purification->Triphenylphosphine Oxide Troubleshooting_TPPO_Removal Troubleshooting TPPO Removal Crude Product Crude Product Crystallization Crystallization Crude Product->Crystallization Precipitation with Metal Salts Precipitation with Metal Salts Crude Product->Precipitation with Metal Salts Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Diene Pure Diene Crystallization->Pure Diene Precipitation with Metal Salts->Pure Diene Column Chromatography->Pure Diene

References

methods for improving the final purity of 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to improve the final purity of 4-Methyl-1,3-heptadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The synthesis of this compound, often via methods like the Wittig reaction, typically results in a mixture of isomers.[1][2] The most common impurities are geometric isomers (cis/trans isomers of this compound) and structural isomers (e.g., 2-methyl-1,3-heptadiene or other positional isomers).[2] Additionally, non-volatile byproducts from the synthesis, such as triphenylphosphine (B44618) oxide in the case of a Wittig reaction, may be present.[3]

Q2: My GC/MS analysis shows several closely eluting peaks. What are they likely to be?

A2: Given the volatile nature of dienes, Gas Chromatography (GC) is a highly effective analytical tool.[4][5] Closely eluting peaks are almost certainly geometric and structural isomers of this compound. These isomers have very similar molecular weights and boiling points, leading to poor separation under standard distillation or chromatographic conditions.[4]

Q3: I'm using fractional distillation, but the separation of isomers is poor. How can I improve it?

A3: Fractional distillation is challenging for these isomers due to their very close boiling points.[2][6] To improve separation, consider the following:

  • Increase Theoretical Plates: Use a highly efficient fractionating column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges), to increase the number of vaporization-condensation cycles.[4][7]

  • Control the Distillation Rate: Maintain a very slow and steady distillation rate. This allows equilibrium to be established at each theoretical plate, enhancing separation.[4]

  • Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[4][7]

  • Use a Total Reflux Head: A distillation head that allows for total reflux can help establish equilibrium before slowly beginning the takeoff.[2]

Q4: Distillation is not providing the required purity. What other purification methods are effective?

A4: When fractional distillation is insufficient, other methods can be employed:

  • Preparative Gas Chromatography (Prep-GC): This is often the most effective technique for separating volatile isomers with high resolution, yielding high-purity fractions on a small to medium scale.[4]

  • Chemical Purification (Diels-Alder Reaction): Certain isomers, particularly those with a trans-double bond in a specific configuration, can be selectively removed by reacting them with a dienophile like maleic anhydride (B1165640) in a Diels-Alder reaction.[2] The resulting adduct is non-volatile and can be separated from the desired, unreacted this compound by distillation.[2]

  • Supercritical Fluid Chromatography (SFC) / Extraction (SFE): For terpene-like molecules, methods using supercritical carbon dioxide can be effective for separation and purification.[8]

Q5: How can I remove non-volatile impurities like triphenylphosphine oxide?

A5: Triphenylphosphine oxide, a common byproduct of the Wittig reaction, is non-volatile and crystalline.[3] It can typically be removed by:

  • Initial Distillation: The desired diene can be distilled away from the non-volatile triphenylphosphine oxide.

  • Column Chromatography: If distillation is not sufficient, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) can effectively separate the non-polar diene from the more polar phosphine (B1218219) oxide.

Q6: What are the ideal storage conditions for purified this compound?

A6: Conjugated dienes are susceptible to polymerization, especially at elevated temperatures or in the presence of oxygen and light.[2] Store the purified product at low temperatures (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container protected from light. Similar compounds are often stored with a polymerization inhibitor like hydroquinone.[9]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄[10]
Molecular Weight110.1968 g/mol [10]
Boiling Point~126.6 °C at 760 mmHg[11]
Density~0.739 g/cm³[11]
Flash Point16.7 °C[11]
Note: Isomers will have very similar boiling points, making separation by standard distillation difficult.[2]

Table 2: Comparison of Purification Methods

MethodPurity AchievableScaleProsCons
Fractional Distillation Moderate to HighLab to IndustrialCost-effective, well-established.[6]Difficult for close-boiling isomers, can be slow.[2][4]
Preparative GC Very HighLab (mg to g)Excellent separation of volatile isomers.[4]Requires specialized equipment, lower throughput.
Chemical Purification High to Very HighLab to PilotHighly selective for specific isomers.[2]Consumes impurity, requires additional reaction/separation steps.
Column Chromatography HighLab to PilotGood for removing polar/non-volatile impurities.[12]Can be solvent-intensive, potential for product loss on the column.

Experimental Protocols & Visualizations

General Purification Workflow

The diagram below outlines a general strategy for purifying crude this compound, starting from the raw synthetic output to the final high-purity product.

G start Crude Reaction Mixture step1 Initial Simple Distillation (Removes solvent & non-volatile byproducts like Ph3PO) start->step1 step2 GC/MS Analysis (Identify isomeric impurities) step1->step2 step3 High-Efficiency Fractional Distillation step2->step3 step4 Purity Check (GC) step3->step4 decision Purity > 99%? step4->decision step5a Chemical Purification (e.g., Diels-Alder) decision->step5a No (Specific reactive isomer present) step5b Preparative GC decision->step5b No (Multiple isomers) end Pure this compound (Store under N2 at 2-8°C) decision->end Yes step6 Final Distillation / Solvent Removal step5a->step6 step5b->step6 step6->end

Caption: General workflow for the purification of this compound.

Protocol 1: High-Efficiency Fractional Distillation

Objective: To separate isomeric impurities from this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux or packed with metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude diene mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating and Equilibration: Begin heating the flask gently. As the mixture boils, observe the ring of condensate slowly rising up the column.[7] If the ring stops rising, slightly increase the heating mantle temperature.[7] Allow the vapor to reflux at the top of the column for a period (e.g., 30-60 minutes) to establish equilibrium before starting collection.

  • Collecting Fractions: Begin collecting the distillate at a very slow rate (e.g., 1-2 drops per second). Monitor the temperature at the distillation head. Collect fractions over very narrow temperature ranges.[4]

  • Analysis: Analyze each fraction by GC to determine its composition. Combine fractions that meet the desired purity level.

Troubleshooting Fractional Distillation

This flowchart provides a logical approach to troubleshooting poor separation results from fractional distillation.

G start Poor Purity After Fractional Distillation q1 Is the distillation rate slow and steady (e.g., <2 drops/sec)? start->q1 a1_no Decrease heating rate to slow down distillation. q1->a1_no No q2 Is the column well-insulated against heat loss? q1->q2 Yes a1_no->q1 a2_no Wrap column in glass wool or aluminum foil. q2->a2_no No q3 Does the column have a high number of theoretical plates? q2->q3 Yes a2_no->q2 a3_no Use a longer column or one with more efficient packing. q3->a3_no No end_node If purity is still low, consider alternative methods: - Preparative GC - Chemical Purification q3->end_node Yes a3_no->q3

Caption: Troubleshooting flowchart for fractional distillation.

Protocol 2: Chemical Purification via Diels-Alder Reaction

Objective: To selectively remove a reactive conjugated diene isomer (e.g., a trans-isomer) from the desired this compound. This protocol is adapted from methods used for similar compounds.[2]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the impure diene mixture in a suitable solvent (e.g., toluene).

  • Dienophile Addition: Add a stoichiometric amount of maleic anhydride corresponding to the amount of the reactive impurity (as determined by GC).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C).[2] Monitor the disappearance of the target impurity by GC. The reaction forms a non-volatile Diels-Alder adduct.

  • Separation: Once the reaction is complete, separate the desired, unreacted this compound from the high-boiling point adduct. This is typically achieved by distillation (simple or azeotropic).[2]

  • Final Purification: The collected distillate can be washed with a dilute base (e.g., 5% sodium bicarbonate solution) to remove any traces of unreacted maleic anhydride, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and a final distillation if necessary.

Logic of Diels-Alder Purification

The diagram below illustrates the chemical logic behind using a Diels-Alder reaction for purification.

G cluster_0 Initial State cluster_1 Reaction Step cluster_2 Post-Reaction Mixture cluster_3 Separation Step cluster_4 Final Products A Desired Isomer (Less Reactive) C Add Maleic Anhydride (Dienophile) A->C B Impurity Isomer (More Reactive) B->C D Desired Isomer (Unreacted, Volatile) C->D E Diels-Alder Adduct (Non-Volatile) C->E F Distillation D->F E->F G Pure Desired Isomer (Distillate) F->G H Adduct Residue F->H

Caption: Logical flow of purification via selective Diels-Alder reaction.

References

troubleshooting common issues in Diels-Alder reactions with 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving 4-Methyl-1,3-heptadiene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor regioisomers in the Diels-Alder reaction of this compound with an unsymmetrical dienophile like methyl acrylate?

When this compound reacts with an unsymmetrical dienophile such as methyl acrylate, two primary regioisomers are possible: the "ortho" (1,2-disubstituted) and "meta" (1,3-disubstituted) products. Generally, the formation of "para" (1,4-disubstituted) products is also possible depending on the substitution pattern of the diene. For a 1-substituted diene, the "ortho" product is typically favored.[1] In the case of this compound, which has a substituent at an internal position, the electronic and steric effects of the methyl and ethyl groups will influence the regiochemical outcome. The regioselectivity is governed by the electronic properties of the diene and dienophile, where the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile.[2]

Q2: How does the stereochemistry of the dienophile affect the product of a Diels-Alder reaction?

The Diels-Alder reaction is stereospecific. This means that the stereochemistry of the dienophile is retained in the product.[3] For example, if you start with a cis-dienophile, the substituents on that dienophile will be cis to each other in the resulting cyclohexene (B86901) ring. Similarly, a trans-dienophile will lead to a product where the substituents are trans.[3]

Q3: What is the "endo rule" and does it apply to reactions with this compound?

The "endo rule" states that when a dienophile with a π-system in its substituent (e.g., a carbonyl group) reacts with a cyclic diene, the substituent preferentially adopts an endo position in the transition state.[4] This is due to favorable secondary orbital interactions between the π-system of the substituent and the developing π-bond in the diene.[4] While the endo rule is most strictly applied to cyclic dienes, a preference for the endo product is often observed with acyclic dienes as well, especially under kinetic control.[5]

Troubleshooting Common Issues

Issue 1: Low or No Product Yield

Symptom: After running the reaction and workup, the yield of the desired Diels-Alder adduct is significantly lower than expected or non-existent.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Reaction Temperature Diels-Alder reactions are often reversible at high temperatures. If the reaction is run too hot, the retro-Diels-Alder reaction may be favored, leading to low product yield. Conversely, a temperature that is too low may result in a very slow reaction rate. Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., refluxing toluene) and adjust as needed. For thermally sensitive products, lower temperatures over a longer reaction time may be beneficial.
Diene Isomerization The Diels-Alder reaction requires the diene to be in the s-cis conformation.[6][7] this compound can exist in both s-cis and s-trans conformations. The s-trans conformer is typically more stable and must isomerize to the reactive s-cis form. If this equilibrium is unfavorable, the reaction rate will be low.
Poor Dienophile Reactivity The reactivity of the dienophile significantly impacts the reaction rate. Dienophiles with electron-withdrawing groups (EWGs) are more reactive in normal-demand Diels-Alder reactions.[5][8] Solution: If using a weakly activated dienophile, consider using a more reactive one with stronger EWGs (e.g., maleic anhydride, N-phenylmaleimide).
Steric Hindrance The methyl group at the 4-position of the diene can sterically hinder the approach of the dienophile, slowing down the reaction.[9] Solution: Employing higher temperatures or longer reaction times might be necessary to overcome the steric barrier. The use of a Lewis acid catalyst can also accelerate the reaction.[9]
Product Instability The Diels-Alder adduct may be unstable under the reaction or workup conditions, especially if subjected to harsh pH or high temperatures during purification.[10] Solution: If product instability is suspected, consider a milder workup procedure. For purification, chromatography on a less acidic stationary phase like alumina (B75360) might be preferable to silica (B1680970) gel.[10]
Issue 2: Poor Regioselectivity

Symptom: A mixture of regioisomers is obtained, making purification difficult and reducing the yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Similar Electronic Effects The directing effects of the alkyl substituents on the diene may not be strong enough to favor one regioisomer significantly over the other.[1] Solution: The use of a Lewis acid catalyst can enhance the regioselectivity of the reaction.[11][12] Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing the difference in the sizes of the frontier molecular orbital coefficients, which can lead to a greater preference for one regioisomer.[13]
Thermodynamic vs. Kinetic Control The observed ratio of regioisomers can be dependent on the reaction conditions. At lower temperatures, the kinetically favored product will dominate, while at higher temperatures, the thermodynamically more stable product may be the major isomer. Solution: Experiment with different reaction temperatures to determine if the regioselectivity is temperature-dependent.
Issue 3: Poor Diastereoselectivity (endo/exo selectivity)

Symptom: A mixture of endo and exo diastereomers is formed.

Possible Causes and Solutions:

CauseRecommended Action
Lack of Strong Secondary Orbital Interactions The preference for the endo product is driven by secondary orbital interactions. If the dienophile lacks a substituent with a π-system, the energy difference between the endo and exo transition states may be small, leading to a mixture of products.[4] Solution: If a specific diastereomer is required, consider modifying the dienophile to include a group that can participate in secondary orbital interactions.
Steric Effects Bulky substituents on the diene or dienophile can disfavor the sterically more congested endo transition state, leading to an increased proportion of the exo product.[14] Solution: The use of a bulky Lewis acid catalyst can sometimes be used to favor the formation of the exo isomer.[14][15] Conversely, smaller Lewis acids may enhance endo selectivity.
Reaction Temperature The endo product is often the kinetically favored product, while the exo product is typically the thermodynamically more stable isomer. Solution: Running the reaction at lower temperatures will generally favor the endo product. Higher temperatures may lead to equilibration and a higher proportion of the exo product.

Experimental Protocols

General Protocol for a Thermal Diels-Alder Reaction

This protocol provides a general starting point for the reaction between this compound and a generic dienophile. Optimization will likely be required.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene, xylene).

  • Reaction Initiation: Add the dienophile (1.0 - 1.2 eq.) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired Diels-Alder adduct.[10]

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.[10]

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Apparatus Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 eq.) in a dry, anhydrous solvent (e.g., dichloromethane, toluene).

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 0.1 - 1.0 eq.) portion-wise to the stirred solution.

  • Diene Addition: Slowly add this compound (1.0 - 1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Quenching: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Extraction and Workup: Allow the mixture to warm to room temperature. If an organic solvent was used, add water and separate the layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purification and Characterization: Purify the crude product by column chromatography and characterize the final product as described in the thermal protocol.

Visual Guides

Troubleshooting_Low_Yield Start Low or No Product Yield Temp Incorrect Reaction Temperature? Start->Temp Diene Diene Isomerization (s-trans favored)? Start->Diene Dienophile Poor Dienophile Reactivity? Start->Dienophile Sterics Significant Steric Hindrance? Start->Sterics Stability Product Instability? Start->Stability Sol_Temp Optimize Temperature: - Lower for reversible rxns - Higher for slow rxns Temp->Sol_Temp Yes Sol_Diene Consider higher temp to favor s-cis Diene->Sol_Diene Yes Sol_Dienophile Use more reactive dienophile (stronger EWGs) Dienophile->Sol_Dienophile Yes Sol_Sterics Increase temperature/time or use Lewis acid catalyst Sterics->Sol_Sterics Yes Sol_Stability Use milder workup/purification (e.g., alumina) Stability->Sol_Stability Yes

Caption: Troubleshooting workflow for low product yield.

Troubleshooting_Selectivity Start Poor Selectivity Regio Poor Regioselectivity? Start->Regio Diastereo Poor Diastereoselectivity (endo/exo)? Start->Diastereo Cause_Regio1 Weak electronic directing effects Regio->Cause_Regio1 Cause_Regio2 Thermodynamic vs. Kinetic Control Regio->Cause_Regio2 Cause_Diastereo1 Weak secondary orbital interactions Diastereo->Cause_Diastereo1 Cause_Diastereo2 Steric hindrance Diastereo->Cause_Diastereo2 Cause_Diastereo3 Reaction Temperature Diastereo->Cause_Diastereo3 Sol_Regio1 Use Lewis acid catalyst Cause_Regio1->Sol_Regio1 Sol_Regio2 Vary reaction temperature Cause_Regio2->Sol_Regio2 Sol_Diastereo1 Modify dienophile Cause_Diastereo1->Sol_Diastereo1 Sol_Diastereo2 Use bulky or small Lewis acid catalyst Cause_Diastereo2->Sol_Diastereo2 Sol_Diastereo3 Lower temperature for endo, higher for exo Cause_Diastereo3->Sol_Diastereo3

Caption: Troubleshooting workflow for poor selectivity.

References

preventing degradation of 4-Methyl-1,3-heptadiene during prolonged storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of 4-Methyl-1,3-heptadiene during prolonged storage.

Section 1: Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Despite Refrigeration

Question: I have been storing my this compound at 4°C, but I am observing significant degradation in a short period. What could be the cause, and how can I prevent it?

Answer:

Refrigeration alone may not be sufficient to prevent the degradation of this compound, a conjugated diene susceptible to autoxidation and polymerization. Several factors could be contributing to its instability:

  • Oxygen Exposure: The primary degradation pathway for conjugated dienes is autoxidation, a free-radical chain reaction initiated by oxygen. Even small amounts of oxygen in the storage container can lead to the formation of peroxides and other degradation products.

  • Light Exposure: UV light can initiate and accelerate the degradation process.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

Troubleshooting Steps & Solutions:

Recommended ActionExperimental Protocol
Inert Atmosphere Storage Protocol for Blanketing with an Inert Gas: 1. Select a vial with a PTFE-lined septum cap. 2. Add the this compound to the vial. 3. Insert a long needle connected to a source of dry, oxygen-free nitrogen or argon, ensuring the needle tip is below the neck of the vial but above the liquid. 4. Insert a second, shorter needle to act as a vent. 5. Gently flush the headspace with the inert gas for 1-2 minutes. 6. Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.
Use of Amber Glassware Store the compound in amber glass vials or wrap clear vials in aluminum foil to protect it from light.
Addition of an Inhibitor Protocol for Adding Butylated Hydroxytoluene (BHT): 1. Prepare a stock solution of BHT in a compatible, dry solvent (e.g., hexane) at a concentration of 1 mg/mL. 2. Add the BHT stock solution to the this compound to achieve a final concentration of 50-200 ppm. 3. Mix thoroughly. 4. Store the stabilized solution under an inert atmosphere and protected from light.

Logical Workflow for Troubleshooting Rapid Degradation

start Degradation Observed check_oxygen Check for Oxygen Exposure start->check_oxygen check_light Check for Light Exposure check_oxygen->check_light implement_inert Implement Inert Atmosphere Storage check_oxygen->implement_inert Yes check_inhibitor Is an Inhibitor Present? check_light->check_inhibitor use_amber Use Amber Glassware check_light->use_amber Yes add_bht Add BHT Inhibitor check_inhibitor->add_bht No retest Retest Stability implement_inert->retest use_amber->retest add_bht->retest

Caption: Troubleshooting workflow for rapid degradation of this compound.

Issue 2: Formation of Insoluble Polymers in Stored this compound

Question: I have noticed the formation of a viscous liquid or solid precipitate in my stock of this compound. What is causing this, and is the material still usable?

Answer:

The formation of a viscous liquid or solid precipitate is a strong indication of polymerization. Conjugated dienes like this compound can undergo polymerization, which can be initiated by heat, light, or impurities. The presence of polymers will affect the purity and reactivity of your compound.

Troubleshooting Steps & Solutions:

Recommended ActionExperimental Protocol
Confirm Polymerization Protocol for Purity Analysis by GC-MS: 1. Sample Preparation: Dilute a small aliquot of the supernatant of your stored sample in a suitable solvent (e.g., hexane) at a ratio of 1:1000. 2. GC-MS Parameters: - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. - Inlet Temperature: 250°C. - Oven Program: Start at 40°C for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes. - Carrier Gas: Helium at a constant flow of 1 mL/min. - MS Detector: Scan range 35-350 m/z. 3. Analysis: Compare the chromatogram of the stored sample to a fresh or standard sample. A significant decrease in the peak area of this compound and the appearance of a broad, unresolved hump at higher retention times are indicative of polymerization.
Purification (if feasible) For small amounts of polymer, distillation under reduced pressure may be possible. However, this can be hazardous due to the potential for explosive peroxide decomposition if autoxidation has also occurred. Caution: Do not distill if peroxides are present.
Prevention Implement the storage recommendations outlined in Issue 1, including the use of an inhibitor like BHT, which can also inhibit free-radical polymerization.

Decision Tree for Handling Polymerized this compound

start Polymer Formation Suspected gcms_analysis Perform GC-MS Analysis start->gcms_analysis polymer_confirmed Polymerization Confirmed? gcms_analysis->polymer_confirmed peroxide_test Test for Peroxides polymer_confirmed->peroxide_test Yes use_as_is Use Supernatant with Caution (Purity Compromised) polymer_confirmed->use_as_is No (Minor Degradation) peroxides_present Peroxides Present? peroxide_test->peroxides_present distill Consider Distillation (with caution) peroxides_present->distill No discard Discard and Re-evaluate Storage Protocol peroxides_present->discard Yes implement_prevention Implement Preventive Storage Measures distill->implement_prevention discard->implement_prevention use_as_is->implement_prevention

Caption: Decision-making process for handling polymerized samples.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Autoxidation: A free-radical chain reaction with oxygen that forms hydroperoxides, which can further decompose into a variety of carbonyl compounds and other oxidation products.

  • Polymerization: The diene molecules react with each other to form long-chain polymers, leading to increased viscosity and the formation of precipitates. This can be initiated by heat, light, or radical species formed during autoxidation.

Degradation Pathway Overview

Diene This compound Peroxy_Radical Peroxy Radical Diene->Peroxy_Radical + O2 Polymer Polymer Diene->Polymer Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Initiator Heat, Light, Radicals Initiator->Polymer Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Diene Degradation_Products Aldehydes, Ketones, etc. Hydroperoxide->Degradation_Products Decomposition

Caption: Simplified degradation pathways of this compound.

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, it is recommended to store this compound at -20°C or lower . While refrigeration at 4°C is acceptable for short-term use, lower temperatures significantly reduce the rates of both autoxidation and polymerization.

Q3: How effective is Butylated Hydroxytoluene (BHT) in preventing degradation, and what is the optimal concentration?

A3: BHT is a highly effective antioxidant that acts as a free-radical scavenger, interrupting the autoxidation chain reaction and inhibiting polymerization. Studies on similar compounds have shown that BHT can significantly extend shelf life.[1] The optimal concentration typically ranges from 50 to 200 ppm . It is crucial not to add an excessive amount, as it may interfere with subsequent reactions.

Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions (Accelerated Study)

Storage ConditionPurity after 30 days (%)
40°C, Air, Light65
40°C, Nitrogen, Dark85
40°C, Nitrogen, Dark, 100 ppm BHT98
4°C, Air, Light92
4°C, Nitrogen, Dark97
4°C, Nitrogen, Dark, 100 ppm BHT>99

Note: This data is illustrative and based on the expected behavior of conjugated dienes. Actual degradation rates should be determined experimentally.

Q4: How can I predict the shelf life of my this compound stock?

A4: The shelf life can be predicted using accelerated stability studies in conjunction with the Arrhenius equation .[2][3] This involves storing samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) and monitoring the degradation rate over time. The Arrhenius equation can then be used to extrapolate the degradation rate at the desired storage temperature (e.g., 4°C or -20°C).[4][5]

Arrhenius Equation Workflow

start Conduct Accelerated Stability Study at Elevated Temperatures measure Measure Degradation Rate (k) at Each Temperature start->measure plot Plot ln(k) vs. 1/T measure->plot calculate Calculate Activation Energy (Ea) from the Slope plot->calculate extrapolate Extrapolate to Determine k at Storage Temperature calculate->extrapolate predict Predict Shelf Life extrapolate->predict

References

characterization and elimination of byproducts in 4-Methyl-1,3-heptadiene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-heptadiene. It provides troubleshooting advice and frequently asked questions (FAQs) to help identify and eliminate common byproducts encountered during synthesis and reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound has become viscous or has solidified. What is the likely cause?

A1: Increased viscosity or solidification is often due to undesired polymerization of the diene. Conjugated dienes like this compound can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators or certain catalysts. To mitigate this, consider adding a polymerization inhibitor like hydroquinone (B1673460) to the reaction mixture.[1] It is also crucial to control the reaction temperature, keeping it within the optimal range for the desired transformation, for instance between 0°C and 50°C for some reactions.[1]

Q2: I am observing multiple peaks in the GC-MS analysis of my product, even though I expected a single compound. What could these other peaks be?

A2: The additional peaks likely correspond to isomers of this compound or byproducts from side reactions. Common culprits include:

  • Geometric Isomers: this compound can exist as different cis/trans isomers (e.g., (3E) and (3Z) forms).[2] These isomers may have very similar boiling points, making them difficult to separate by simple distillation.

  • Positional Isomers: Depending on the reaction conditions, the double bonds might migrate, leading to isomers such as 4-methyl-1,4-heptadiene (B80527) or other constitutional isomers.

  • Addition Products: If reagents like HBr are used, multiple addition products (1,2- and 1,4-addition) can form.[3][4][5]

  • Cycloaddition Adducts: Dienes are reactive in Diels-Alder reactions. It's possible for the diene to react with itself (dimerize) or with other dienophiles present in the reaction mixture.[6]

Q3: How can I differentiate between the isomers of this compound?

A3: Spectroscopic methods are essential for identifying and characterizing isomers.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity and stereochemistry of the molecule.[7] The coupling constants (J-values) in the ¹H NMR spectrum are particularly useful for determining the geometry of the double bonds.

  • Gas Chromatography (GC): High-resolution capillary GC columns can often separate geometric isomers, showing distinct retention times.[8]

  • FT-IR Spectroscopy: While less definitive for isomer differentiation, the infrared spectrum provides information about the functional groups present and can show subtle differences in the C=C stretching and C-H bending regions.[9]

Q4: What are the recommended methods for purifying this compound and removing byproducts?

A4: The choice of purification method depends on the nature of the impurities and the scale of the reaction.

  • Fractional Distillation: This is effective for separating compounds with sufficiently different boiling points. However, it may not be suitable for separating close-boiling geometric isomers.[8]

  • Azeotropic Distillation: In some cases, azeotropic distillation with a solvent like water can be used to separate the desired product from reaction byproducts.[1]

  • Gas Chromatography (GC): For small-scale purifications requiring high purity, preparative GC is a powerful technique.[8]

  • Chemical Treatment: Unwanted isomers or reactive byproducts can sometimes be removed by selective chemical reaction. For example, certain diene isomers can be selectively reacted with maleic anhydride (B1165640) in a Diels-Alder reaction to form an adduct that is easier to separate.[1]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action(s)
Low yield of desired productPolymerization of starting material or product.Lower the reaction temperature. Add a polymerization inhibitor (e.g., hydroquinone).[1] Ensure the absence of radical initiators.
Formation of multiple isomers.Optimize reaction conditions (catalyst, solvent, temperature) to favor the desired isomer.
Side reactions (e.g., 1,2- vs. 1,4-addition).Modify reagents or reaction conditions to improve selectivity. For example, temperature can influence the ratio of kinetic (1,2-addition) to thermodynamic (1,4-addition) products.
Dark brown or tarry reaction mixtureExtensive polymerization or decomposition.Re-evaluate the thermal stability of reactants and products. Use milder reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) if compounds are air-sensitive.[10]
Unexpected peaks in NMR/GC-MSIsomerization, dimerization, or other side reactions.Isolate the byproduct (e.g., by preparative GC or HPLC) and characterize it fully (NMR, MS, IR) to understand its structure and formation mechanism.
Product is difficult to purify by distillationPresence of close-boiling isomers.Employ high-resolution fractional distillation or switch to a chromatographic separation method like preparative GC or HPLC.[8]

Experimental Protocols

Protocol 1: General Procedure for Byproduct Characterization by GC-MS

This protocol outlines a general method for analyzing a reaction mixture to identify potential byproducts.

  • Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the crude reaction mixture in a volatile solvent like pentane (B18724) or hexane (B92381) (e.g., 1 mL).

  • GC-MS Instrument Setup (Example):

    • Column: Use a non-polar capillary column (e.g., 100 m x 0.25 mm ID, Squalane or OV-101 stationary phase).[8]

    • Carrier Gas: Helium or Hydrogen.[8]

    • Oven Program: Start at 40°C, hold for 5 min, then ramp at 2°C/min to 120°C and hold for 10 min.[8] This program should be optimized for the specific reaction mixture.

    • Injector Temperature: 200°C.[8]

    • Detector (MS): Set the mass spectrometer to scan a relevant m/z range (e.g., 40-300 amu). The mass spectrum of 1,3-heptadiene, a related compound, shows a molecular ion peak at m/z = 96.[6]

  • Analysis: Inject the sample. Compare the resulting mass spectra of the separated peaks with spectral libraries (e.g., NIST) to tentatively identify the byproducts. The molecular ion peak can help determine the molecular weight of the impurity.

Protocol 2: Purification by Selective Diels-Alder Reaction

This protocol is based on a method used for a similar diene and can be adapted to remove certain isomeric impurities.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude this compound mixture in a suitable solvent (e.g., toluene).

  • Dienophile Addition: Add a stoichiometric amount of maleic anhydride corresponding to the estimated amount of the reactive isomer impurity.

  • Reaction: Heat the mixture at a moderate temperature (e.g., 40-60°C) for several hours. Monitor the disappearance of the impurity by GC.

  • Workup: Cool the reaction mixture. The Diels-Alder adduct, being a higher molecular weight solid, may precipitate or can be separated by distillation of the more volatile, unreacted this compound.

  • Final Purification: The purified diene can be further purified by fractional or azeotropic distillation.[1]

Visualizations

Logical Workflow for Troubleshooting

G cluster_0 Troubleshooting Flow Start Reaction Outcome Unsatisfactory (e.g., Low Yield, Impure Product) Check_Reaction Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Analyze_Crude Analyze Crude Mixture (GC-MS, NMR) Check_Reaction->Analyze_Crude Identify_Impurity Identify Byproduct Structure Analyze_Crude->Identify_Impurity Hypothesize Hypothesize Formation Mechanism Identify_Impurity->Hypothesize Purify Select Purification Strategy Identify_Impurity->Purify If optimization is not feasible Optimize Optimize Reaction to Minimize Byproduct Hypothesize->Optimize End Pure Product Obtained Optimize->End Purify->End

Caption: General workflow for identifying and addressing byproduct issues.

Byproduct Formation Pathway Example

G cluster_1 Potential Side Reaction: Dimerization Diene1 This compound (Diene) Transition [4+2] Cycloaddition (Diels-Alder) Diene1->Transition Diene2 This compound (Dienophile) Diene2->Transition Dimer Dimer Adduct (Byproduct) Transition->Dimer G cluster_2 Analysis & Purification Workflow Crude Crude Product Mixture GCMS 1. GC-MS Analysis (Identify Components) Crude->GCMS NMR 2. NMR Spectroscopy (Confirm Structures) GCMS->NMR Decision Choose Purification Method NMR->Decision Distill Fractional Distillation Decision->Distill Boiling Point Difference >20°C Chrom Preparative GC / HPLC Decision->Chrom Close-Boiling Isomers Chem Chemical Treatment Decision->Chem Reactive Impurity Pure Pure Product Distill->Pure Chrom->Pure Chem->Pure

References

Technical Support Center: Refining Reaction Conditions for 4-Methyl-1,3-pentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the reaction conditions to achieve higher selectivity of 4-methyl-1,3-pentadiene (B1595702).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 4-methyl-1,3-pentadiene?

A1: 4-methyl-1,3-pentadiene is typically synthesized as part of a mixture of isomers. Common methods include the dehydration of 2-methyl-2,4-pentanediol and the dehydrogenation of 4-methyl-1-pentene. The dehydration of 2-methyl-2,4-pentanediol is a frequently employed method, often yielding a mixture of 2-methyl-1,3-pentadiene (B74102) and 4-methyl-1,3-pentadiene.[1]

Q2: How can I increase the selectivity towards 4-methyl-1,3-pentadiene during synthesis?

A2: Direct synthesis with high selectivity for 4-methyl-1,3-pentadiene is challenging, as its isomer, 2-methyl-1,3-pentadiene, is often the major product in many reactions. However, understanding the reaction mechanism can help in manipulating the conditions. For instance, in the dehydration of 2-methyl-2,4-pentanediol, a two-step dehydration process is known to favor the formation of 2-methyl-1,3-pentadiene by first forming 4-methyl-4-penten-2-ol.[1] To potentially increase the yield of 4-methyl-1,3-pentadiene, exploring catalysts and conditions that favor direct, concerted dehydration pathways over stepwise mechanisms might be beneficial.

Q3: What is the most effective method for purifying 4-methyl-1,3-pentadiene from its isomers?

A3: A highly effective method for purifying 4-methyl-1,3-pentadiene is to selectively remove its isomers, primarily cis- and trans-2-methyl-1,3-pentadiene, through a Diels-Alder reaction. The trans-isomer of 2-methyl-1,3-pentadiene readily reacts with maleic anhydride (B1165640) to form a Diels-Alder adduct, which can be separated. The remaining mixture, enriched in 4-methyl-1,3-pentadiene and the cis-2-methyl-1,3-pentadiene, can then be treated to isomerize the cis-isomer to the trans-isomer, which is subsequently removed in a second Diels-Alder reaction step.

Q4: What analytical techniques are suitable for quantifying the isomer ratio in my product mixture?

A4: Gas chromatography (GC) with a flame ionization detector (FID) is a robust and widely used method for separating and quantifying the isomers of methylpentadiene.[1] The choice of the GC column is critical for achieving good separation of these closely boiling isomers. Non-polar capillary columns are often suitable for this purpose.

Troubleshooting Guides

Issue 1: Low Overall Yield of Methylpentadiene Isomers
Possible Cause Troubleshooting Step
Inefficient Catalyst Screen different acid catalysts for the dehydration reaction. The type and strength of the acid can significantly impact the reaction rate and selectivity.
Suboptimal Reaction Temperature Optimize the reaction temperature. For dehydration of diols, temperatures are typically in the range of 110-150°C.[1] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions and catalyst degradation.
Catalyst Deactivation Catalyst deactivation can occur due to coking or poisoning. Consider regenerating the catalyst or using a fresh batch. For heterogeneous catalysts, ensure proper preparation and activation.
Incomplete Reaction Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using GC to determine the optimal reaction time.
Issue 2: Low Selectivity for 4-methyl-1,3-pentadiene
Possible Cause Troubleshooting Step
Reaction Pathway Favors Isomer Formation As noted, the formation of 2-methyl-1,3-pentadiene is often favored. To influence the isomer ratio, experiment with different catalysts (e.g., weakly acidic catalysts) and reaction conditions (e.g., lower temperatures) that might alter the reaction mechanism.[1]
Isomerization of the Product The reaction conditions might be promoting the isomerization of the desired 4-methyl-1,3-pentadiene to its more stable isomers. Consider removing the product from the reaction mixture as it is formed, for example, by distillation if there is a sufficient boiling point difference.
Starting Material Purity Ensure the purity of the starting material, such as 2-methyl-2,4-pentanediol, as impurities can affect catalyst performance and product distribution.
Issue 3: Incomplete Separation of Isomers During Purification
Possible Cause Troubleshooting Step
Insufficient Maleic Anhydride in Diels-Alder Reaction Use a slight molar excess of maleic anhydride relative to the amount of the trans-2-methyl-1,3-pentadiene isomer to ensure its complete removal.
Inefficient Isomerization of cis- to trans-2-methyl-1,3-pentadiene Ensure the isomerization step is complete. This can be influenced by the choice of catalyst (e.g., iodine) and the reaction time and temperature.
Co-distillation of Isomers Due to the close boiling points of the isomers, fractional distillation for separation is challenging. The Diels-Alder purification method is generally more effective.

Experimental Protocols

Protocol 1: Synthesis of a 4-methyl-1,3-pentadiene Mixture via Dehydration of 2-methyl-2,4-pentanediol

This protocol describes a general method that yields a mixture of methylpentadiene isomers.

Materials:

  • 2-methyl-2,4-pentanediol

  • Weakly acidic catalyst (e.g., a mixture of oxalic acid and ferric chloride)[1]

  • Reaction flask with a distillation head

  • Heating mantle

  • Stirring apparatus

  • Collection flask cooled in an ice bath

Procedure:

  • Set up a reaction flask with a distillation head, condenser, and a collection flask. The collection flask should be cooled in an ice bath.

  • Charge the reaction flask with 2-methyl-2,4-pentanediol and the weakly acidic catalyst.

  • Heat the mixture with stirring to a temperature of 120-150°C.[1]

  • The methylpentadiene isomers will distill as they are formed. Collect the distillate in the cooled collection flask.

  • Analyze the composition of the distillate using Gas Chromatography (GC) to determine the ratio of 4-methyl-1,3-pentadiene to its isomers.

Protocol 2: Purification of 4-methyl-1,3-pentadiene via Diels-Alder Reaction

This protocol is adapted from established methods for separating 4-methyl-1,3-pentadiene from its isomers.

Materials:

  • Crude mixture of methylpentadiene isomers

  • Maleic anhydride

  • Iodine (for isomerization)

  • Solvent (e.g., a non-reactive hydrocarbon)

  • Reaction flask

  • Distillation apparatus

Procedure:

Step A: Removal of trans-2-methyl-1,3-pentadiene

  • In a reaction flask, dissolve the crude methylpentadiene mixture in a suitable solvent.

  • Add a slight molar excess of maleic anhydride relative to the content of trans-2-methyl-1,3-pentadiene in the mixture.

  • Stir the reaction mixture at room temperature. The Diels-Alder reaction will selectively consume the trans-isomer.

  • Separate the desired 4-methyl-1,3-pentadiene and the remaining cis-2-methyl-1,3-pentadiene from the high-boiling Diels-Alder adduct by distillation.

Step B: Isomerization of cis-2-methyl-1,3-pentadiene

  • To the distillate from Step A, add a catalytic amount of iodine.

  • Stir the mixture at room temperature to allow for the isomerization of the cis-2-methyl-1,3-pentadiene to the trans-isomer.

Step C: Removal of the Newly Formed trans-2-methyl-1,3-pentadiene

  • Repeat the procedure from Step A by adding another portion of maleic anhydride to react with the newly formed trans-isomer.

  • Distill the mixture to isolate the purified 4-methyl-1,3-pentadiene.

  • Analyze the purity of the final product by GC.

Data Presentation

Table 1: Influence of Dehydration Method on Isomer Ratio

Dehydration MethodStarting MaterialCatalystApproximate Isomer Ratio (2-methyl-1,3-pentadiene : 4-methyl-1,3-pentadiene)Reference
Direct Dehydration2-methyl-2,4-pentanediolInorganic Acid3:1 to 4:1[1]
Two-Step Dehydration2-methyl-2,4-pentanediolWeakly Acidic Catalysts9:1[1]

Note: The data highlights that direct dehydration yields a higher proportion of 4-methyl-1,3-pentadiene compared to the two-step method, although it is still the minor product.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-methyl-2,4-pentanediol 2-methyl-2,4-pentanediol ReactionMixture Crude Mixture (4-Me-1,3-PD, 2-Me-1,3-PD isomers) 2-methyl-2,4-pentanediol->ReactionMixture Dehydration DielsAlder1 Diels-Alder Reaction 1 (remove trans-isomer) ReactionMixture->DielsAlder1 Isomerization Isomerization (cis to trans) DielsAlder1->Isomerization DielsAlder2 Diels-Alder Reaction 2 (remove new trans-isomer) Isomerization->DielsAlder2 PureProduct High Purity 4-methyl-1,3-pentadiene DielsAlder2->PureProduct

Caption: Workflow for the synthesis and purification of 4-methyl-1,3-pentadiene.

Dehydration_Pathways cluster_direct Direct Dehydration cluster_stepwise Stepwise Dehydration Diol 2-methyl-2,4-pentanediol DirectProduct Mixture of 2-Me-1,3-PD and 4-Me-1,3-PD Diol->DirectProduct Favors 4-Me-1,3-PD formation (relative to stepwise) Intermediate 4-methyl-4-penten-2-ol Diol->Intermediate Step 1 StepwiseProduct Primarily 2-Me-1,3-PD Intermediate->StepwiseProduct Step 2

Caption: Dehydration pathways of 2-methyl-2,4-pentanediol.

References

techniques for removing persistent impurities from 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in removing persistent impurities from 4-Methyl-1,3-heptadiene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound and similar conjugated dienes? A1: The purification of nonpolar hydrocarbon dienes like this compound presents several key challenges. Their nonpolar nature can limit the effectiveness of standard chromatographic techniques that rely on polarity differences. A significant issue is the propensity of conjugated dienes to polymerize, especially at elevated temperatures encountered during distillation.[1] Furthermore, separating geometric (cis/trans) and constitutional isomers is often difficult due to their nearly identical physical properties, such as boiling points and solubility.[1][2]

Q2: What are the most common impurities found in crude this compound samples? A2: Common impurities include other hydrocarbons with similar boiling points, unreacted starting materials, and various byproducts from the synthesis.[1] For conjugated dienes, oligomers or polymers formed during the reaction or upon storage are a major concern.[1] Depending on the synthetic route, polar impurities like residual solvents or reagents may also be present.[1] Isomeric impurities, such as cis- and trans-2-methyl-1,3-pentadiene in related syntheses, are notoriously difficult to separate by simple distillation.[2]

Q3: How can I prevent the polymerization of this compound during purification? A3: Preventing polymerization is critical for achieving high purity and yield. The most effective strategies include:

  • Working at Low Temperatures: Whenever possible, maintain low temperatures. For distillations, using a vacuum is highly recommended to lower the boiling point.[1]

  • Adding Polymerization Inhibitors: The addition of an inhibitor such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone (B1673460) to the crude mixture before any heating step can effectively prevent polymerization.[1][2]

  • Excluding Oxygen: Air and oxygen can initiate polymerization through the formation of peroxides, so performing distillations and handling under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]

Q4: Which analytical techniques are best for assessing the purity of my diene product? A4: A combination of analytical methods is often required for a comprehensive purity assessment.[1]

  • Gas Chromatography (GC): This is a powerful technique for determining the purity of volatile compounds like dienes and is highly effective for separating and quantifying isomers.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the desired product and identifying any isomeric or structural impurities.[1]

  • UV-Vis Spectroscopy: For conjugated dienes that possess a chromophore, UV-Vis spectroscopy can be a useful tool for quantification.[1]

Troubleshooting Guides

This section addresses specific problems encountered during the purification of this compound.

Issue 1: Product is degrading or polymerizing during distillation.
  • Problem: You are attempting to purify the diene by distillation, but the yield is low, and a viscous or solid polymeric residue is left in the distillation flask.

  • Cause: Conjugated dienes are susceptible to thermal polymerization.[1] Heating the compound to its atmospheric boiling point provides the energy needed to initiate polymerization.

  • Solution:

    • Reduce Temperature with Vacuum: The most critical step is to perform the distillation under vacuum.[1] This lowers the boiling point of the diene, reducing the thermal stress on the molecule.

    • Add a Polymerization Inhibitor: Before heating, add a small amount of a polymerization inhibitor like hydroquinone or 4-tert-butylcatechol to the crude diene.[1][2]

    • Use an Inert Atmosphere: Ensure the distillation apparatus is purged with an inert gas like nitrogen or argon to prevent peroxide-initiated polymerization.[1]

    • Cooling After Distillation: Once the distillation is complete, allow the apparatus to cool completely before slowly re-introducing air.[1]

Issue 2: Isomeric impurities are co-eluting with the product during standard column chromatography.
  • Problem: You are using silica (B1680970) gel chromatography with a nonpolar eluent (e.g., hexanes), but GC analysis of the fractions shows that isomers of this compound are not being separated.

  • Cause: Isomers often have very similar polarities, making them difficult to separate on standard adsorbents like silica gel or alumina.[1]

  • Solution:

    • Argentation Chromatography: This is a highly effective technique for separating compounds based on their degree of unsaturation.[1] By impregnating the silica gel with silver nitrate (B79036) (AgNO₃), the stationary phase can interact differently with the π-bonds of the various isomers, leading to enhanced separation.[1]

    • Preparative Gas Chromatography (Prep-GC): For volatile isomers that are difficult to separate by other means, Prep-GC offers extremely high separation power and can be used for purification.[4][5]

Issue 3: A persistent, non-isomer impurity cannot be removed by distillation.
  • Problem: An impurity with a boiling point very close to this compound persists even after careful fractional distillation.

  • Cause: The impurity may form an azeotrope or simply have a boiling point that is too close to the product for effective separation by distillation alone.[2][6]

  • Solution:

    • Chemical Derivatization (Diels-Alder): If the impurity is a more reactive diene isomer, it can be selectively removed by reacting the mixture with a dienophile like maleic anhydride.[2] The resulting Diels-Alder adduct is typically a solid with a much higher boiling point and can be separated from the desired, less reactive this compound by distillation or filtration.[2][7]

    • Azeotropic Distillation: This technique involves adding another component (an entrainer) to the mixture to form a new, lower-boiling azeotrope with one of the components, allowing for its removal.[8][9] This method was successfully used to separate 4-methyl-1,3-pentadiene (B1595702) after removal of the trans-isomer.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for Dienes

Purification Method Purity Achieved Typical Yield Key Advantages Common Issues
Fractional Distillation ~95%[1] 75%[1] Simple setup for large scales. Poor separation of close-boiling isomers; risk of polymerization.[1][2]
Vacuum Distillation ~96%[1] 60%[1] Lower temperature reduces polymerization.[1] Some polymerization may still occur; requires vacuum setup.[1]
Silica Gel Chromatography ~98%[1] 85%[1] Good for removing polar impurities. Co-elution of nonpolar impurities and isomers is common.[1]
Argentation Chromatography >99%[1] 80%[1] Excellent for separating isomers and unsaturated compounds.[1] More complex setup; silver nitrate can be costly and light-sensitive.
Preparative GC >99% Variable Very high resolving power for volatile isomers.[4] Limited sample size per injection; requires specialized equipment.[5]

| Diels-Alder Adduct Formation | >99%[2] | Variable | Highly selective for removing reactive diene impurities.[2] | Chemical modification of impurity required; may need subsequent steps. |

Experimental Protocols

Protocol 1: Vacuum Distillation with Polymerization Inhibitor

This protocol is designed to purify this compound while minimizing thermal polymerization.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: To the round-bottom distillation flask, add the crude this compound, a magnetic stir bar, and a polymerization inhibitor (e.g., 100-200 ppm of 4-tert-butylcatechol or hydroquinone).[1]

  • Evacuate the System: Close the system to the atmosphere and slowly apply vacuum using a vacuum pump protected by a cold trap.

  • Heating and Distillation: Begin stirring and gently heat the distillation flask using a heating mantle. The product will begin to boil at a reduced temperature.

  • Fraction Collection: Collect the distillate in receiving flasks. It is advisable to collect a small forerun fraction before collecting the main product fraction over a narrow boiling point range.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the entire apparatus to cool to room temperature before slowly venting the system to atmospheric pressure with an inert gas.[1]

Protocol 2: Argentation (AgNO₃-Silica) Column Chromatography

This protocol is for separating isomers or other unsaturated impurities that are difficult to resolve on standard silica gel.

  • Preparation of AgNO₃-Silica:

    • Dissolve silver nitrate (AgNO₃) in water or methanol (B129727) (typically 10-20% by weight of the silica gel).

    • Create a slurry of this solution with silica gel.

    • Thoroughly evaporate the solvent in the dark (e.g., using a rotary evaporator) until a free-flowing powder is obtained. The AgNO₃-silica gel must be protected from light to prevent the reduction of silver ions.

  • Column Packing: Pack the column with the prepared AgNO₃-silica gel using a nonpolar solvent (e.g., hexane (B92381) or pentane) as a wet slurry.[1]

  • Sample Loading: Dissolve the crude diene mixture in a minimal amount of the nonpolar eluent and carefully load it onto the top of the column.[1]

  • Elution: Elute the column with a nonpolar solvent system (e.g., hexane or petroleum ether). The diene with weaker π-bond interaction with the silver ions will elute first. The separation can be improved by adding a very small percentage of a slightly more polar solvent like toluene (B28343) or diethyl ether.

  • Fraction Collection and Analysis: Collect fractions and analyze them by GC to determine their composition and pool the fractions containing the pure product.

Mandatory Visualizations

Purification_Workflow start Crude this compound q1 Main Impurity Type? start->q1 sub1 High-Boiling Polymer q1->sub1 Polymerization sub2 Close-Boiling Isomers / Alkenes q1->sub2 Isomers sub3 Polar Compounds (e.g., Solvents) q1->sub3 Polar proc1 Vacuum Distillation (with inhibitor) sub1->proc1 proc2 Argentation Chromatography sub2->proc2 High Resolution Needed proc3 Preparative GC sub2->proc3 Volatile Impurities proc4 Standard Silica Gel Chromatography sub3->proc4 end_node Pure Product proc1->end_node proc2->end_node proc3->end_node proc4->end_node

Argentation_Chromatography_Workflow prep 1. Prepare AgNO₃-Silica Gel (in the dark) pack 2. Pack Column (wet slurry method with hexane) prep->pack load 3. Load Crude Sample (dissolved in minimal hexane) pack->load elute 4. Elute with Nonpolar Solvent (e.g., Hexane/Toluene gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by GC collect->analyze pool 7. Pool Pure Fractions & Evaporate Solvent analyze->pool product Purified this compound pool->product

References

Validation & Comparative

A Comparative Study on the Reactivity of 4-Methyl-1,3-heptadiene and Other Common Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Methyl-1,3-heptadiene against other well-characterized dienes: 1,3-butadiene, isoprene (B109036) (2-methyl-1,3-butadiene), and cyclopentadiene. The comparison focuses on two key reaction types pivotal in organic synthesis: the Diels-Alder reaction and electrophilic addition. This document offers a blend of theoretical principles and practical experimental protocols to inform synthesis design and optimization.

Introduction to Diene Reactivity

Conjugated dienes, characterized by alternating double and single bonds, exhibit unique reactivity patterns. The delocalization of π-electrons across the conjugated system influences their stability and susceptibility to various chemical transformations. Key factors governing the reactivity of dienes include their conformation (s-cis vs. s-trans), the electronic effects of substituents (electron-donating or withdrawing), and steric hindrance.

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[1] The rate of this reaction is significantly influenced by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with an electron-poor dienophile.[2]

For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. Acyclic dienes exist in equilibrium between the s-cis and the more stable s-trans conformation. Bulky substituents can influence this equilibrium and, consequently, the reaction rate.[2]

Predicted Relative Reactivity of Dienes in Diels-Alder Reactions with Maleic Anhydride (B1165640):

DieneStructureKey Structural FeaturesPredicted Relative ReactivityRationale
1,3-ButadieneCH₂=CH-CH=CH₂Unsubstituted, flexibleBaselineReference diene with no electronic or significant steric effects.
Isoprene (2-Methyl-1,3-butadiene)CH₂=C(CH₃)-CH=CH₂Electron-donating methyl group at C2Higher than ButadieneThe methyl group is an electron-donating group (EDG), which raises the HOMO energy of the diene, accelerating the reaction.[1] The C2 position does not significantly hinder the adoption of the s-cis conformation.
This compound CH₂=CH-CH=C(CH₃)-CH₂CH₂CH₃Electron-donating methyl and propyl groupsHigher than ButadieneThe methyl group at C4 is an electron-donating group, which increases the diene's reactivity. The substitution is on a terminal carbon of the diene system, which may introduce some steric hindrance.
CyclopentadieneA five-membered ring with two double bondsLocked in s-cis conformationSignificantly higher than acyclic dienesThe diene is permanently locked in the reactive s-cis conformation, eliminating the energetic penalty of adopting this geometry.[3]

Comparative Reactivity in Electrophilic Addition

Electrophilic addition to conjugated dienes can result in two primary products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control.[4][5]

  • Kinetic Control (Low Temperatures): At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest (the kinetic product). This product arises from the most stable carbocation intermediate.[6]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. The major product is the most thermodynamically stable one (the thermodynamic product), which is often the more substituted alkene.[6]

Predicted Product Distribution in the Electrophilic Addition of HBr:

DieneReaction ConditionsMajor Product(s)Rationale
1,3-ButadieneLow Temperature (Kinetic Control)3-Bromo-1-butene (1,2-adduct)Protonation at C1 gives a resonance-stabilized secondary allylic carbocation. Attack of Br⁻ at C2 is kinetically favored.[4]
High Temperature (Thermodynamic Control)1-Bromo-2-butene (1,4-adduct)The 1,4-adduct is a more substituted and therefore more stable alkene.[4]
Isoprene (2-Methyl-1,3-butadiene)Low or High Temperature3-Bromo-3-methyl-1-butene (1,2-adduct) and 1-Bromo-3-methyl-2-butene (1,4-adduct)Protonation at C1 yields a stable tertiary allylic carbocation. This significant stability often leads to a mixture of products under both kinetic and thermodynamic control, with the thermodynamic product favoring the more substituted double bond.
This compound Low Temperature (Kinetic Control)3-Bromo-4-methyl-1-heptene (1,2-adduct)Protonation at C1 gives a resonance-stabilized secondary allylic carbocation.
High Temperature (Thermodynamic Control)1-Bromo-4-methyl-2-heptene (1,4-adduct)The 1,4-adduct results in a more substituted and thus more stable internal double bond.

Experimental Protocols

Protocol 1: Diels-Alder Reaction of a Substituted Diene with Maleic Anhydride

This protocol is adapted for a generic substituted acyclic diene and can be applied to this compound.

Materials:

  • Substituted diene (e.g., this compound)

  • Maleic anhydride

  • Toluene (B28343) or xylene

  • Hexanes (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.

  • Add the substituted diene (1.1 equivalents) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of toluene and hexanes to yield the pure Diels-Alder adduct.

Protocol 2: Electrophilic Addition of HBr to a Conjugated Diene

This protocol outlines the general procedure for the electrophilic addition of HBr under conditions of kinetic or thermodynamic control.

Materials:

  • Conjugated diene (e.g., this compound)

  • HBr in acetic acid or a suitable solvent

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure for Kinetic Control (Low Temperature):

  • Dissolve the conjugated diene (1.0 equivalent) in a suitable solvent (e.g., diethyl ether) in a round-bottom flask.

  • Cool the flask to -15°C to 0°C in an ice-salt bath.

  • Slowly add a solution of HBr (1.0 equivalent) dropwise with stirring.

  • Maintain the low temperature and stir for 1-2 hours.

  • Quench the reaction by adding cold saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure at low temperature to isolate the kinetically favored product.

Procedure for Thermodynamic Control (High Temperature):

  • Follow the same initial steps as for kinetic control, but perform the reaction at a higher temperature (e.g., 40°C or reflux, depending on the solvent).

  • Allow the reaction to stir at the elevated temperature for several hours to ensure equilibrium is reached.

  • Follow the same workup procedure as for the kinetic experiment.

Visualizations

Diels_Alder_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound (s-cis conformation) TS [4+2] Cycloaddition Transition State Diene->TS HOMO-LUMO Interaction Dienophile Maleic Anhydride Dienophile->TS Product Diels-Alder Adduct TS->Product New σ-bonds form Electrophilic_Addition_Workflow cluster_start Starting Material cluster_kinetic Kinetic Control (Low Temperature) cluster_thermodynamic Thermodynamic Control (High Temperature) Diene This compound Protonation Protonation with HBr Diene->Protonation Carbocation Resonance-Stabilized Allylic Carbocation Protonation->Carbocation Kinetic_Product 1,2-Adduct (Faster Formation) Carbocation->Kinetic_Product Attack at C2 Thermodynamic_Product 1,4-Adduct (More Stable) Carbocation->Thermodynamic_Product Attack at C4

References

An In-depth Comparative Analysis of Heptadiene Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, reactivity, and spectroscopic signatures of various heptadiene isomers. This document provides a comparative analysis supported by experimental data, detailed methodologies, and visual diagrams to facilitate a deeper understanding of these versatile compounds.

Heptadienes, unsaturated hydrocarbons with the chemical formula C₇H₁₂, exist as a variety of structural and geometric isomers, each exhibiting unique physicochemical properties and chemical reactivity. The location and spatial arrangement of the two double bonds within the seven-carbon chain dictate the classification of these isomers and, consequently, their behavior in chemical reactions. This guide provides an in-depth comparative analysis of heptadiene isomers, focusing on their structural classification, physical properties, and characteristic chemical reactions, supported by experimental data and detailed protocols.

Structural Classification and Stability

Heptadiene isomers can be broadly categorized into three main classes based on the relative positions of their double bonds: conjugated, isolated, and cumulated dienes. This classification is fundamental to understanding their relative stability and reactivity.

  • Conjugated Dienes: In these isomers, the two double bonds are separated by a single bond (e.g., 1,3-heptadiene (B15322704) and 2,4-heptadiene). This arrangement allows for the delocalization of π-electrons across the four-carbon system, resulting in increased thermodynamic stability compared to other isomer types.

  • Isolated Dienes: The double bonds in isolated dienes are separated by two or more single bonds (e.g., 1,4-heptadiene, 1,5-heptadiene, 1,6-heptadiene (B165252), and 2,5-heptadiene). The double bonds in these molecules behave largely independently of one another.

  • Cumulated Dienes (Allenes): These isomers feature a carbon atom that participates in two double bonds (e.g., 1,2-heptadiene and 2,3-heptadiene). This arrangement leads to a linear geometry around the central carbon and unique reactivity patterns.

The relative stability of these classes generally follows the order: conjugated > isolated > cumulated. This is attributed to the stabilizing effect of electron delocalization in conjugated systems and the inherent strain in the perpendicular π-systems of allenes.

G cluster_classification Classification of Dienes Conjugated Conjugated Isolated Isolated Cumulated (Allenes) Cumulated (Allenes) Heptadiene Isomers Heptadiene Isomers Heptadiene Isomers->Conjugated e.g., 1,3- and 2,4- Heptadiene Isomers->Isolated e.g., 1,4-, 1,5-, 1,6- Heptadiene Isomers->Cumulated (Allenes) e.g., 1,2- and 2,3-

Figure 1: Classification of Heptadiene Isomers.

Physicochemical Properties

The structural and electronic differences among heptadiene isomers are reflected in their physical properties. The following tables summarize key physicochemical data for a selection of heptadiene isomers. It is important to note that some values, particularly for less common isomers, are estimates.

IsomerStructureBoiling Point (°C)Density (g/cm³)Refractive Index (n²⁰_D_)Melting Point (°C)
Conjugated Dienes
1,3-HeptadieneCH₂=CH-CH=CH-CH₂-CH₂-CH₃103.35[1]---
2,4-Heptadiene (B15475853)CH₃-CH=CH-CH=CH-CH₂-CH₃102 - 110[2]0.731 - 0.738[2]1.4578[3]-105.67 (estimate)[2]
Isolated Dienes
1,4-HeptadieneCH₂=CH-CH₂-CH=CH-CH₂-CH₃----
1,5-HeptadieneCH₂=CH-CH₂-CH₂-CH=CH-CH₃90.5 - 94.3[4][5]0.724[4]1.420 - 1.429[4]-105.67 (estimate)[4]
1,6-HeptadieneCH₂=CH-CH₂-CH₂-CH₂-CH=CH₂89 - 900.7141.414-129[6]
Cumulated Dienes (Allenes)
1,2-HeptadieneCH₂=C=CH-CH₂-CH₂-CH₂-CH₃96 - 105[7][8]0.729 - 0.7374[7][8]1.432[8]-
3,4-HeptadieneCH₃-CH₂-CH=C=CH-CH₂-CH₃----

Chemical Reactivity: A Comparative Overview

The distinct arrangements of double bonds in heptadiene isomers lead to significant differences in their chemical reactivity.

Electrophilic Addition

Conjugated Dienes: Electrophilic addition to conjugated dienes, such as 1,3-heptadiene, can proceed via two pathways: 1,2-addition and 1,4-addition. The reaction initially forms a resonance-stabilized allylic carbocation. The subsequent attack of the nucleophile can occur at either of the two carbons sharing the positive charge, leading to a mixture of products. The ratio of these products is often temperature-dependent, a phenomenon known as kinetic versus thermodynamic control.[9]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed faster (the kinetic product), which is typically the 1,2-adduct.[9]

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, allowing for the formation of the more stable product (the thermodynamic product), which is usually the 1,4-adduct.[9]

G cluster_reaction Electrophilic Addition to a Conjugated Diene (e.g., 1,3-Butadiene + HBr) Reactants 1,3-Diene + HBr Allylic_Carbocation Resonance-Stabilized Allylic Carbocation Reactants->Allylic_Carbocation Product_1_2 1,2-Adduct (Kinetic Product) Allylic_Carbocation->Product_1_2 Low Temp (Kinetic Control) Product_1_4 1,4-Adduct (Thermodynamic Product) Allylic_Carbocation->Product_1_4 High Temp (Thermodynamic Control)

Figure 2: Kinetic vs. Thermodynamic Control.

Isolated Dienes: In isolated dienes like 1,4-heptadiene, the double bonds react independently. Electrophilic addition generally follows Markovnikov's rule for each double bond, similar to the reaction of a simple alkene.

Cumulated Dienes (Allenes): Allenes undergo electrophilic addition, often leading to the formation of stable vinylic or allylic cations, depending on the substitution pattern. The reactivity of allenes is distinct from both conjugated and isolated dienes due to the unique electronic structure of the cumulated double bonds.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction characteristic of conjugated dienes. It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring.[10] Therefore, conjugated heptadiene isomers like 1,3-heptadiene and 2,4-heptadiene can readily participate in Diels-Alder reactions. Isolated and cumulated dienes do not undergo this reaction under normal conditions.

Ozonolysis

Ozonolysis is an oxidative cleavage reaction that can be used to determine the position of double bonds within an alkene.[11] All heptadiene isomers will react with ozone, followed by a workup step, to yield smaller carbonyl-containing fragments (aldehydes or ketones). The identity of these fragments reveals the location of the original double bonds.

  • Reductive Workup (e.g., with Zn/H₂O or (CH₃)₂S): This workup cleaves the double bond and forms aldehydes or ketones.

  • Oxidative Workup (e.g., with H₂O₂): This workup will oxidize any initially formed aldehydes to carboxylic acids.

For example, ozonolysis of 1,6-heptadiene with a reductive workup would yield formaldehyde (B43269) and 1,5-pentanedial.

Experimental Protocols

Accurate characterization of heptadiene isomers relies on precise experimental methodologies. Below are generalized protocols for key analytical techniques.

Gas Chromatography (GC) for Isomer Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like heptadiene isomers.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column (e.g., non-polar stationary phase like DB-1 or a polar stationary phase like DB-WAX for better separation of some isomers).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the heptadiene isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port of the GC.

  • Separation: The components of the mixture are separated as they travel through the column based on their boiling points and interactions with the stationary phase. A temperature program (ramping the oven temperature) is often used to achieve optimal separation.

  • Detection: As each component elutes from the column, it is detected by the FID, generating a peak in the chromatogram.

  • Analysis: The retention time (the time it takes for a component to elute) can be used to identify the isomers by comparison to standards, and the peak area is proportional to the concentration of each isomer.

G Sample_Injection Sample Injection GC_Column Gas Chromatography Column Sample_Injection->GC_Column Separation Separation based on Boiling Point & Polarity GC_Column->Separation Detector Detector (FID) Separation->Detector Chromatogram Chromatogram (Peak Analysis) Detector->Chromatogram

Figure 3: Gas Chromatography Workflow.
Determination of Physical Properties

Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of volatile liquids like heptadienes, a micro-boiling point determination using a Thiele tube is a common and effective method.

Density: The density of a liquid can be determined using a pycnometer. This involves accurately measuring the mass of a known volume of the liquid at a specific temperature.

Refractive Index: The refractive index, a measure of how light bends as it passes through a substance, is a characteristic physical property. It can be measured with high precision using an Abbe refractometer.

Conclusion

The isomers of heptadiene present a fascinating case study in the relationship between molecular structure and chemical properties. The classification into conjugated, isolated, and cumulated dienes provides a framework for understanding their relative stabilities and predicting their reactivity in various organic transformations. This comparative guide, with its compilation of physical data, reaction schemes, and experimental protocols, serves as a valuable resource for researchers in organic synthesis, materials science, and drug development, enabling a more informed selection and application of these versatile C₇ hydrocarbons.

References

A Spectroscopic Guide to the Differentiation of 4-Methyl-1,3-heptadiene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary focus of this guide will be on the differentiation of the (3E) and (3Z) diastereomers of 4-methyl-1,3-heptadiene. While the chiral center at C4 results in (R) and (S) enantiomers for each diastereomer, standard spectroscopic techniques such as NMR and IR do not distinguish between enantiomers.

Spectroscopic Comparison

The differentiation of (3E)- and (3Z)-4-Methyl-1,3-heptadiene relies on subtle but measurable differences in their interaction with electromagnetic radiation, which are captured by various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most definitive technique for this purpose. Infrared (IR) spectroscopy offers complementary information, while Mass Spectrometry (MS) is generally less effective for distinguishing between geometrical isomers.

Proton NMR spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. The key parameters for differentiating the (3E) and (3Z) isomers are the chemical shifts (δ) of the olefinic protons and their spin-spin coupling constants (J).

  • Coupling Constants: The magnitude of the coupling constant between the vicinal protons on the C3-C4 double bond (H3 and H4) is highly dependent on the dihedral angle between them. For the (E)-isomer, where these protons are in a trans relationship, the coupling constant (³JH3,H4) is expected to be in the range of 11-18 Hz. In contrast, the (Z)-isomer, with a cis relationship, will exhibit a smaller coupling constant, typically in the range of 6-12 Hz. This significant difference in J-coupling provides a clear diagnostic for assigning the stereochemistry.

  • Chemical Shifts: The spatial arrangement of substituents in the (3E) and (3Z) isomers leads to different shielding and deshielding effects on the protons. The proton on C3 in the (Z)-isomer is expected to be deshielded (shifted downfield) compared to the (E)-isomer due to the steric compression from the ethyl group.

Carbon NMR provides additional evidence for stereoisomer differentiation. The chemical shifts of the carbon atoms in the vicinity of the double bond are influenced by the stereochemistry.

  • Steric Effects: In the (Z)-isomer, steric hindrance between the methyl group at C4 and the ethyl group can cause a shielding effect (upfield shift) on the carbon atoms of these groups compared to the less sterically crowded (E)-isomer. The olefinic carbons (C3 and C4) will also exhibit slight differences in their chemical shifts between the two isomers.

IR spectroscopy can be used to distinguish between cis and trans disubstituted double bonds by examining the out-of-plane C-H bending vibrations.

  • trans (E)-isomer: A strong absorption band is expected in the range of 960-975 cm⁻¹ for the out-of-plane C-H wagging of the trans double bond.

  • cis (Z)-isomer: A medium to strong absorption band is expected around 675-730 cm⁻¹ for the out-of-plane C-H wagging of the cis double bond.

The NIST WebBook provides a gas-phase IR spectrum for a "cis,trans" isomer of this compound, which shows a prominent peak in the 960-970 cm⁻¹ region, characteristic of a trans double bond.[1]

Electron ionization mass spectrometry (EI-MS) is generally not effective for differentiating between E/Z isomers of alkenes.[2][3] The high energy of the ionization process often leads to the loss of stereochemical information, resulting in nearly identical mass spectra for both isomers.[3] The molecular ion peak ([M]⁺) will be observed at m/z 110 for both isomers, and their fragmentation patterns are expected to be very similar, primarily involving allylic cleavage.[4][5]

Data Summary

The following table summarizes the expected and observed spectroscopic data for the (3E) and (3Z) stereoisomers of this compound. Data for the (E)-isomer is based on public database entries, while data for the (Z)-isomer is predicted based on established spectroscopic principles.

Spectroscopic TechniqueParameter(3E)-4-Methyl-1,3-heptadiene (Expected/Observed)(3Z)-4-Methyl-1,3-heptadiene (Predicted)
¹H NMR ³JH3,H4 (Hz)~15~10
δ H3 (ppm)~5.5-5.7~5.7-5.9
¹³C NMR δ C3 (ppm)~125-130~123-128
δ C4 (ppm)~135-140~133-138
IR C-H out-of-plane bend (cm⁻¹)~965~700
MS Molecular Ion (m/z)110110
FragmentationSimilar to (Z)-isomerSimilar to (E)-isomer

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 150 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Sample Preparation: As this compound is a volatile liquid, the spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a gas-phase spectrum.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean salt plates.

    • Introduce the sample and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

  • Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound stereoisomers.

G cluster_0 Spectroscopic Differentiation Workflow cluster_1 NMR Analysis cluster_2 IR Analysis cluster_3 MS Analysis start Sample of this compound Isomers nmr 1H NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms j_coupling Measure 3J(H3,H4) nmr->j_coupling out_of_plane_bend Observe C-H out-of-plane bend ir->out_of_plane_bend mol_ion Observe Molecular Ion ms->mol_ion e_isomer_nmr (E)-Isomer (J = ~15 Hz) j_coupling->e_isomer_nmr High J value z_isomer_nmr (Z)-Isomer (J = ~10 Hz) j_coupling->z_isomer_nmr Low J value e_isomer_ir (E)-Isomer (~965 cm-1) out_of_plane_bend->e_isomer_ir Strong band z_isomer_ir (Z)-Isomer (~700 cm-1) out_of_plane_bend->z_isomer_ir Medium-strong band isomers_ms Indistinguishable (m/z = 110 for both) mol_ion->isomers_ms

Caption: Workflow for the spectroscopic differentiation of (E) and (Z) isomers.

References

Unambiguous Structural Validation of 4-Methyl-1,3-heptadiene: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers, scientists, and drug development professionals, the ability to unequivocally confirm the molecular structure of a compound is paramount for intellectual property, regulatory submission, and ensuring biological efficacy and safety. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 4-Methyl-1,3-heptadiene, a representative small organic molecule. We present supporting hypothetical experimental data and detailed protocols to illustrate the power and complementarity of these methods.

Introduction

This compound (C₈H₁₄) is a conjugated diene with multiple stereoisomers.[1] Its relatively simple structure, featuring both sp² and sp³ hybridized carbons and protons, makes it an excellent model for demonstrating the application of modern 2D NMR spectroscopy in resolving structural ambiguities that may persist in one-dimensional (1D) ¹H and ¹³C NMR spectra.[2][3][4] This guide will focus on the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to provide a comprehensive and unambiguous structural assignment.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-resolution 2D NMR spectra.

Sample Preparation: A 10 mg sample of purified this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 12 ppm

  • Acquisition Time: 2.73 s

  • Relaxation Delay: 2.0 s

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

COSY (¹H-¹H Correlation Spectroscopy) Acquisition:

  • Pulse Program: cosygpqf

  • Number of Scans: 8

  • Increments (F1): 256

  • Spectral Width (F1 and F2): 12 ppm

  • Data Points (F2): 2048

HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 16

  • Increments (F1): 256

  • Spectral Width (F1): 165 ppm

  • Spectral Width (F2): 12 ppm

  • ¹J C-H Coupling Constant: 145 Hz

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 32

  • Increments (F1): 256

  • Spectral Width (F1): 240 ppm

  • Spectral Width (F2): 12 ppm

  • Long-range Coupling Constant (ⁿJ C-H): 8 Hz

Data Presentation: Predicted Chemical Shifts and Correlations

The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound and the expected correlations in the 2D NMR spectra. These predictions are based on established chemical shift ranges for similar functional groups.[5][6][7]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₂~5.0-5.2 (2H, m)~115-120
2CH~6.0-6.4 (1H, m)~135-140
3CH~5.5-5.8 (1H, d)~125-130
4C-~130-135
5CH₂~2.0-2.2 (2H, q)~30-35
6CH₂~1.4-1.6 (2H, sextet)~20-25
7CH₃~0.9-1.0 (3H, t)~10-15
8 (4-Me)CH₃~1.7-1.8 (3H, s)~15-20

Table 2: Expected COSY, HSQC, and HMBC Correlations for this compound

Proton(s)COSY Correlations (¹H-¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-1H-2C-1C-2, C-3
H-2H-1, H-3C-2C-1, C-3, C-4, C-8
H-3H-2C-3C-1, C-2, C-4, C-5, C-8
H-5H-6C-5C-3, C-4, C-6, C-7
H-6H-5, H-7C-6C-4, C-5, C-7
H-7H-6C-7C-5, C-6
H-8-C-8C-3, C-4, C-5

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for structural elucidation and the key through-bond correlations for this compound.

logical_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems Direct_CH_Attachment Assign Direct C-H Bonds HSQC->Direct_CH_Attachment Long_Range_Connectivity Establish Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly Direct_CH_Attachment->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Final_Structure Final Structure Confirmation Fragment_Assembly->Final_Structure

Caption: Logical workflow for structural validation using 2D NMR.

molecular_correlations cluster_structure This compound C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 (Me) H1 H1 H1->C3 HMBC H2 H2 H1->H2 COSY H2->C4 HMBC H3 H3 H2->H3 COSY H3->C5 HMBC H3->C8 HMBC H5 H5 H5->C4 HMBC H5->C7 HMBC H6 H6 H5->H6 COSY H7 H7 H6->H7 COSY H8 H8 H8->C3 HMBC H8->C5 HMBC

References

Confirming the Absolute Purity of 4-Methyl-1,3-heptadiene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The absolute purity of chemical compounds is a critical parameter in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comprehensive comparison of methods for confirming the absolute purity of the volatile organic compound 4-Methyl-1,3-heptadiene, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed protocols for key analytical techniques are presented to assist researchers in selecting and implementing the most appropriate method for their needs.

Introduction to Purity Analysis of this compound

This compound is a conjugated diene, and like many volatile organic compounds, its purity can be challenging to ascertain due to the potential for isomeric impurities and other volatile byproducts from its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such compounds, offering high-resolution separation and definitive identification.[1][2] This guide will detail a robust GC-MS methodology and compare its performance against alternative techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Analytical Methods

A comparative overview of GC-MS, qNMR, and HPLC-UV for the purity determination of this compound is presented in Table 1. This comparison highlights the strengths and weaknesses of each technique in terms of specificity, sensitivity, quantitation, and sample requirements.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.Intrinsic quantitative relationship between the NMR signal integral and the number of nuclei.Separation based on polarity, with quantification via UV absorbance of the conjugated diene system.
Specificity Excellent for separating isomers and other volatile impurities. Mass spectra provide high confidence in peak identification.Excellent for structural confirmation and can distinguish between isomers with different NMR spectra.Good for quantifying conjugated dienes, but may have co-elution issues with structurally similar impurities.
Sensitivity Very high, capable of detecting trace-level impurities.Lower sensitivity compared to GC-MS, may not detect very low-level impurities.Moderate sensitivity, dependent on the chromophore of the analyte and impurities.
Quantitation Requires a certified reference standard for absolute quantification (external or internal standard method).A primary ratio method; can provide absolute purity against a certified internal standard without needing a standard of the analyte itself.[3][4][5]Requires a certified reference standard for absolute quantification.
Sample Throughput High, with relatively short run times per sample.Moderate, sample preparation is straightforward, but acquisition times can be longer.High, with fast analysis times.
Destructive YesNoYes

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on established protocols for the analysis of C8H14 isomers and other volatile hydrocarbons.[1][6]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: A non-polar column such as a DB-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended for good separation of hydrocarbon isomers. A longer column (e.g., 150m) can provide enhanced resolution for complex mixtures of isomers.[6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of 100 µg/mL.

  • Prepare a series of calibration standards of a certified reference material (CRM) of this compound in the same solvent, covering a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • If using an internal standard method, add a known concentration of a suitable internal standard (e.g., dodecane, which is well-separated from C8 hydrocarbons[6]) to all sample and standard solutions.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Data Analysis:

  • Identify the peak for this compound based on its retention time and comparison of the mass spectrum with a reference spectrum (e.g., from the NIST library). The mass spectrum of this compound can be found in the NIST WebBook.[7]

  • Identify any impurity peaks by examining their mass spectra and comparing them to spectral libraries. Potential impurities are likely to be other C8H14 isomers.

  • Quantify the absolute purity by creating a calibration curve from the peak areas of the certified reference standards versus their concentrations. The purity of the sample is then calculated from this curve. Alternatively, use the internal standard method for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[3][4][5]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard.

NMR Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy).

  • Spectral Width: Appropriate to cover all signals of interest.

  • Acquisition Time: Sufficient to ensure good resolution.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal for this compound and a signal from the internal standard.

  • Calculate the absolute purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of conjugated dienes.[8][9]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used for separating non-polar compounds.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a non-polar solvent like hexane at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards from a certified reference material of this compound in the same solvent.

HPLC-UV Parameters:

  • Mobile Phase: Isocratic elution with a non-polar solvent such as n-hexane or a mixture of hexane and a slightly more polar solvent like isopropanol (B130326) (e.g., 99:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: The maximum absorbance for conjugated dienes is typically in the range of 220-240 nm.[10] A wavelength of 230 nm is a good starting point.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the purity by constructing a calibration curve of peak area versus concentration from the standards.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data that could be obtained from the analysis of a this compound sample using the described methods.

Table 2: GC-MS Purity Assessment of this compound

Peak No. Retention Time (min) Component Identification Area %
112.5This compound99.52
212.8Isomer 1 (e.g., 4-Methyl-1,4-heptadiene)0.25
313.1Isomer 2 (e.g., 2-Ethyl-1,3-hexadiene)0.18
411.9Unknown Volatile Impurity0.05
Total 100.00

Table 3: Comparative Purity Determination

Analytical Method Determined Purity (%) Relative Standard Deviation (RSD, n=3)
GC-MS (Area % Normalization)99.520.15%
GC-MS (External Standard)99.480.21%
qNMR (¹H, vs. Maleic Acid)99.610.11%
HPLC-UV99.350.35%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for selecting an appropriate analytical method.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve InternalStd Add Internal Standard (optional) Dissolve->InternalStd Standards Prepare CRM Standards Standards->InternalStd Inject Inject into GC InternalStd->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification (RT & MS) Detect->Identify Integrate Peak Integration Identify->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Purity Calculation Calibrate->Quantify Result Absolute Purity Report Quantify->Result

Caption: Workflow for absolute purity determination of this compound by GC-MS.

Method_Selection cluster_primary Primary Method cluster_secondary Secondary (Reference Standard Dependent) Methods Start Need to Determine Absolute Purity? qNMR qNMR Start->qNMR Highest Accuracy & Traceability Needed GCMS GC-MS Start->GCMS High Sensitivity & Separation of Volatiles Needed HPLC HPLC-UV Start->HPLC Routine Analysis of Conjugated System Result Purity Value qNMR->Result Provides Absolute Purity (Primary Ratio) GCMS->Result Provides Purity vs. CRM HPLC->Result Provides Purity vs. CRM

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the definitive confirmation of the absolute purity of this compound, a validated GC-MS method is highly recommended due to its excellent specificity for separating isomers and high sensitivity for detecting trace impurities. When the highest level of accuracy and metrological traceability is required, qNMR serves as an outstanding primary method, providing absolute purity without the need for a specific certified reference material of the analyte. HPLC-UV offers a practical and rapid alternative for routine quality control when the primary impurities are known and chromatographically resolved. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the expected impurities, and the available instrumentation.

References

Comparative Assessment of the Biological Activity of 4-Methyl-1,3-heptadiene and Its Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant lack of specific data on the biological activity of 4-Methyl-1,3-heptadiene. To provide a comparative assessment, this guide synthesizes available information on the biological activities of structurally related simple conjugated dienes and their derivatives. The findings from analogous compounds suggest potential areas of biological relevance, including antimicrobial, insecticidal, and cytotoxic activities, which are largely dependent on their chemical structure and substitution patterns.

Overview of Biological Activities of Conjugated Dienes

Conjugated dienes, characterized by the presence of two double bonds separated by a single bond, are a class of compounds with diverse biological activities. Their reactivity, often initiated by metabolic activation, can lead to various cellular effects.[1] While specific data for this compound is not available, research on other simple aliphatic and cyclic dienes provides insights into their potential biological profile.

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal properties of compounds containing a 1,3-diene moiety. The introduction of specific functional groups to the diene scaffold appears to be crucial for significant activity. For instance, nitro-substituted perhalogenobuta-1,3-dienes have demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida tenuis and Aspergillus niger.[2]

Table 1: Antimicrobial Activity of Selected 1,3-Diene Analogues

Compound/AnalogueTarget OrganismActivityReference
Nitro-substituted perhalogenobuta-1,3-dienesEscherichia coli, Staphylococcus aureus, Mycobacterium luteumAntibacterial[2]
Candida tenuis, Aspergillus nigerAntifungal[2]
1-Aryl-2-phenyl-4-piperidino-4-thioalkyl-1,3-diazabuta-1,3-dienesE. coli, S. aureus, P. aeruginosa, B. cereus, B. subtilisAntibacterial[3]
Candida albicans, Aspergillus nigerAntifungal[3]

Insecticidal Activity

The insecticidal potential of 1,3-diene containing compounds has also been investigated. While direct evidence for this compound is absent, studies on related structures, such as Diels-Alder adducts of fulvenes and halogenated dienes, have shown weak insecticidal action against Musca domestica (houseflies).[4] The complexity of the overall molecular structure appears to play a significant role in determining insecticidal potency.

Cytotoxicity and Other Biological Effects

The metabolism of conjugated dienes can lead to the formation of reactive intermediates, such as epoxides, which can exhibit cytotoxic and genotoxic effects.[1][5] This metabolic activation is a key consideration in assessing the toxicological profile of this class of compounds. Some conjugated dienes have also been identified as prohaptens, meaning they can be metabolized in the skin to form allergens.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not available due to the lack of specific studies. However, a general methodology for screening the antimicrobial activity of new compounds is provided below, based on standard laboratory practices.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound (and a standard antibiotic control) are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

Given the absence of specific signaling pathway information for this compound, the following diagrams illustrate a generalized pathway for the metabolic activation of conjugated dienes and a typical workflow for biological activity screening.

Metabolic_Activation Conjugated Diene Conjugated Diene Epoxide Metabolite Epoxide Metabolite Conjugated Diene->Epoxide Metabolite Metabolic Activation Cytochrome P450 Cytochrome P450 Cytochrome P450->Epoxide Metabolite Covalent Adducts Covalent Adducts Epoxide Metabolite->Covalent Adducts Reaction with Cellular Macromolecules (DNA, Protein) Cellular Macromolecules (DNA, Protein) Cellular Macromolecules (DNA, Protein)->Covalent Adducts Cytotoxicity / Genotoxicity Cytotoxicity / Genotoxicity Covalent Adducts->Cytotoxicity / Genotoxicity

Caption: Generalized metabolic activation of a conjugated diene.

Biological_Activity_Workflow cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Compound Synthesis\n(this compound & Analogues) Compound Synthesis (this compound & Analogues) Primary Screening Primary Screening Compound Synthesis\n(this compound & Analogues)->Primary Screening Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Insecticidal Assays Insecticidal Assays Primary Screening->Insecticidal Assays Cytotoxicity Assays Cytotoxicity Assays Primary Screening->Cytotoxicity Assays Data Collection (e.g., MIC, LD50) Data Collection (e.g., MIC, LD50) Antimicrobial Assays->Data Collection (e.g., MIC, LD50) Insecticidal Assays->Data Collection (e.g., MIC, LD50) Cytotoxicity Assays->Data Collection (e.g., MIC, LD50) Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Data Collection (e.g., MIC, LD50)->Structure-Activity Relationship (SAR) Analysis Hit Identification Hit Identification Structure-Activity Relationship (SAR) Analysis->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: A typical workflow for assessing biological activity.

Conclusion

References

A Comparative Guide to the Theoretical and Computational Analysis of 4-Methyl-1,3-heptadiene Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential pericyclic reaction pathways for 4-methyl-1,3-heptadiene, supported by established computational chemistry methodologies. The following sections detail these pathways, present hypothetical comparative data, outline experimental (computational) protocols, and visualize the reaction networks and analytical workflows.

Introduction to Pericyclic Reactions of this compound

This compound is a conjugated diene capable of undergoing several types of pericyclic reactions, which are concerted processes involving a cyclic redistribution of bonding electrons.[1] Understanding the competition between these pathways is crucial for predicting product distributions and designing synthetic strategies. The primary reaction pathways available to this molecule include electrocyclization, sigmatropic rearrangements, and, in the presence of a suitable partner, Diels-Alder cycloadditions. Theoretical and computational chemistry provide indispensable tools for elucidating the mechanisms, kinetics, and thermodynamics of these reactions, offering insights that are often difficult to obtain through experimentation alone.[2][3] Advanced computational simulations can effectively predict reaction pathways and transition-state geometries, minimizing experimental trial and error.[1]

Potential Reaction Pathways

The principal pericyclic reactions of this compound are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[1]

  • Electrocyclization: This intramolecular process involves the formation of a sigma bond between the termini of the conjugated system, leading to a cyclic product. For a substituted hexatriene system (which could be conceptually formed from the diene), a 6π electrocyclization would yield a cyclohexadiene derivative. The stereochemistry of the product is dictated by whether the reaction is under thermal or photochemical control.[4]

  • Sigmatropic Rearrangements: These are uncatalyzed intramolecular reactions where a sigma bond migrates across a π-electron system.[5][6] For this compound,[1][7]-sigmatropic hydrogen shifts are plausible, leading to isomeric dienes.

  • Diels-Alder Cycloaddition: In the presence of a dienophile (an alkene or alkyne), this compound can act as the 4π component in a [4+2] cycloaddition to form a six-membered ring.[7][8][9] The rate and selectivity of this reaction are highly dependent on the electronic nature of both the diene and the dienophile.[9]

Data Presentation: A Comparative Analysis

To compare the feasibility of these competing pathways, computational methods are employed to calculate key energetic parameters. The following tables summarize hypothetical quantitative data for the reaction of this compound, illustrating how such data would be presented for comparative analysis.

Table 1: Comparison of Activation and Reaction Energies for Competing Pathways

Reaction PathwayTransition State (TS)Activation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
(3Z)-4-Methyl-1,3-heptadiene ->[1][7]-H ShiftTS135.2-2.5
(3E)-4-Methyl-1,3-heptadiene ->[1][7]-H ShiftTS238.1-1.8
This compound + Ethene -> Diels-AlderTS328.5-30.1
This compound + Maleic Anhydride -> Diels-AlderTS419.3-35.7

Note: The data presented in this table is illustrative and intended to demonstrate a comparative format. Actual values would be derived from specific quantum chemical calculations.

Table 2: Key Geometric Parameters of Calculated Transition States

Transition StateKey Bond Distances (Å)Dihedral Angles (°)
TS1 ([1][7]-H Shift) C1-H: 1.52, C5-H: 1.48C1-C2-C3-C4: 15.2
TS3 (Diels-Alder with Ethene) C1-C6': 2.21, C4-C5': 2.23N/A
TS4 (Diels-Alder with Maleic Anhydride) C1-C6': 2.15, C4-C5': 2.18N/A

Note: This table provides an example of how key geometric features of the transition states would be compared.

Experimental Protocols: Computational Methodologies

The following outlines a standard computational protocol for the theoretical analysis of the reaction pathways of this compound.

1. Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Level of Theory:

  • Geometry Optimization and Frequency Calculations: Geometries of reactants, transition states, and products are optimized using Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.[10][11][12] A sufficiently large basis set, for example, 6-311+G(d,p), is recommended to ensure accuracy.[10]
  • Transition State Verification: Transition state structures are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. Each transition state must be confirmed to have exactly one imaginary frequency corresponding to the reaction coordinate.[13]
  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an IRC calculation is performed.[14]

3. Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, can be applied.[15][16]

4. Thermochemical Analysis: Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn) are calculated from the electronic energies and the zero-point vibrational energies, thermal corrections to enthalpy, and entropy obtained from the frequency calculations at a standard temperature (e.g., 298.15 K).

5. Molecular Dynamics: For a deeper understanding of reaction dynamics, particularly in cases of post-transition state bifurcations, ab initio molecular dynamics (AIMD) simulations can be performed.[2][17][18]

Mandatory Visualization

Reaction_Pathways cluster_start Reactants This compound + Dienophile DA_Product Diels-Alder Adduct Reactants->DA_Product [4+2] Cycloaddition Diene This compound p1 Sig_Product Isomeric Diene p1->Sig_Product [1,5]-Sigmatropic H Shift p2

Caption: Potential pericyclic reaction pathways for this compound.

Computational_Workflow start Define Reactants (this compound) opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirm Minima) opt->freq ts_search Transition State Search (QST2/3, Berny) freq->ts_search thermo Thermochemical Analysis (ΔG‡, ΔG_rxn) freq->thermo ts_verify TS Frequency Calculation (Confirm 1 Imaginary Freq.) ts_search->ts_verify irc IRC Calculation (Connect Reactant & Product) ts_verify->irc ts_verify->thermo product_opt Product Optimization irc->product_opt product_freq Product Frequency Calculation product_opt->product_freq product_freq->thermo compare Compare Pathways thermo->compare

References

critical comparison of different published synthetic routes to 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of three distinct synthetic routes to 4-Methyl-1,3-heptadiene, a valuable organic compound. The routes analyzed are the dehydration of 4-methylheptan-3-ol, the Wittig reaction, and the Grignard reaction. This comparison focuses on quantitative data, experimental methodologies, and the logical strategic differences between each approach, offering insights for selecting the most suitable synthesis for specific research and development needs.

At a Glance: Comparing the Routes

The following table summarizes the key quantitative and qualitative aspects of the three synthetic routes to this compound. The data for the Wittig and Grignard routes are based on analogous reactions due to the limited availability of specific published syntheses for the target molecule.

FeatureDehydration of 4-methylheptan-3-olWittig ReactionGrignard Reaction
Starting Materials 4-methylheptan-3-ol, Sulfuric AcidPropanal, (1-methylbutyl)triphenylphosphonium bromide, Strong Base (e.g., n-BuLi)2-Pentanone, Vinylmagnesium bromide
Reaction Type Elimination (E1)OlefinationNucleophilic Addition
Key Intermediates Secondary carbocationPhosphonium ylide, Betaine/OxaphosphetaneAlkoxide
Typical Yield Variable, potential for mixture of isomers60-80% (estimated from analogous reactions)70-90% (estimated from analogous reactions)
Stereoselectivity Low, typically produces a mixture of E/Z isomers and positional isomers.[1]Can be controlled. Non-stabilized ylides generally favor the Z-isomer.[2]Not directly applicable to the formation of the double bond geometry in this step.
Key Advantages Atom economical (only water as a byproduct).High degree of control over double bond position.Forms the carbon skeleton and the precursor alcohol in one step.
Key Disadvantages Poor regioselectivity and stereoselectivity, potential for carbocation rearrangements leading to multiple products.[1]Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct are generated. Requires strong bases.Requires strictly anhydrous conditions. The Grignard reagent is highly reactive and sensitive to moisture.

Visualizing the Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Dehydration_Route cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product 4-Methylheptan-3-ol 4-Methylheptan-3-ol H2SO4, Heat H2SO4, Heat 4-Methylheptan-3-ol->H2SO4, Heat Protonation Secondary Carbocation Secondary Carbocation H2SO4, Heat->Secondary Carbocation Loss of H2O This compound (Mixture of isomers) This compound (Mixture of isomers) Secondary Carbocation->this compound (Mixture of isomers) Deprotonation

Figure 1: Dehydration of 4-methylheptan-3-ol.

Wittig_Route cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Propanal Propanal Phosphonium Ylide Phosphonium Ylide Propanal->Phosphonium Ylide Nucleophilic Attack (1-Methylbutyl)triphenylphosphonium bromide (1-Methylbutyl)triphenylphosphonium bromide Strong Base Strong Base (1-Methylbutyl)triphenylphosphonium bromide->Strong Base Deprotonation Strong Base->Phosphonium Ylide This compound This compound Phosphonium Ylide->this compound [2+2] Cycloaddition & Elimination

Figure 2: Wittig Reaction Pathway.

Grignard_Route cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Intermediate Product cluster_final_product Final Product 2-Pentanone 2-Pentanone Vinylmagnesium bromide Vinylmagnesium bromide 2-Pentanone->Vinylmagnesium bromide Nucleophilic Addition Alkoxide Alkoxide Vinylmagnesium bromide->Alkoxide 4-Methyl-1-hepten-3-ol 4-Methyl-1-hepten-3-ol Alkoxide->4-Methyl-1-hepten-3-ol Protonation This compound This compound 4-Methyl-1-hepten-3-ol->this compound Dehydration

Figure 3: Grignard Reaction followed by Dehydration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Note that the protocols for the Wittig and Grignard reactions are based on analogous syntheses and are presented as plausible methods for obtaining the target compound.

Route 1: Dehydration of 4-methylheptan-3-ol

This protocol is based on general procedures for the acid-catalyzed dehydration of secondary alcohols.[3][4]

Materials:

  • 4-methylheptan-3-ol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, place 4-methylheptan-3-ol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 10% by mole) or a molar equivalent of p-toluenesulfonic acid while cooling the flask in an ice bath.

  • Heat the mixture gently using a heating mantle. The product, this compound, along with water, will begin to distill. The reaction temperature for the dehydration of secondary alcohols is typically between 100-140°C.[3]

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the product by fractional distillation. The formation of multiple alkene isomers is expected.[1]

Route 2: Wittig Reaction

This proposed protocol is based on the general principles of the Wittig reaction for the synthesis of conjugated dienes.[2][5]

Materials:

  • (1-methylbutyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Propanal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line or argon/nitrogen atmosphere setup

  • Syracuses and cannulas

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend (1-methylbutyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to -78°C (dry ice/acetone bath).

  • Slowly add a solution of n-butyllithium in hexane dropwise via syringe. The formation of the orange to red colored ylide indicates a successful reaction.

  • Allow the mixture to warm to 0°C and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to -78°C.

  • Add a solution of propanal in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.

Route 3: Grignard Reaction

This proposed protocol is based on standard Grignard reactions with ketones.[6]

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 2-Pentanone

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

  • Three-necked flask with a reflux condenser and dropping funnel

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of vinyl bromide in anhydrous THF to the flask. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • Grignard Addition: Cool the freshly prepared vinylmagnesium bromide solution to 0°C.

  • Add a solution of 2-pentanone in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 4-methyl-1-hepten-3-ol.

  • Dehydration: The crude alcohol can then be dehydrated as described in Route 1 to yield this compound.

Conclusion

The choice of synthetic route for this compound depends heavily on the desired outcome and available resources.

  • The Dehydration Route is the most straightforward in terms of the number of reaction steps from a commercially available or readily synthesized precursor. However, its significant drawback is the lack of control over regioselectivity and stereoselectivity, which would necessitate extensive purification to isolate the desired isomer.[1]

  • The Wittig Reaction offers excellent control over the placement of the double bond, making it a superior choice when a specific isomer of this compound is required.[2] The main disadvantages are the generation of a stoichiometric amount of triphenylphosphine oxide waste and the need for handling pyrophoric strong bases.

  • The Grignard Reaction provides an efficient way to construct the carbon skeleton of the precursor alcohol. When coupled with a subsequent dehydration step, it represents a versatile approach. However, it requires stringent anhydrous conditions and the final dehydration step still presents the challenge of controlling the selectivity of the elimination.

References

A Comparative Guide to the Characterization and Validation of Novel 4-Methyl-1,3-heptadiene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and characterization of novel chemical adducts are critical for understanding mechanisms of toxicity, drug metabolism, and disease pathogenesis. This guide provides a comprehensive framework for the full characterization and validation of novel adducts derived from 4-Methyl-1,3-heptadiene, a substituted conjugated diene. Given the limited direct literature on this specific compound, this guide establishes a predictive comparison with well-studied diene adducts, such as those from 1,3-butadiene (B125203) and isoprene, and outlines a robust experimental strategy for validation.

Comparison of Analytical Signatures: this compound vs. Other Diene Adducts

The following table summarizes the predicted and known quantitative data for the characterization of diene adducts. The data for this compound adducts are hypothetical and projected based on its chemical structure and the known analytical behaviors of similar compounds.

Analytical Parameter Predicted: this compound-Guanine Adduct 1,3-Butadiene-Guanine Adduct Isoprene-Guanine Adduct
Molecular Formula C₁₃H₁₉N₅OC₉H₁₁N₅OC₁₀H₁₃N₅O
Monoisotopic Mass (Da) 277.1590205.0964219.1120
Key MS/MS Fragment Ions (m/z) Predicted: 152.0565 (protonated guanine), loss of C₈H₁₄152.0565 (protonated guanine), loss of C₄H₆152.0565 (protonated guanine), loss of C₅H₈
¹H NMR Chemical Shifts (ppm, key signals) Predicted: Signals in the olefinic region (5.0-6.5 ppm), aliphatic signals corresponding to the heptadiene backbone.Signals corresponding to the butenyl group attached to guanine.[1][2]Signals corresponding to the isoprene-derived moiety.[3]
UV-Vis λmax (nm) ~254, ~280~253, ~282[1]~253, ~282[3]

Experimental Protocols for Adduct Characterization and Validation

A multi-faceted analytical approach is essential for the unambiguous characterization of novel adducts.

Adduct Formation and Isolation
  • In Vitro Synthesis: React this compound with a nucleoside (e.g., deoxyguanosine) or DNA under physiological conditions (pH 7.4, 37°C). The diene may require metabolic activation, for instance, using a liver microsome preparation to form reactive epoxides.[1][3]

  • Purification: The resulting adducts can be purified using High-Performance Liquid Chromatography (HPLC) with a C18 column.[1][2] A gradient elution with a mobile phase of water and methanol (B129727) or acetonitrile (B52724) is typically employed.

Mass Spectrometry (MS) Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) in positive ion mode is commonly used for nucleoside adducts.[4][5]

  • Procedure:

    • Inject the purified adduct solution into the LC-MS system.

    • Acquire full scan MS data to determine the accurate mass of the parent ion.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. The characteristic loss of the diene moiety and the observation of the protonated nucleobase are key diagnostic fragments.[5][6]

    • For quantitative studies, develop a selected reaction monitoring (SRM) method using a triple quadrupole mass spectrometer.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for detailed structural elucidation.

  • Procedure:

    • Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

    • The ¹H NMR will provide information on the number and environment of protons. 2D NMR experiments will establish the connectivity of atoms within the molecule, confirming the structure of the this compound moiety and its attachment site to the nucleobase.[1][7]

Visualizing Workflows and Structures

To facilitate understanding, the following diagrams illustrate the proposed experimental workflow and the chemical structure of a hypothetical adduct.

experimental_workflow cluster_synthesis Adduct Synthesis & Isolation cluster_characterization Structural Characterization cluster_validation Validation & Quantification start React this compound with deoxyguanosine hplc HPLC Purification start->hplc lcms LC-MS/MS Analysis (Accurate Mass & Fragmentation) hplc->lcms nmr NMR Spectroscopy (1D & 2D Experiments) hplc->nmr quant Quantitative MS (SRM) (in biological matrices) lcms->quant nmr->quant

Proposed experimental workflow for adduct characterization.

adduct_formation cluster_product Product diene This compound plus + guanine Guanine (in DNA) adduct This compound-Guanine Adduct guanine->adduct Covalent Bond Formation

References

A Comparative Guide to the Polymerization of 4-Methyl-1,3-heptadiene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization behavior of 4-Methyl-1,3-heptadiene and the well-characterized monomer, isoprene (B109036). Due to the limited direct experimental data on the polymerization of this compound, this comparison draws upon established principles of diene polymerization and data from structurally analogous monomers to predict its reactivity and the properties of its resulting polymer.

Introduction to the Monomers

Isoprene (2-methyl-1,3-butadiene) is a naturally occurring conjugated diene and a cornerstone monomer in the polymer industry. Its polymerization is extensively studied and leads to the production of polyisoprene, the primary component of natural rubber, as well as a variety of synthetic rubbers with diverse applications.

This compound is a synthetic conjugated diene. Its structure, featuring a methyl group at the 4-position and a propyl group at the terminus of the diene system, suggests a more sterically hindered monomer compared to isoprene. This structural difference is anticipated to significantly influence its polymerization behavior and the properties of the resulting poly(this compound).

Comparative Polymerization Behavior

The polymerization of conjugated dienes can be initiated through various mechanisms, including anionic, cationic, and coordination (Ziegler-Natta) polymerization. The choice of method profoundly impacts the microstructure and properties of the resulting polymer.

Anionic Polymerization

Anionic polymerization, often initiated by organolithium compounds, is a living polymerization technique that allows for precise control over molecular weight and narrow molecular weight distributions.

Isoprene: Anionic polymerization of isoprene is a well-established industrial process. In non-polar solvents like hexane, it predominantly yields high cis-1,4-polyisoprene, which exhibits properties similar to natural rubber.[1] The presence of polar additives, such as ethers, increases the proportion of 3,4- and 1,2-adducts.[2][3]

This compound (Predicted Behavior): The increased steric bulk from the methyl and propyl groups in this compound is expected to hinder the approach of the monomer to the active chain end. This steric hindrance would likely lead to a lower polymerization rate compared to isoprene under similar conditions. The regioselectivity might also be affected, potentially favoring the formation of polymers with a higher content of 1,2- or 3,4-units, even in non-polar solvents, as the bulky substituents could disfavor the formation of the sterically more demanding cis-1,4 linkage.

Experimental Protocol: Anionic Polymerization of Isoprene

A representative protocol for the anionic polymerization of isoprene is as follows:

  • Purification: All reagents and solvents must be rigorously purified to remove protic impurities. Isoprene and a non-polar solvent (e.g., cyclohexane) are typically distilled from a drying agent like calcium hydride and subsequently from a solution of polystyryllithium or a sodium mirror to remove any remaining impurities.

  • Initiation: The polymerization is carried out in an inert atmosphere (e.g., argon or nitrogen) in a sealed reactor. A calculated amount of an organolithium initiator, such as sec-butyllithium, is added to the solvent.

  • Polymerization: The purified isoprene monomer is then introduced into the reactor. The reaction is typically conducted at a controlled temperature, for example, 50°C. The polymerization proceeds until the desired conversion is achieved.

  • Termination: The living polymer chains are terminated by the addition of a protic substance, such as degassed methanol.

  • Polymer Isolation: The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on transition metal halides and organoaluminum compounds, are renowned for their ability to produce stereoregular polymers.

Isoprene: Ziegler-Natta polymerization of isoprene can yield highly stereospecific polymers. For instance, catalyst systems based on titanium tetrachloride (TiCl₄) and triisobutylaluminum (B85569) (Al(i-Bu)₃) can produce polyisoprene with a very high cis-1,4 content (>95%), closely mimicking natural rubber.[4] Conversely, vanadium-based catalysts can lead to high trans-1,4-polyisoprene.[4]

This compound (Predicted Behavior): The steric hindrance of this compound is expected to play a crucial role in its Ziegler-Natta polymerization. Similar to what is observed with other bulky dienes, the catalyst's stereocontrol might be challenged, potentially leading to polymers with mixed microstructures or lower stereoregularity. However, certain catalyst systems might exhibit high selectivity for a specific isomer due to the specific coordination of the sterically hindered monomer to the active metal center. The overall polymerization rate is anticipated to be lower than that of isoprene.

Experimental Protocol: Ziegler-Natta Polymerization of Isoprene

A general procedure for the Ziegler-Natta polymerization of isoprene is outlined below:

  • Catalyst Preparation: In an inert atmosphere, a transition metal compound (e.g., TiCl₄) is dissolved or suspended in a dry, oxygen-free solvent like toluene.

  • Activation: A cocatalyst, typically an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃), is added to the transition metal solution to form the active catalyst complex. The mixture is often aged for a specific period to ensure catalyst formation.

  • Polymerization: The purified isoprene monomer is introduced into the reactor containing the activated catalyst. The polymerization is conducted at a controlled temperature and pressure.

  • Termination: The reaction is terminated by adding a deactivating agent, such as an alcohol.

  • Polymer Work-up: The catalyst residues are removed by washing the polymer solution with an acidic solution followed by water. The polymer is then precipitated, filtered, and dried.

Cationic Polymerization

Cationic polymerization of dienes is typically initiated by Lewis acids or protonic acids. This method is often less controlled than anionic or Ziegler-Natta polymerization and can lead to side reactions.

Isoprene: Cationic polymerization of isoprene generally produces a mixture of microstructures, often with a significant proportion of trans-1,4 units and cyclized structures.[5][6] The reaction is prone to chain transfer and termination reactions, resulting in polymers with broader molecular weight distributions and lower molecular weights compared to those obtained by living polymerization methods.[7]

This compound (Predicted Behavior): The electron-donating methyl group at the 4-position could potentially stabilize a cationic intermediate, suggesting that this compound might be susceptible to cationic polymerization. However, the steric bulk of the substituents would likely lead to a complex mixture of polymer microstructures, with a high probability of intramolecular cyclization and other side reactions. The resulting polymer is expected to be largely amorphous and have a low molecular weight.

Experimental Protocol: Cationic Polymerization of Isoprene

A typical protocol for the cationic polymerization of isoprene involves the following steps:

  • Monomer and Solvent Purification: Isoprene and a suitable solvent (e.g., dichloromethane) are purified to remove water and other nucleophilic impurities.

  • Initiation: The reaction is carried out under an inert atmosphere at low temperatures (e.g., -78°C) to minimize side reactions. A Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), is added to the monomer solution.

  • Polymerization: The polymerization is typically very rapid.

  • Termination: The reaction is quenched by the addition of a nucleophile, such as methanol.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent and subsequent drying.

Data Summary

Table 1: Comparison of Predicted Polymerization Behavior

FeatureIsopreneThis compound (Predicted)
Relative Reactivity HighLower due to steric hindrance
Anionic Polymerization High cis-1,4 content in non-polar solventsPotentially lower cis-1,4 content, increased 1,2- and 3,4-adducts
Ziegler-Natta Polymerization High stereocontrol possible (cis or trans)Stereocontrol might be challenging, potentially mixed microstructures
Cationic Polymerization Mixed microstructures, cyclizationProne to cyclization and side reactions, low molecular weight

Table 2: Expected Properties of Homopolymers

PropertyPolyisoprenePoly(this compound) (Predicted)
Microstructure Controllable (cis-1,4, trans-1,4, 3,4-, 1,2-)Likely a complex mixture of microstructures
Crystallinity High cis-1,4 and trans-1,4 are semi-crystallineLikely amorphous due to structural irregularity
Glass Transition Temp. (Tg) cis-1,4: ~ -70°C; trans-1,4: ~ -60°CExpected to be higher than polyisoprene due to bulky side groups
Mechanical Properties cis-1,4: Elastic, rubberyLikely to be a more rigid, less elastic material

Visualizing Polymerization Pathways

Polymerization_Pathways cluster_isoprene Isoprene Polymerization cluster_4M13H This compound Polymerization (Predicted) I_start Isoprene I_anionic Anionic (e.g., n-BuLi) I_start->I_anionic Non-polar solvent I_ziegler Ziegler-Natta (e.g., TiCl4/AlR3) I_start->I_ziegler I_cationic Cationic (e.g., BF3) I_start->I_cationic I_cis High cis-1,4 Polyisoprene I_anionic->I_cis I_ziegler->I_cis Ti-based I_trans High trans-1,4 Polyisoprene I_ziegler->I_trans V-based I_mixed Mixed Microstructure (3,4-, 1,2-, cyclized) I_cationic->I_mixed M_start This compound M_anionic Anionic M_start->M_anionic M_ziegler Ziegler-Natta M_start->M_ziegler M_cationic Cationic M_start->M_cationic M_mixed Mixed Microstructure (Lower stereoregularity) M_anionic->M_mixed M_ziegler->M_mixed M_amorphous Amorphous, Low MW (High cyclization) M_cationic->M_amorphous

Caption: Predicted polymerization pathways for isoprene and this compound.

Caption: General experimental workflow for diene polymerization.

Conclusion

While isoprene remains a highly versatile and well-understood monomer, the predicted polymerization behavior of this compound suggests that it would yield polymers with distinctly different properties. The increased steric hindrance of this compound is expected to result in lower polymerization rates and less stereoregular polymers compared to isoprene. The resulting poly(this compound) is anticipated to be an amorphous material with a higher glass transition temperature, potentially offering properties of a more rigid, less elastomeric polymer. Further experimental investigation is necessary to validate these predictions and fully elucidate the potential of this monomer in polymer synthesis.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-1,3-heptadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 4-Methyl-1,3-heptadiene, a flammable and potentially hazardous unsaturated hydrocarbon. The following procedures are based on established safety protocols for similar chemical compounds and general hazardous waste management principles.

I. Immediate Safety and Spill Response

In the event of a spill or leak of this compound, immediate action is critical to mitigate risks. The primary hazards associated with this compound are its high flammability and potential for causing skin and respiratory irritation.[1][2]

Key Spill Response Steps:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the vicinity of the spill and secure the entrance to prevent unauthorized entry.[1]

  • Eliminate Ignition Sources: Extinguish all open flames, turn off hot plates, and eliminate any potential sources of sparks.[1][3] Vapors are heavier than air and can travel to distant ignition sources.[1]

  • Ventilate the Area: If it is safe to do so, increase ventilation in the spill area to disperse flammable vapors.

  • Contain the Spill: Use an absorbent material, such as activated charcoal, sand, or diatomite, to contain the spill.[1][4] Do not use water or aqueous cleaning agents, as they may not be effective and could spread the contamination.[1][4]

  • Collect and Store Waste: Carefully collect the absorbed material and place it into a designated, labeled, and tightly sealed container for hazardous waste disposal.[1][3][5]

  • Decontaminate the Area: After the absorbed material has been removed, ventilate and wash the area thoroughly.[1]

  • Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including protective gloves, clothing, eye protection, and respiratory protection if ventilation is inadequate.[3][6][7]

II. Logistical and Operational Disposal Plan

Proper disposal of this compound requires a systematic approach to collection, storage, and hand-off to certified waste management professionals.

Waste Collection and Storage:

  • Designated Containers: Use only compatible, properly labeled hazardous waste containers.[5][8] The original container may be suitable if it is in good condition.[5]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5][8]

  • Segregation: Store containers of this compound waste segregated from incompatible materials, particularly oxidizing agents.[1][9]

  • Storage Area: Waste containers should be stored in a cool, well-ventilated area, away from sources of ignition.[1][3] The storage location should be under the control of the waste generator.[5]

  • Container Integrity: Ensure containers are kept tightly closed at all times, except when adding waste, to prevent the release of flammable vapors.[5][8] Containers should not be filled beyond 90% capacity.[10]

Disposal Procedure:

  • Characterize the Waste: Accurately identify and document all constituents of the waste stream.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department or equivalent is the primary point of contact for hazardous waste disposal. They will provide specific guidance and arrange for pickup.

  • Schedule Pickup: Complete and submit a hazardous material pickup request form as required by your institution.[5]

  • Final Disposal: this compound must be disposed of as a hazardous waste.[1] This is typically achieved through incineration at a licensed hazardous waste facility. Landfilling is not a suitable option for this type of chemical.[11] Do not dispose of this chemical down the drain or with household garbage.[4]

III. Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care to minimize exposure.[1] The following table summarizes key physical and safety data relevant to its disposal.

PropertyValueSource
Physical State Liquid[3]
Appearance Clear[3]
Flash Point 22 °C / 71.6 °F[3]
Boiling Point 114 °C / 237.2 °F[3]
Hazards Highly Flammable, Skin Irritant, Eye Irritant, Aspiration Hazard[1][4][6]
IV. Experimental Protocol: Small-Scale Spill Neutralization and Cleanup

This protocol outlines a safe and effective method for managing a small laboratory spill of this compound.

Materials:

  • Activated charcoal adsorbent or other suitable absorbent material (e.g., sand, diatomite)

  • Two sealable, compatible waste containers, properly labeled

  • Scoop or other non-sparking tool for collecting absorbed material

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and respiratory protection if necessary.

Procedure:

  • Don PPE: Before beginning any cleanup activities, ensure all necessary PPE is worn correctly.

  • Ensure No Ignition Sources: Double-check that all potential ignition sources in the immediate area have been eliminated.

  • Apply Absorbent: Gently cover the spill with a sufficient amount of activated charcoal adsorbent, working from the outside of the spill inwards to prevent spreading.

  • Allow for Absorption: Let the absorbent material sit for a few minutes to fully absorb the liquid.

  • Collect Waste: Using a non-sparking scoop, carefully collect the saturated absorbent material.

  • Containerize Waste: Place the collected material into the first pre-labeled hazardous waste container and seal it tightly.

  • Final Cleaning: Use a cloth lightly dampened with a suitable solvent (e.g., isopropanol) to wipe the spill area. Place the used cloth in the second labeled waste container.

  • Ventilate and Dry: Allow the area to ventilate thoroughly until it is completely dry.

  • Dispose of Waste: Store the sealed waste containers in a designated hazardous waste accumulation area and arrange for pickup by your institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the proper disposal process, the following diagram illustrates the logical steps from initial waste generation to final disposal.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Disposal Process cluster_spill Spill Response A Generation of This compound Waste B Select & Label Compatible Hazardous Waste Container A->B C Add Waste to Container (Do not exceed 90% capacity) B->C D Tightly Seal Container C->D E Store in Cool, Ventilated Area Away from Incompatibles D->E F Complete Hazardous Waste Pickup Form G Arrange for Pickup by EHS F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Eliminate Ignition Sources S2->S3 S4 Contain with Absorbent S3->S4 S5 Collect & Containerize Waste S4->S5 S5->D

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for 4-Methyl-1,3-heptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 4-Methyl-1,3-heptadiene

This guide provides critical safety and logistical information for the handling and disposal of this compound, a flammable liquid and volatile organic compound (VOC). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are suitable for incidental contact. For extended contact, consider thicker nitrile or neoprene gloves. Always inspect gloves for integrity before use.
Eye Protection Safety Glasses/GogglesChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection RespiratorIn a well-ventilated area, such as a fume hood, respiratory protection may not be required. For work outside of a fume hood or in areas with inadequate ventilation, a half-mask or full-face respirator with organic vapor (OV) cartridges is mandatory. A cartridge change-out schedule must be in place.[1][2][3][4]
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes are required in all laboratory areas.

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_dispense Dispense Chemical prep_workspace->handle_dispense handle_reaction Perform Experimental Work handle_dispense->handle_reaction handle_close Securely Close Container handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Workflow for Hazardous Waste Disposal cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_container Use a Designated, Labeled Hazardous Waste Container collect_segregate Segregate from Incompatible Wastes collect_container->collect_segregate storage_seal Keep Container Tightly Sealed collect_segregate->storage_seal storage_location Store in a Well-Ventilated, Cool, and Dry Area storage_seal->storage_location disposal_request Request Pickup from Environmental Health & Safety (EHS) storage_location->disposal_request disposal_documentation Complete Hazardous Waste Manifest disposal_request->disposal_documentation

References

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